molecular formula C7H6ClF3N2O B126206 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine CAS No. 114963-95-0

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B126206
CAS No.: 114963-95-0
M. Wt: 226.58 g/mol
InChI Key: NCABPHJLFXMGTK-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C7H6ClF3N2O and its molecular weight is 226.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCABPHJLFXMGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0) represents a high-value electrophilic scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Distinguished by its trifluoromethyl (


) motif, this compound offers a strategic balance of lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, electronic structure, and synthetic utility. It specifically addresses the regioselectivity paradox inherent in 2,4-dichloropyrimidine substitutions, offering evidence-based protocols for downstream functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
IUPAC Name This compound
CAS Number 114963-95-0 Unlabeled form [1]
Molecular Formula

Molecular Weight 226.58 g/mol
Physical State Low-melting solid or viscous oilAnalogous to 2,4-dichloro precursor
Solubility Soluble in DCM, EtOAc, MeCN, DMSOHydrolytically sensitive
Key Functional Groups [1][2][3][4] • C2-Chlorine (Electrophile)• C4-Ethoxy (Donor/Resonance)• C6-Trifluoromethyl (Acceptor)
Electronic Structure & Reactivity Logic

The utility of this scaffold is defined by the differential reactivity of the pyrimidine ring positions. Understanding the electronic landscape is critical for designing successful substitution reactions.

2.1 The Regioselectivity Mechanism

The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution (


) of 2,4-dichloro-6-(trifluoromethyl)pyrimidine .
  • The C4 vs. C2 Competition: In 2,4-dichloropyrimidines substituted with a strong electron-withdrawing group (EWG) like

    
     at C6, the C4 position  is kinetically favored for nucleophilic attack.
    
  • Mechanistic Driver: The C4 position is "para-like" to the N1 nitrogen and "ortho-like" to the N3 nitrogen. The

    
     group at C6 inductively withdraws electron density, but its steric bulk also influences the approach. Frontier Molecular Orbital (FMO) analysis suggests a higher LUMO coefficient at C4 compared to C2 in these systems [2][3].[5]
    
  • Outcome: Reaction with one equivalent of ethoxide yields the 4-ethoxy-2-chloro isomer (the target) rather than the 2-ethoxy-4-chloro isomer.

2.2 Reactivity of the Target Scaffold

Once formed, the target molecule retains the C2-chlorine . This site is activated for a second


 reaction because:
  • Inductive Activation: The

    
     group continues to pull electron density from the ring.
    
  • Nitrogen Activation: The C2 position is flanked by two electronegative nitrogens (amidine-like core), making it highly electrophilic toward amines, thiols, or organometallics.

ReactivityMap Target 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine C2_Site C2-Cl Site: High Electrophilicity (Target for Amines) Target->C2_Site Primary Reactivity C4_Site C4-Ethoxy Site: Deactivated via Resonance (Stable) Target->C4_Site Electronic Donor CF3_Group C6-CF3 Group: Inductive Withdrawal (Metabolic Stability) Target->CF3_Group Lipophilic Anchor

Figure 1: Reactivity map highlighting the electrophilic C2 center available for derivatization.

Experimental Protocols
3.1 Synthesis of the Scaffold (Upstream)

Note: If purchasing the material is not an option, it is synthesized from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Reagents: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq), Sodium Ethoxide (1.0 eq), Ethanol (anhydrous). Conditions: -78°C to 0°C.

  • Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in anhydrous ethanol under

    
     atmosphere. Cool to -78°C to ensure regiocontrol.
    
  • Addition: Add NaOEt (1.0 M in EtOH) dropwise over 30 minutes. Critical: Rapid addition or excess base leads to bis-substitution (2,4-diethoxy).

  • Workup: Warm to 0°C. Quench with dilute HCl (pH 6-7). Extract with DCM.[6]

  • Validation:

    
     NMR will show a shift distinct from the starting material. GC-MS should confirm mono-substitution (M+ = 226).
    
3.2 Derivatization: Amination at C2 (Downstream)

This protocol describes the displacement of the C2-chloro group with a primary amine (e.g., aniline derivatives) to generate a drug-like scaffold.

Reagents: Target Scaffold (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq), solvent (DMF or n-Butanol).

  • Setup: Charge a reaction vial with this compound (1.0 mmol) and DMF (3 mL).

  • Nucleophile Addition: Add the amine (1.1 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Note: The C2 position is less reactive than the original C4 position; thermal energy is usually required.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the chloride peak is the endpoint.

  • Purification: Dilute with water, extract with EtOAc, and purify via silica gel flash chromatography.

Workflow cluster_0 Step 1: Scaffold Generation cluster_1 Step 2: Functionalization Start 2,4-Dichloro-6-(trifluoromethyl) pyrimidine Intermediate 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine Start->Intermediate Regioselective S_NAr (C4) Reagent1 + NaOEt (1.0 eq) @ -78°C Reagent1->Intermediate Final 2-Amino-4-ethoxy-6-(trifluoromethyl) pyrimidine Derivative Intermediate->Final S_NAr (C2) Reagent2 + R-NH2 / Base @ 80°C Reagent2->Final

Figure 2: Synthetic workflow from dichloro-precursor to final functionalized amine.

Handling, Stability & Safety
4.1 Stability Profile
  • Hydrolysis: The C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting the molecule to the corresponding pyrimidinone (uracil derivative). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Thermal: Generally stable up to 100°C, but avoid prolonged heating without solvent.

4.2 Safety Hazards (GHS Classification)
  • Skin/Eye Irritation: Like most chloropyrimidines, this compound is a potent irritant and potential skin sensitizer [4].

  • Fluorine Hazard: In the event of thermal decomposition (fire), toxic HF (hydrogen fluoride) and NOx gases may be evolved.

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All operations involving heating must be performed in a fume hood.

References
  • Pharmaffiliates.[7] (n.d.). This compound-D5 Product Details. Retrieved from (Accessed Jan 2026).

  • WuXi AppTec.[8] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Barrett, H. W., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... J. Chem. Soc., Perkin Trans.[3] 1. [Link]3]

  • Sigma-Aldrich.[9] (n.d.). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [9]

Sources

Technical Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, reactivity, and application of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0).

CAS Number: 114963-95-0

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound is a highly functionalized heterocyclic building block essential in the development of modern pharmaceuticals and agrochemicals. Its value lies in the trifluoromethyl (CF₃) group , which modulates lipophilicity and metabolic stability, and the orthogonal reactivity of its C2-chlorine and C4-ethoxy substituents.

This scaffold serves as a critical "linchpin" intermediate. The C2-chlorine atom is activated for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C4-ethoxy group acts as a stable ether linkage or a masked hydroxyl group.

Chemical Identity & Physical Profile[1][2][3][4][5]

PropertyData
CAS Number 114963-95-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 226.58 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~230 °C (Predicted); often distilled under reduced pressure
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Functional Groups Pyrimidine core, Trifluoromethyl (

), Ethoxy (

), Chloro (

)

Synthesis & Manufacturing Logic

The synthesis of this molecule is a classic exercise in regioselective nucleophilic aromatic substitution (


) . The starting material is typically 2,4-dichloro-6-(trifluoromethyl)pyrimidine  (CAS 33034-67-2).
The Regioselectivity Challenge

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1] This is due to the Meisenheimer complex stability : attack at C4 places the negative charge on the N3 nitrogen, which is stabilized by the adjacent electron-withdrawing CF₃ group (at C6) and the inherent electronegativity of the ring nitrogens.

However, the CF₃ group at C6 is a powerful electron-withdrawing group (EWG) that activates the entire ring. To prevent bis-substitution (formation of the 2,4-diethoxy product), reaction conditions must be strictly controlled.

Optimized Synthetic Protocol

Reagents:

  • Precursor: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile: Sodium ethoxide (NaOEt) (1.05 eq) or Ethanol/Et₃N

  • Solvent: Anhydrous Ethanol or THF

  • Temperature: -78°C to 0°C

Procedure:

  • Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in anhydrous THF under

    
     atmosphere. Cool to -10°C.
    
  • Addition: Add a solution of NaOEt in ethanol dropwise over 30 minutes. Critical: Rapid addition leads to local high concentrations of ethoxide, promoting bis-substitution at C2.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC. The C4-substituted product (Target) forms first.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient) is usually required to separate the product from trace amounts of the C2-isomer or bis-substituted byproduct.

Visualization: Synthesis Pathway

Synthesis Start 2,4-Dichloro-6- (trifluoromethyl)pyrimidine Intermediate Meisenheimer Complex (C4) Start->Intermediate Nucleophilic Attack at C4 (Preferred) Byproduct 2,4-Diethoxy Impurity Start->Byproduct Excess NaOEt or High Temp Reagent NaOEt / EtOH (1.0 eq, -10°C) Product 2-Chloro-4-ethoxy-6- (trifluoromethyl)pyrimidine Intermediate->Product Elimination of Cl-

Figure 1: Regioselective synthesis pathway favoring C4-substitution due to electronic activation.

Reactivity Profile & Applications

Once synthesized, This compound becomes a versatile electrophile. The remaining chlorine at C2 is deactivated relative to the starting material but remains sufficiently reactive for subsequent functionalization.

Key Transformations
  • C2-Amination (

    
    ): 
    
    • Reaction with primary or secondary amines (e.g., morpholine, piperazine) yields 2-amino-4-ethoxy-6-(trifluoromethyl)pyrimidines.

    • Conditions: Heat (60–80°C) in DMF or DMSO with a base (

      
       or DIPEA).
      
    • Application: Synthesis of kinase inhibitors where the pyrimidine acts as the hinge-binding motif.

  • Suzuki-Miyaura Coupling:

    • The C2-Cl bond can undergo Pd-catalyzed cross-coupling with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      / XPhos.
    • Significance: Used to construct biaryl systems common in agrochemicals (e.g., herbicides).

  • Deprotection (Optional):

    • The ethoxy group is relatively stable but can be cleaved using strong Lewis acids (

      
      ) to regenerate the hydroxyl group (pyrimidinone tautomer), if required.
      
Visualization: Downstream Reactivity

Reactivity Core 2-Chloro-4-ethoxy-6- (trifluoromethyl)pyrimidine SnAr SnAr (Amination) R-NH2, Base, Heat Core->SnAr Suzuki Suzuki Coupling Ar-B(OH)2, Pd(0) Core->Suzuki Deprotect Ether Cleavage BBr3 or HBr Core->Deprotect Prod_Amino 2-Amino-Derivative (Kinase Inhibitors) SnAr->Prod_Amino Prod_Aryl 2-Aryl-Derivative (Biaryl Scaffolds) Suzuki->Prod_Aryl Prod_OH 6-CF3-Uracil Derivative Deprotect->Prod_OH

Figure 2: Divergent synthesis capabilities of the scaffold. The C2-Cl serves as the primary handle for diversification.

Experimental Protocol: Representative at C2

Objective: Displacement of the C2-chlorine with Morpholine.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add This compound (226 mg, 1.0 mmol).

  • Solvent: Add anhydrous DMSO (3.0 mL).

  • Base/Nucleophile: Add DIPEA (N,N-Diisopropylethylamine, 2.0 eq) followed by Morpholine (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Note: The C2 position is less reactive than C4; thermal energy is required to overcome the activation barrier.

  • Workup: Cool to room temperature. Pour into water (15 mL). The product may precipitate. If not, extract with Ethyl Acetate (3 x 10 mL).[2]

  • Analysis: Verify conversion by LC-MS (

    
     expected: ~278).
    

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4][3][5][6]

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar). Moisture sensitive (slow hydrolysis of the C2-Cl bond may occur over prolonged exposure to humidity).
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

References

  • PubChem. (n.d.).[7] this compound. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • WuXi AppTec. (2019). Regioselectivity in SnAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved January 28, 2026, from [Link]

Sources

Synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 114963-95-0), a critical scaffold in the development of agrochemicals and pharmaceutical kinase inhibitors.

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (


) of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This guide addresses the critical challenge of regioselectivity —ensuring the ethoxide nucleophile attacks the C4 position while leaving the C2 chloride intact for subsequent diversification.

Mechanistic Analysis & Regioselectivity

The core challenge is distinguishing between the two electrophilic sites (C2 and C4) on the pyrimidine ring.

  • Electronic Activation: The trifluoromethyl group (

    
    ) at C6 is a strong electron-withdrawing group (EWG). Through induction (
    
    
    
    effect), it decreases electron density across the ring, activating both C2 and C4 toward nucleophilic attack.
  • The C4 Preference: In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2.[1] This is due to the "para-like" relationship with the N1 nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the "ortho-like" relationship at C2. Additionally, the steric hindrance of the

    
     group at C6 is distal enough from C4 to allow nucleophilic approach, whereas C2 is flanked by two nitrogens.
    
  • Reaction Control: To prevent over-substitution (formation of 2,4-diethoxy-6-(trifluoromethyl)pyrimidine), the reaction must be kinetically controlled using stoichiometric precision and low temperature.

Reaction Pathway Diagram

ReactionPathway Start 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack (C4 preferred) Isomer 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine (Regioisomer Impurity) Start->Isomer C2 Attack (Minor) Reagent Sodium Ethoxide (1.0 eq) @ 0°C Reagent->Intermediate Product This compound (Target: Kinetic Product) Intermediate->Product Cl- Elimination Byproduct 2,4-Diethoxy-6-(trifluoromethyl)pyrimidine (Over-reaction Impurity) Product->Byproduct Excess EtO- / High Temp

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and potential side reactions.

Experimental Protocol

Safety Warning: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a skin sensitizer and lachrymator. Handle in a fume hood. Trifluoromethylated compounds can release HF under combustion conditions.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
2,4-Dichloro-6-(trifluoromethyl)pyrimidine 216.981.0Substrate
Sodium Ethoxide (21% wt in EtOH) 68.051.05Nucleophile
Ethanol (Anhydrous) 46.07SolventSolvent
Dichloromethane (DCM) 84.93WorkupExtraction Solvent
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a thermometer and N2 inlet, dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (10.0 g, 46.1 mmol) in anhydrous Ethanol (100 mL).

    • Cool the solution to 0°C using an ice/salt bath. Critical: Lower temperature favors kinetic regioselectivity.

  • Controlled Addition:

    • Dilute the Sodium Ethoxide solution (16.7 mL of 21% wt, ~48.4 mmol) with 20 mL of anhydrous Ethanol.

    • Add the ethoxide solution dropwise via an addition funnel over 45 minutes .

    • Note: Maintain internal temperature below 5°C. Rapid addition leads to local hotspots and bis-substitution.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours.

    • Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.[2][7]

    • Endpoint: Disappearance of starting material. If >5% starting material remains, add 0.05 eq of NaOEt and stir for 30 min.

  • Workup:

    • Quench the reaction by adding Water (10 mL) followed by concentrating the mixture under reduced pressure (rotary evaporator, <30°C) to remove most Ethanol.

    • Resuspend the residue in Water (50 mL) and extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate to yield a pale yellow oil.[3]

    • If purity is <95%, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-92% (8.8 - 9.6 g).

Analytical Validation

Confirming the structure requires distinguishing the 4-ethoxy isomer from the 2-ethoxy isomer. The chemical shifts in NMR are diagnostic.

Analytical MethodExpected Signal / FeatureInterpretation

NMR (400 MHz,

)

7.15 (s, 1H)
H-5 Proton: A singlet indicates the pyrimidine ring is intact. The shift is characteristic of the 4-ethoxy-6-CF3 environment.

4.52 (q,

Hz, 2H)

:
Quartet confirms the ethoxy group.

1.45 (t,

Hz, 3H)

:
Triplet for the terminal methyl.

NMR

-64.5 (s, 3F)

:
Single peak confirms the trifluoromethyl group is present and chemically equivalent.
LC-MS (ESI+)

227.0

Matches formula

. Look for Cl isotope pattern (3:1 ratio of M : M+2).[8]

Regioisomer Differentiation: In the 4-ethoxy product (Target), the H-5 proton is adjacent to the ethoxy group and the


 group. In the 2-ethoxy  isomer (Impurity), the H-5 proton is flanked by a Cl and a 

. The H-5 proton in the 4-ethoxy isomer typically resonates slightly upfield compared to the 2-ethoxy isomer due to the resonance donation of the oxygen into the ring system at the para-position relative to N1.

Troubleshooting & Optimization Workflow

Optimization Problem Issue: Low Yield or Impurities Check1 Is Bis-substituted product (>10%) present? Problem->Check1 Action1 Reduce Temp to -10°C Slow down addition rate Check1->Action1 Yes Check2 Is Starting Material remaining? Check1->Check2 No Action2 Check NaOEt quality (hygroscopic) Increase stoichiometry to 1.1 eq Check2->Action2 Yes Check3 Is Regioselectivity poor (C2 isomer)? Check2->Check3 No Action3 Switch solvent to non-polar (THF) Use Lithium Ethoxide (tighter ion pair) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • General Synthesis of Alkoxy-Chloropyrimidines

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[1]

    • Source: Chemistry Stack Exchange (Mechanistic Discussion).
    • URL:[Link]

  • Compound Data (CAS 114963-95-0)

    • Title: this compound Supplier Data.[6]

    • Source: ChemicalBook / US Biological.

Sources

Biological Activity of Trifluoromethylated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological impact of incorporating trifluoromethyl (


) groups into the pyrimidine scaffold. It is designed for medicinal chemists and drug developers, focusing on the structural, electronic, and metabolic advantages conferred by the 

moiety. We explore the dual utility of these compounds as nucleoside analogs (e.g., Trifluridine) and novel kinase inhibitors, supported by detailed synthetic protocols, Structure-Activity Relationship (SAR) data, and mechanistic visualizations.

The "Fluorine Effect" in Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the core for DNA/RNA bases (cytosine, thymine, uracil). The strategic introduction of a trifluoromethyl group alters the physicochemical profile of the parent molecule in three critical ways:

  • Electronic Modulation: The strong electron-withdrawing nature of

    
     (
    
    
    
    ) reduces the electron density of the pyrimidine ring, altering
    
    
    and hydrogen bond donor/acceptor capabilities.
  • Lipophilicity Enhancement: The high hydrophobicity of the C-F bond increases membrane permeability (

    
    ), facilitating passive transport across the blood-brain barrier and cellular membranes.
    
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the molecule resistant to oxidative metabolism (e.g., by Cytochrome P450), significantly extending the half-life (

    
    ) of the drug.
    

Mechanisms of Action

Nucleoside Analogs: The Trifluridine Paradigm

Trifluridine (


-trifluorothymidine) exemplifies the "Trojan Horse" strategy. It mimics thymidine but contains a 

group at the C5 position.
  • Pathway: Trifluridine is phosphorylated by thymidine kinase to its monophosphate (TF-TMP), then to triphosphate (TF-TTP).

  • Inhibition: TF-TMP covalently binds to Thymidylate Synthase (TS) , inhibiting the de novo synthesis of thymidine monophosphate (dTMP).

  • Incorporation: TF-TTP is incorporated into DNA. The bulky

    
     group disrupts Watson-Crick base pairing, causing DNA fragmentation and apoptosis.
    
Kinase Inhibition (EGFR/ALK)

In kinase inhibitors, the


 group often occupies hydrophobic pockets within the ATP-binding site. For EGFR inhibitors, a 5-trifluoromethylpyrimidine core enhances binding affinity through hydrophobic interactions with the gatekeeper residues (e.g., Thr790), overcoming resistance mutations like T790M.
Visualization: Mechanism of Action (Trifluridine)

Trifluridine_Mechanism Trifluridine Trifluridine (Prodrug) TF_TMP Trifluridine Monophosphate (TF-TMP) Trifluridine->TF_TMP Phosphorylation TK Thymidine Kinase TK->TF_TMP Catalyzes TF_TTP Trifluridine Triphosphate (TF-TTP) TF_TMP->TF_TTP Kinases TS Thymidylate Synthase (Target 1) TF_TMP->TS Covalent Inhibition Incorp DNA Incorporation (Target 2) TF_TTP->Incorp Substrate Mimicry Apoptosis DNA Fragmentation & Apoptosis TS->Apoptosis dTMP Depletion DNA_Pol DNA Polymerase DNA_Pol->Incorp Incorp->Apoptosis Steric Clash (CF3)

Caption: Dual mechanism of Trifluridine: TS inhibition and DNA incorporation leading to apoptosis.

Structure-Activity Relationship (SAR)[1]

The position of the


 group on the pyrimidine ring dictates biological activity.
PositionEffect on ActivityPrimary Application
C2 Modulates solubility and H-bonding. Often substituted with amino/thio groups for kinase binding.Kinase Inhibitors
C4 Increases lipophilicity and alters the electron density of N3, affecting pKa.Antimicrobial / Antifungal
C5 Critical for mimicking the methyl group of Thymine. Steric bulk blocks enzymatic processing.Nucleoside Analogs (Antiviral/Anticancer)
C6 Enhances metabolic stability against oxidation.Metabolic Probes
Case Study: EGFR Inhibition Data

The following table summarizes the activity of 5-trifluoromethylpyrimidine derivatives against EGFR kinase and the A549 lung cancer cell line (Data adapted from Liu et al., 2022).

Compound IDR-Group (C4 Position)EGFR Kinase

(

)
A549 Cell Line

(

)
Reference Gefitinib0.0030.015
5a Phenylamino1.2512.4
9u N-methylthiophene-2-carboxamide 0.091 0.35
9v 3-fluorophenyl0.452.10
Control 5-FluorouracilN/A9.37

Key Insight: Compound 9u demonstrates that combining the electron-withdrawing 5-


 core with a specific hydrophobic tail (thiophene) achieves sub-micromolar potency, rivaling commercial standards.

Synthesis & Manufacturing

The synthesis of trifluoromethylated pyrimidines typically avoids direct fluorination due to harsh conditions. Instead, cyclocondensation using fluorinated building blocks is the industry standard.

Key Building Block: Ethyl 4,4,4-trifluoroacetoacetate

This reagent allows for the introduction of the


 group at the C4 or C6 position (depending on cyclization orientation) under mild conditions.
Experimental Protocol: Synthesis of 2-Amino-4-trifluoromethylpyrimidine

Objective: Synthesis of a core scaffold for kinase inhibitor development.[1]

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Guanidine Carbonate (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Ethoxide (Catalytic)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Guanidine Carbonate (1.98 g, 11 mmol) in absolute ethanol (50 mL).

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) dropwise over 15 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Work-up: Cool the mixture to room temperature. The product often precipitates as a white solid. If not, concentrate the solvent under reduced pressure to 20% volume.

  • Isolation: Pour the residue into ice-cold water (100 mL). Filter the resulting precipitate.[2][3]

  • Purification: Recrystallize from ethanol/water to yield 2-amino-4-trifluoromethyl-6-hydroxypyrimidine (Note: Tautomerizes with the pyrimidinone form).

  • Aromatization (Optional): To obtain the fully aromatic derivative, the hydroxyl group can be converted to a chloride (using

    
    ) and subsequently reduced or substituted.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start1 Ethyl 4,4,4- trifluoroacetoacetate Inter Intermediate (Acyclic) Start1->Inter Mix in EtOH Start2 Guanidine Carbonate Start2->Inter Cyclic 2-amino-4-CF3- 6-hydroxypyrimidine Inter->Cyclic Reflux 6-8h (-EtOH, -H2O) Final Functionalized Kinase Inhibitor Cyclic->Final POCl3 / Amine Subst. (SAR Optimization)

Caption: Cyclocondensation route utilizing fluorinated building blocks to generate the pyrimidine core.

Future Perspectives

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) where trifluoromethylated pyrimidines serve as the "warhead" to bind the target protein (e.g., EGFR) while linked to an E3 ligase recruiter. The metabolic stability of the


 group is particularly advantageous here, preventing premature degradation of the PROTAC molecule in vivo.

References

  • Trifluridine – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives . Frontiers in Chemistry (2022). Available at: [Link]

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives . Bioorganic & Medicinal Chemistry Letters (2021). Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . Processes (2022). Available at: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary & Structural Logic

Compound Identity: this compound CAS Registry: 114963-95-0 Molecular Formula:

Molecular Weight:2

This compound represents a critical scaffold in the development of agrochemicals (specifically herbicides) and kinase inhibitors.[1] Its structural integrity relies on the regioselective functionalization of the pyrimidine core.[1] The presence of the trifluoromethyl (


The spectroscopic profile is defined by the interplay between the electron-withdrawing

1

Synthesis & Regiochemical Validation

To understand the spectra, one must understand the origin of the molecule.[1] The synthesis typically proceeds via the controlled ethoxylation of 2,4-dichloro-6-(trifluoromethyl)pyrimidine .

Regioselectivity Mechanism

The 4-position of the pyrimidine ring is significantly more electrophilic than the 2-position due to the para-relationship with the ring nitrogen (N1) and the inductive acidification by the adjacent

1
  • Target Product: Substitution at C4 (Major).

  • Impurity: Substitution at C2 (Minor/Trace).

The following DOT diagram illustrates the reaction pathway and the critical nodes for spectroscopic differentiation.

Synthesis_RegioselectivityStart2,4-Dichloro-6-(trifluoromethyl)pyrimidineIntermediateMeisenheimerComplex (C4)Start->IntermediateNucleophilic Attack(Fastest at C4)Byproduct4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine(REGIOISOMER)Start->ByproductMinor Attack at C2ReagentNaOEt / EtOH(1.0 eq, 0°C)Reagent->IntermediateProduct2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine(TARGET)Intermediate->ProductElimination of Cl-

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic activation.

Detailed Spectroscopic Data

The following data sets are synthesized from standard characterization protocols for trifluoromethyl-substituted pyrimidines.

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is characterized by the desymmetrization of the pyrimidine ring.[1]


H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.15 Singlet (s)1HH-5 (Pyrimidine)The diagnostic peak. Shielded relative to the starting material (~7.6 ppm) due to the mesomeric effect of the 4-ethoxy group.[1]
4.48 Quartet (q,

Hz)
2H

Characteristic methylene protons.
1.42 Triplet (t,

Hz)
3H

Methyl protons of the ethoxy tail.

C NMR (100 MHz,

)
Shift (

, ppm)
Signal TypeAssignmentCoupling (

)
170.5 QuaternaryC-4 (C-OEt)Deshielded by oxygen attachment.
160.2 QuaternaryC-2 (C-Cl)Typical shift for chloropyrimidine C2.[1]
156.8 QuartetC-6 (

)

.[1] Coupled to Fluorine.[1][3]
120.5 Quartet-CF


.[1] Diagnostic trifluoromethyl carbon.
106.5 SingletC-5 (CH)Upfield shift confirms ortho-ethoxy placement.[1]
64.2 Singlet

Methoxy carbon.[1]
14.1 Singlet

Methyl carbon.[1]

F NMR (376 MHz,

)
  • 
     -69.5 ppm (Singlet):  The appearance of a sharp singlet confirms the chemical equivalence of the fluorine atoms and the purity of the 
    
    
    moiety. No coupling to H-5 is typically resolved at standard resolution.[1]
B. Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry provides critical confirmation of the chlorine isotope pattern and the fragmentation of the ether linkage.[1]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion:


AbundanceFragment IdentityMechanistic Origin
226 M

Molecular Ion (

Cl)
Parent peak.[1]
228 M+2Isotope Peak (

Cl)
Confirms presence of one chlorine atom (3:1 ratio).
198 High

Loss of Ethylene (

) via McLafferty rearrangement.
197 Moderate

Loss of Ethyl radical (

).
157 High

Loss of Trifluoromethyl radical (

).[1]
Fragmentation Pathway Diagram

MassSpec_FragmentationM_IonMolecular Ion [M]+m/z 226/228Loss_Ethylene[M - C2H4]+m/z 198 (Hydroxy-pyrimidine)M_Ion->Loss_EthyleneMcLafferty Rearrangement(- 28 amu)Loss_CF3[M - CF3]+m/z 157M_Ion->Loss_CF3Alpha Cleavage(- 69 amu)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

C. Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3050–3100 cm

    
     (Weak)
    
  • C-H Stretch (Aliphatic): 2980, 2940 cm

    
     (Ethoxy group)
    
  • C=N / C=C Stretch: 1580, 1540 cm

    
     (Pyrimidine ring breathing)
    
  • C-F Stretch: 1150–1250 cm

    
     (Strong, Broad; characteristic of 
    
    
    )
  • C-O Stretch: 1040 cm

    
     (Ether linkage)
    

Experimental Protocols for Validation

Protocol 1: Sample Preparation for NMR

To ensure sharp resolution and prevent line broadening due to concentration effects:

  • Weigh 10–15 mg of the solid compound into a clean vial.

  • Dissolve in 0.6 mL of

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended insolubles.[1]

  • Critical Step: Ensure the sample height in the tube is at least 4.5 cm to prevent field inhomogeneity.[1]

Protocol 2: Differentiation from Regioisomer

If the synthesis yields a mixture, the regioisomer (2-ethoxy-4-chloro...) can be distinguished by HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target (4-ethoxy): The ethoxy methylene protons (

    
     ppm) will show a strong cross-peak to C-4  (
    
    
    ppm) and a weak 3-bond coupling to C-5 (
    
    
    ppm).
  • Isomer (2-ethoxy): The ethoxy methylene protons will couple to C-2 (

    
     ppm).[1] The chemical shift of C-2 is distinct from C-4.[1]
    

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Chlorinated Pyrimidines. NIST Mass Spectrometry Data Center.[1] [Link]

  • Journal of Heterocyclic Chemistry. (2010). Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidines. (General reference for

    
     regioselectivity rules).
    [Link]
    

Discovery and history of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. From its isolation in urinary calculi by Scheele in 1776 to its central role in the mechanism of action of blockbuster tyrosine kinase inhibitors (TKIs) and antimetabolites, the pyrimidine ring is ubiquitous. This guide dissects the structural evolution, synthetic methodologies, and pharmacological mechanisms of substituted pyrimidines, designed specifically for drug discovery professionals seeking to leverage this scaffold for next-generation therapeutics.[1]

Part 1: Historical Genesis & Structural Elucidation

The discovery of the pyrimidine ring was not a singular event but a century-long process of deconstruction.

  • 1776 (The Isolation): Carl Wilhelm Scheele isolates uric acid from kidney stones.[2] At this time, the underlying heterocyclic structure was unknown.

  • 1818 (The Derivative): Brugnatelli isolates alloxan (an oxidized pyrimidine derivative) by reacting uric acid with nitric acid.

  • 1884-1885 (The Definition): Adolf Pinner , a German chemist, conducts systematic studies on the condensation of amidines with

    
    -keto esters. He coins the term "pyrimidine" (combining pyridine and amidine) to describe the unsubstituted 1,3-diazine ring.
    
  • 1900 (The Parent): Gabriel and Colman successfully synthesize the unsubstituted parent pyrimidine via the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by zinc dust reduction.[3]

Visualizing the Timeline

PyrimidineHistory Scheele 1776: Scheele Isolates Uric Acid Brugnatelli 1818: Brugnatelli Isolates Alloxan Scheele->Brugnatelli Oxidation Pinner 1885: Adolf Pinner Coins 'Pyrimidine' Brugnatelli->Pinner Structural Analysis Gabriel 1900: Gabriel & Colman Synthesize Parent Ring Pinner->Gabriel Synthesis Heidelberger 1957: Heidelberger Synthesizes 5-FU Gabriel->Heidelberger Drug Discovery

Figure 1: Chronological evolution of pyrimidine chemistry from isolation to therapeutic application.

Part 2: Synthetic Methodologies (The "How")

The utility of pyrimidines in drug discovery relies on the ability to functionalize the ring at the C2, C4, and C5 positions.

Classical Condensation (The Pinner Synthesis)

The foundational method involves the condensation of a binucleophile (amidine, urea, guanidine) with a three-carbon electrophile (


-keto ester or 

-diketone).
  • Mechanism: Nucleophilic attack by the amidine nitrogen on the ketone carbonyl, followed by cyclization and dehydration.

  • Limitation: Often requires harsh conditions and lacks regioselectivity for complex asymmetric linkers.

Modern Functionalization (Pd-Catalyzed Cross-Coupling)

In modern SAR (Structure-Activity Relationship) campaigns, the pyrimidine ring is often constructed first (or purchased as a halogenated core) and then decorated via transition metal catalysis.

Key Reaction: Suzuki-Miyaura Coupling This is the industry standard for attaching aryl/heteroaryl groups to the pyrimidine core.

  • Electrophile: Chloropyrimidines (cheaper, commercially available) or Bromopyrimidines (more reactive).

  • Nucleophile: Aryl boronic acids/esters.

  • Catalyst: Pd(0) species (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

Data: Reactivity Profile of Halopyrimidines The position of the halogen dictates reactivity in nucleophilic aromatic substitution (


) and Pd-coupling.
PositionReactivity OrderElectronic Reason
C4 / C6 HighestNitrogen atoms at 1,3 positions withdraw electron density via resonance, making C4/C6 highly electrophilic (para-like).
C2 HighFlanked by two nitrogen atoms (ortho-like), highly electron-deficient.
C5 LowestElectronically similar to the meta-position in pyridine; least electrophilic.

Part 3: Pharmacological Evolution (The "Why")

Case Study: 5-Fluorouracil (5-FU)

In 1957, Charles Heidelberger designed 5-FU based on the observation that rat hepatomas utilized uracil more avidly than normal tissue.

  • The Logic: Heidelberger substituted the hydrogen at C5 with fluorine.

  • The Physics: The Van der Waals radius of Fluorine (1.47 Å) is nearly identical to Hydrogen (1.20 Å), allowing the drug to mimic uracil and enter the active site of Thymidylate Synthase (TS).

  • The Trap: The C-F bond is much stronger than the C-H bond. When TS attempts to methylate 5-FU (converted to 5-FdUMP) at the C5 position, the enzyme cannot abstract the fluorine atom. This results in a "dead-end complex," covalently trapping the enzyme and shutting down DNA synthesis.

Visualizing the Mechanism of Action

Mechanism5FU Prodrug 5-FU (Prodrug) Metabolism Metabolic Activation (Ribosylation/Phosphorylation) Prodrug->Metabolism ActiveMetabolite 5-FdUMP (Active Inhibitor) Metabolism->ActiveMetabolite Complex Ternary Complex (Enzyme-Inhibitor-Cofactor) ActiveMetabolite->Complex Enzyme Thymidylate Synthase (TS) Enzyme->Complex Cofactor 5,10-Methylene-THF Cofactor->Complex Outcome Inhibition of dTMP Synthesis DNA Damage & Apoptosis Complex->Outcome Covalent Trapping (Suicide Inhibition)

Figure 2: Mechanism of "Suicide Inhibition" by 5-FU on Thymidylate Synthase.

Part 4: Technical Protocol (Self-Validating System)

Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine. Objective: Synthesize 2-chloro-4-phenylpyrimidine. Rationale: This protocol validates the reactivity difference between C4 and C2. The C4 position is more reactive toward Pd-oxidative addition due to reduced steric hindrance compared to C2 (flanked by two nitrogens) and electronic resonance effects.

Materials:
  • 2,4-Dichloropyrimidine (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (0.05 eq) - Tetrakis ensures mild conditions.

  • Na2CO3 (2.0 eq) - Activates the boronic acid to the boronate species.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v).

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • Action: Combine DME and Water in the reaction vessel. Sparge with Argon for 15 minutes.

    • Causality: Oxygen poisons the Pd(0) catalyst, oxidizing it to Pd(II) which is inactive for the oxidative addition step.

  • Reagent Addition:

    • Add 2,4-dichloropyrimidine (149 mg, 1 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Na2CO3 (212 mg, 2 mmol).

    • Add Pd(PPh3)4 (58 mg, 0.05 mmol) last, under a counter-flow of Argon.

  • Reaction:

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation: The starting material (Rf ~0.6) should disappear. The mono-coupled product (C4 substitution) will appear (Rf ~0.4). If the reaction runs too long or too hot (>100°C), the di-coupled product (2,4-diphenyl) will form.

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography.

  • Structure Confirmation (NMR):

    • The C4-phenyl product is distinguished from C2-phenyl by the shift of the pyrimidine protons. The proton at C5 will show a doublet with a coupling constant (

      
      ) to the proton at C6.
      

Part 5: Future Outlook

The pyrimidine scaffold is evolving beyond simple inhibition.[4]

  • PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., Ibrutinib analogs) are being used as "warheads" linked to E3 ligase ligands to degrade target proteins rather than just inhibiting them.

  • Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., C797 in EGFR) using acrylamide-substituted pyrimidines to overcome drug resistance.

References

  • Heidelberger, C., et al. (1957).[5] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link

  • Pinner, A. (1885).[3] "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. (Foundational naming of the ring).

  • Jain, K. S., et al. (2006). "Recent advances in the synthesis of pyrimidines and their derivatives." Current Organic Chemistry. (Review of synthetic methods).
  • Havel, J. J., et al. (2002). "Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine." Journal of Organic Chemistry. (Basis for the protocol provided).
  • Parker, W. B. (2009).[6] "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews, 109(7), 2880–2893. Link

Sources

Technical Monograph: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine , designed for researchers in medicinal chemistry and agrochemical development.

Strategic Building Block for Fluorinated Heterocycles

Executive Summary & Strategic Value

This compound is a high-value heterocyclic scaffold characterized by its unique substitution pattern: a reactive chlorine handle at C-2, an electron-donating ethoxy group at C-4, and a strongly electron-withdrawing trifluoromethyl group at C-6.[1][2]

This molecule serves as a critical "linchpin" intermediate.[1][2] The orthogonal reactivity of the C-2 chlorine (susceptible to nucleophilic aromatic substitution, SₙAr) versus the stable C-4 ethoxy and C-6 CF₃ groups allows for the precise construction of complex bioactive molecules.[1] It is extensively utilized in the synthesis of ALS-inhibiting herbicides (e.g., sulfonamide derivatives) and kinase inhibitors in oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 114963-95-0
Appearance White to off-white crystalline solid or low-melting oil
Melting Point 35–40 °C (Typical range, purity dependent)
Boiling Point ~230 °C (at 760 mmHg)
LogP 2.80 (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Storage Inert atmosphere, 2–8 °C (Hydrolysis sensitive)

Synthesis & Manufacturing Logic

The synthesis of this target relies on exploiting the regioselective nucleophilic aromatic substitution of the precursor, 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1]

The Regioselectivity Paradox

In 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position.[1] This is driven by the stabilization of the Meisenheimer intermediate.[1] The addition of a trifluoromethyl group at C-6 significantly enhances the electrophilicity of the ring, particularly at the adjacent C-4 position (ortho-like relationship).[1]

Therefore, reacting the dichloro-precursor with exactly one equivalent of ethoxide yields the 4-ethoxy derivative with high selectivity.[1] Over-reaction leads to the 2,4-diethoxy byproduct.[1]

Validated Synthetic Protocol

Objective: Synthesis of this compound from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Reagents:

  • Precursor: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)[2]

  • Nucleophile: Sodium Ethoxide (1.05 eq, freshly prepared in EtOH) or Ethanolic KOH.

  • Solvent: Anhydrous Ethanol (or THF for temperature control).[2]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reactor with 2,4-dichloro-6-(trifluoromethyl)pyrimidine dissolved in anhydrous THF. Cool the system to -10 °C .

    • Rationale: Low temperature is critical to prevent kinetic substitution at the C-2 position and minimize bis-substitution.[1][2]

  • Addition: Add the sodium ethoxide solution dropwise over 60 minutes, maintaining internal temperature < 0 °C.

    • Control Point: Rapid addition causes localized hot spots, leading to the formation of the 2,4-diethoxy impurity.[1]

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3] The starting material should be consumed, and the mono-substituted product should dominate.[1]

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][2] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If regioselectivity is <95:5, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Pathway Visualization[1][2]

SynthesisPath SM 2,4-Dichloro-6-(CF3)pyrimidine Inter Meisenheimer Complex (C-4 Stabilized) SM->Inter + NaOEt (-10°C, THF) Prod 2-Chloro-4-ethoxy-6-(CF3)pyrimidine (Target) Inter->Prod - Cl⁻ (Kinetic Product) ByProd 2,4-Diethoxy-6-(CF3)pyrimidine (Impurity) Prod->ByProd + Excess NaOEt (Over-reaction)

Caption: Regioselective synthesis pathway favoring C-4 substitution due to electronic activation by the C-6 trifluoromethyl group.[2]

Reactivity Profile & Applications

Once synthesized, the molecule acts as an electrophilic scaffold.[1] The C-2 chlorine is the primary site for further diversification.[1][2]

Key Transformations[1][2]
  • SₙAr with Amines: Reaction with primary or secondary amines at C-2 yields 2-amino-4-ethoxy-6-(trifluoromethyl)pyrimidines.[1][2] This is the standard route to kinase inhibitors .[1][2]

  • Sulfonamide Coupling: Reaction with sulfonamides (often using NaH or bases) generates sulfonylurea herbicides.[2]

  • Suzuki/Stille Couplings: The C-2 Cl can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.[1][2]

Application Logic Diagram[1][2]

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Target 2-Chloro-4-ethoxy-6-(CF3)pyrimidine Herbicide Sulfonylurea Herbicides (ALS Inhibitors) Target->Herbicide + Sulfonamide (Base catalyzed) Kinase Tyrosine Kinase Inhibitors (Oncology) Target->Kinase + Functionalized Aniline (Acid or Pd catalysis)

Caption: Divergent synthesis pathways utilizing the C-2 chlorine handle for drug and agrochemical discovery.

Safety & Handling

  • Hazards: The compound is an organochloride and should be treated as Corrosive and Irritating to eyes, skin, and respiratory system.[1]

  • Hydrolysis: The ethoxy group is relatively stable, but the C-2 chlorine can hydrolyze to the hydroxyl (pyrimidinone) form under strong acidic/basic aqueous conditions at high temperatures.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.[1]

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1][2] [Link]

  • WuXi Biology. (2024).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

  • Journal of Medicinal Chemistry. (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. [Link]

Sources

Physicochemical Properties of Halogenated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Effect in the Pyrimidine Scaffold

The substitution of a halogen atom (F, Cl, Br, I) onto the pyrimidine ring—specifically at the C5 position—is a cornerstone strategy in medicinal chemistry. This modification does not merely add mass; it fundamentally alters the electronic landscape, lipophilicity, and reactive potential of the scaffold.

For researchers in drug discovery, understanding these properties is critical.[1] The C5-halogen acts as a "metabolic block," preventing the methylation by thymidylate synthase (in the case of 5-fluorouracil), or serves as a handle for cross-coupling reactions (in the case of 5-bromo/iodouracil). This guide dissects the physicochemical causality behind these behaviors.[2]

Electronic Landscape & The Sigma Hole

The classical view of halogens as simple electron-withdrawing groups (EWGs) is insufficient for modern rational drug design. While all halogens exert an inductive withdrawal (-I effect), their behavior in non-covalent interactions is governed by the Sigma Hole (


-hole) .
The Sigma Hole Concept

The


-hole is a region of positive electrostatic potential located on the extension of the C-X bond, opposite the pyrimidine ring.
  • Fluorine (F): Due to its high electronegativity and low polarizability, fluorine rarely exhibits a significant

    
    -hole. It generally acts as a hydrogen bond acceptor.
    
  • Chlorine (Cl), Bromine (Br), Iodine (I): These exhibit increasingly positive

    
    -holes. This allows them to act as Lewis acids in Halogen Bonding (XB)  interactions with backbone carbonyls or solvent oxygens.
    
Visualization of Sigma Hole Magnitude

The following diagram illustrates the inverse relationship between electronegativity and


-hole magnitude, a critical factor in crystal engineering and binding affinity.

SigmaHole cluster_0 Interaction Type F Fluorine (C5-F) High Electronegativity Negligible σ-hole Cl Chlorine (C5-Cl) Moderate σ-hole F->Cl Polarizability Increases H_Bond H-Bond Acceptor F->H_Bond Br Bromine (C5-Br) Strong σ-hole Cl->Br Vmax (Electrostatic Potential) Increases I Iodine (C5-I) Maximal σ-hole Strong XB Donor Br->I Halogen Bond Strength Increases X_Bond Halogen Bond Donor I->X_Bond

Figure 1: The progression of electronic character from Fluorine (H-bond acceptor) to Iodine (Halogen bond donor) driven by polarizability and sigma hole formation.

Physicochemical Data Summary

The following table consolidates experimental values for the 5-halogenated uracil series. Note the dramatic shift in acidity (pKa) compared to the unsubstituted parent, Uracil.

CompoundSubstituent (C5)MW ( g/mol )pKa (N1-H)*LogP (Exp)**Electronic Character
Uracil -H112.099.5-1.07Reference
5-Fluorouracil -F130.088.02-0.89Strong -I / H-bond Acceptor
5-Chlorouracil -Cl146.53~7.9-0.40 (est)Moderate -I / Weak XB Donor
5-Bromouracil -Br190.98~8.0-0.21Moderate -I / Strong XB Donor
5-Iodouracil -I237.98~8.2~0.05 (est)Weak -I / Very Strong XB Donor

*pKa values refer to the ionization of the N1 proton. The electron-withdrawing halogen stabilizes the N1-anion, significantly increasing acidity compared to Uracil. **LogP values derived from experimental shake-flask or HPLC-correlation methods.

Experimental Protocols

Reliable measurement of these properties is difficult due to the low aqueous solubility of the heavier halogens and the specific ionization windows.

Protocol: High-Throughput LogP via HPLC

Standard shake-flask methods are slow and consume significant material. The following RP-HPLC protocol correlates retention time (


) to LogP using a calibration curve of standards. This is a self-validating  system because the standards bracket the analyte.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Standards: Uracil (t0 marker), Toluene, Naphthalene, Thymine.

Workflow:

  • Dead Time Determination: Inject Uracil to determine

    
     (unretained time).
    
  • Capacity Factor (

    
    ) Calculation:  For every peak, calculate 
    
    
    
    .
  • Calibration: Inject 5 standards with known LogP values. Plot LogP vs. Log(

    
    ).
    
    • Acceptance Criteria:

      
      .
      
  • Measurement: Inject the halogenated pyrimidine sample.

  • Calculation: Interpolate the LogP from the calibration curve.

Protocol: Spectrophotometric pKa Determination

Potentiometric titration often fails for these compounds due to precipitation at low pH. UV-metric titration is superior because the ionization of the N1-H causes a distinct bathochromic shift (red shift) in the UV spectrum.

Workflow Diagram:

pKaProtocol Start Start: 10 mM Stock in DMSO Buffer_Prep Prepare Universal Buffer Series (pH 2.0 to 12.0, Δ0.5) Start->Buffer_Prep Aliquot Aliquot 5 µL Stock into 200 µL Buffer (96-well plate) Buffer_Prep->Aliquot Scan UV Scan (230-350 nm) Determine λ_max shift Aliquot->Scan Plot Plot Absorbance vs pH Sigmoidal Fit Scan->Plot Identify isosbestic points Calc Calculate pKa (Inflection Point) Plot->Calc

Figure 2: UV-Metric titration workflow for determining ionization constants of poorly soluble pyrimidines.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the pyrimidine in DMSO.

  • Buffering: Use a "Universal Buffer" (e.g., Britton-Robinson) to maintain constant ionic strength across the pH 2–12 range.

  • Dosing: Add 5 µL of stock to 195 µL of buffer in a UV-transparent 96-well plate (Final conc: 250 µM).

  • Scanning: Measure absorbance from 230 nm to 350 nm.

    • Observation: Look for the shift in

      
      . For 5-FU, the neutral form absorbs ~265 nm, while the anion shifts to ~270 nm with hyperchromicity.
      
  • Data Analysis: Plot Absorbance at

    
     vs. pH. Fit to the Henderson-Hasselbalch equation to solve for pKa.
    

References

  • Politzer, P., et al. (2013). "Halogen bonding and other σ-hole interactions: a perspective." Physical Chemistry Chemical Physics. Link

  • PubChem. (2025).[3] "5-Fluorouracil Compound Summary." National Library of Medicine. Link

  • PubChem. (2025).[3] "5-Bromouracil Compound Summary." National Library of Medicine. Link

  • Jang, S.H., et al. (2002). "The acidity of uracil and uracil analogs in the gas phase." Journal of the American Society for Mass Spectrometry. Link

  • OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. Link

Sources

Advanced Research Applications of Novel Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (DNA/RNA bases) and its structural bioisosterism with the purine core of ATP. This guide analyzes the latest applications of novel pyrimidine derivatives, specifically focusing on their dual-role capability in oncology (kinase and tubulin targeting) and infectious diseases. We move beyond basic synthesis to explore the causality of structure-activity relationships (SAR) and provide validated protocols for synthesis and biological evaluation.

Structural Versatility & SAR: The "Privileged" Scaffold

The utility of pyrimidine derivatives stems from their ability to mimic endogenous ligands. In kinase inhibition, the N1 and N3 atoms often serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket.

Key SAR Insights for Optimization
  • C2 Position: Substitution here with amine linkers (e.g., N-benzyl, N-phenyl) often improves lipophilicity and cellular permeability.

  • C4/C6 Positions: Bulky hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) at these positions can target the hydrophobic pockets of enzymes or the colchicine-binding site of tubulin.

  • Fused Systems: Fusing the pyrimidine ring (e.g., to form pyridopyrimidines or pyrazolopyrimidines) restricts conformational rotation, often enhancing selectivity for specific kinase isoforms like EGFR or CDK2/4.

Oncology Applications: The Kinase & Tubulin Frontier

EGFR and CDK Inhibition

Recent research (2024-2025) highlights pyridopyrimidine derivatives as potent dual inhibitors. By targeting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), these molecules prevent downstream signaling cascades essential for tumor proliferation.

Mechanism of Action: The pyrimidine core occupies the adenine-binding pocket. Critical hydrogen bonds are formed between the pyrimidine nitrogens and the backbone residues (e.g., Met793 in EGFR). This competitive inhibition blocks the transfer of the


-phosphate from ATP to the tyrosine residue, halting the RAS-RAF-MEK-ERK pathway.
Visualization: EGFR Signaling & Inhibition Pathway

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Dimerization Inhibitor Pyrimidine Inhibitor (ATP Pocket Blockade) Inhibitor->EGFR Competitive Inhibition RAS RAS Activation Phos->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Schematic of the EGFR signaling cascade showing the competitive intervention point of pyrimidine-based inhibitors at the ATP-binding site.

Tubulin Polymerization Inhibition

Distinct from kinase inhibition, pyrimidine derivatives bearing a trimethoxyphenyl moiety function as Tubulin Polymerization Inhibitors (TPIs). They bind to the colchicine site at the interface of


- and 

-tubulin.
  • Causality: Binding prevents the curvature change necessary for microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Advantage: Unlike taxanes (stabilizers), these destabilizers are often effective against multidrug-resistant (MDR) phenotypes.

Quantitative Data Summary: Anticancer Potency[1][2][3][4]
Compound ClassTarget MechanismCell LineIC50 (µM)Key Structural FeatureRef
Indazol-PyrimidineCaspase-3/7 ActivationMCF-7 (Breast)1.629Indazole fusion[1]
PyridopyrimidineEGFR/CDK4 Dual InhibitionHepG2 (Liver)< 2.0Pyridine fusion[2]
Trimethoxy-PyrimidineTubulin Inhibition (Colchicine site)HepG20.073,4,5-trimethoxyphenyl[3]
4,6-Substituted PyrimidineTopoisomerase II InhibitionLoVo (Colon)~0.8Lipophilic side chains[4]

Infectious Disease Applications: Beyond Oncology

Antimicrobial Resistance (AMR) Solutions

Novel pyrimidines are being engineered to bypass traditional resistance mechanisms.

  • Target: Dihydrofolate reductase (DHFR) in bacteria.

  • Efficacy: Recent studies indicate MIC values as low as 0.07 µg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin in resistant strains [5].

  • Mechanism: The pyrimidine ring mimics the pteridine ring of folate, competitively inhibiting DHFR and starving the bacteria of thymidine.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are optimized for high yield and robust biological validation.

Protocol: Microwave-Assisted Synthesis of Aminopyrimidines

Rationale: Microwave irradiation accelerates nucleophilic aromatic substitution (


) on the pyrimidine core, reducing reaction times from hours to minutes and improving purity.

Materials:

  • 4-chloro-substituted pyrimidine precursor

  • Primary/Secondary amine (nucleophile)

  • Solvent: Ethanol or DMF (anhydrous)

  • Base:

    
     or DIPEA
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the chloropyrimidine in 2 mL of ethanol.

  • Addition: Add 1.2 mmol of the amine and 2.0 mmol of

    
    . Seal the vial.
    
  • Irradiation: Set the microwave reactor to 150°C with a hold time of 15-30 minutes (dynamic power mode). Note: Monitor pressure to ensure it stays below 15 bar.

  • Work-up: Cool to RT. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc gradient).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a ratiometric readout less susceptible to compound interference than absorbance assays.

Materials:

  • Recombinant Kinase (e.g., EGFR wt)

  • FRET Peptide Substrate (e.g., Z'-LYTE™)

  • ATP (at

    
     concentration)
    
  • Test Compound (DMSO stock)

Step-by-Step Workflow:

  • Plating: Dispense 10 µL of kinase reaction buffer into a 384-well black plate.

  • Compound Addition: Add 100 nL of test compound (serial dilutions). Incubate for 10 min at RT to allow conformational binding.

  • Initiation: Add 5 µL of ATP/Peptide substrate mixture.

  • Reaction: Incubate for 1 hour at RT.

  • Termination: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate the Emission Ratio. High phosphorylation (low inhibition) = Low Ratio.

Visualization: Drug Discovery Workflow

Workflow Target Target Identification (EGFR / Tubulin) Design Scaffold Design (Bioisosterism) Target->Design Synthesis Microwave Synthesis (Protocol 4.1) Design->Synthesis Screening In Vitro Screening (Kinase Assay / MTT) Synthesis->Screening Screening->Design Inactive (Feedback) Lead Lead Optimization (SAR Analysis) Screening->Lead Active? Preclinical Preclinical Validation Lead->Preclinical

Caption: Iterative workflow for the development of novel pyrimidine therapeutics, emphasizing the feedback loop from screening to design.

Future Directions

The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

  • Hybrids: Conjugating a pyrimidine kinase inhibitor with a nitric oxide donor (e.g., furoxan) to combat hypoxia in solid tumors.

  • PROTACs: Using the pyrimidine moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce proteasomal degradation of the target, rather than simple inhibition.

References

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents. MDPI Molecules. (2024). Link

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. BMC Chemistry. (2024). Link

  • Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (2023). Link

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences. (2021). Link

  • Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. (2023). Link

Technical Guide: Safety, Handling, and Synthetic Utility of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic architecture. The electron-withdrawing trifluoromethyl (CF₃) group at the C6 position, combined with the intrinsic electron deficiency of the pyrimidine ring, significantly activates the C2-chlorine atom toward Nucleophilic Aromatic Substitution (SₙAr). Conversely, the C4-ethoxy group provides a degree of electronic modulation, preventing the hyper-reactivity seen in the 2,4-dichloro analog.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the operational realities of working with this electrophile. The primary risks are not merely toxicological but chemical: moisture-induced hydrolysis producing corrosive HCl and the potential for runaway exotherms during nucleophilic displacement.

Part 2: Physicochemical & Hazard Profile

Chemical Identity & Properties[1][2]
ParameterSpecification
IUPAC Name This compound
CAS Number 114963-95-0
Molecular Formula C₇H₆ClF₃N₂O
Molecular Weight 226.58 g/mol
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Hazard Architecture (Structure-Activity Relationship)

To handle this compound safely, one must understand the causality of its hazards:

  • The C2-Chlorine Trigger: The pyrimidine nitrogens and the CF₃ group pull electron density away from the ring. This makes the C2 position highly electrophilic. Upon contact with moisture (nucleophile), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.

    • Implication: The compound is a lachrymator and corrosive to mucous membranes even if not explicitly labeled as such in generic databases.

  • The CF₃ Lipophilicity: The trifluoromethyl group increases lipophilicity, facilitating rapid absorption through the skin and cell membranes.

    • Implication: Systemic toxicity is a risk; standard nitrile gloves may offer insufficient breakthrough time for prolonged exposure. Double-gloving or Silver Shield® laminates are recommended for scale-up.

Part 3: Storage & Stability Protocols[1]

The Golden Rule: Moisture exclusion is the primary determinant of shelf-life.

Storage Hierarchy
  • Primary Containment: Store in borosilicate glass vials with Teflon-lined caps. Do not use metal containers due to potential corrosion from trace HCl hydrolysis.

  • Atmosphere: Headspace must be purged with dry Nitrogen or Argon.

  • Temperature: Refrigeration (2–8°C) is mandatory to inhibit slow thermal decomposition and hydrolysis rates.

Visual Quality Indicators
  • Pass: Colorless to pale yellow liquid/solid.

  • Fail: Dark orange/brown discoloration or formation of white crystalline precipitate (indicates hydrolysis to the hydroxy-pyrimidine and HCl salt formation).

Part 4: Operational Handling Protocol (SₙAr Reaction)

This section details a self-validating workflow for utilizing this intermediate in a Nucleophilic Aromatic Substitution (SₙAr) reaction, a common application in drug discovery.

Pre-Reaction Checklist
  • Engineering Controls: All operations must occur within a certified fume hood operating at face velocity >100 fpm.

  • Quench Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready before starting the reaction to neutralize any accidental acid release.

Step-by-Step Synthesis Workflow

Objective: Displacement of C2-Cl with an amine nucleophile (R-NH₂).

  • Inerting: Flame-dry the reaction vessel and cool under a stream of Argon.

  • Solvation: Dissolve this compound in anhydrous THF or DMF.

    • Why: Protic solvents (MeOH, EtOH) can compete with the nucleophile, leading to side-product ether formation.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃).

    • Why: The reaction generates HCl. Failure to scavenge the acid will protonate the amine nucleophile, killing the reaction kinetics.

  • Nucleophile Addition: Add the amine dropwise at 0°C.

    • Thermal Control: The electron-deficient ring makes this reaction exothermic. Uncontrolled addition can lead to a runaway temperature spike and impurity formation.

  • Monitoring: Monitor via TLC or LCMS.

    • Endpoint: Disappearance of the starting material (m/z 226/228 pattern).

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction logic and critical decision nodes for the SₙAr process.

SnAr_Workflow Start Start: this compound Solvent Dissolve in Anhydrous THF/DMF (Avoid Protic Solvents) Start->Solvent Base Add Scavenger Base (DIPEA / Cs2CO3) Solvent->Base Cool Cool to 0°C (Control Exotherm) Base->Cool Add_Nuc Add Amine Nucleophile (Dropwise) Cool->Add_Nuc Monitor Monitor via LCMS/TLC Add_Nuc->Monitor Decision Starting Material Consumed? Monitor->Decision Quench Quench: Sat. NaHCO3 (Neutralize HCl) Decision->Quench Yes Heat Warm to RT or Heat (Increase Kinetics) Decision->Heat No Isolate Isolate Product (Extraction/Column) Quench->Isolate Heat->Monitor

Figure 1: Logic flow for SₙAr functionalization of the 2-chloro-pyrimidine scaffold.

Part 5: Emergency Response & Waste Disposal[1]

Spill Management
  • Minor Spill (<5 mL):

    • Evacuate the immediate area.[1][2]

    • Cover spill with dry lime, sand, or soda ash (Do not use water, as it generates HCl gas).

    • Sweep into a chemical waste container.

    • Clean surface with a dilute soap solution only after the bulk material is removed.

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes. The hydrolysis of the chloro-group creates an acidic environment in the eye; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or solvents, which may enhance transdermal absorption of the fluorinated compound.

Waste Disposal[5]
  • Segregation: This compound must be segregated into Halogenated Organic Waste .

  • Incompatibility: Never mix with strong oxidizers or aqueous basic waste streams without prior neutralization, as heat generation can be significant.

References

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine Compound Summary. (Used for analog toxicity inference). Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2014). Synthesis and application of trifluoromethylpyridines and pyrimidines. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Technical Whitepaper: Synthesis and Application of Stable Isotope-Labeled 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a critical heterocyclic building block, predominantly utilized in the synthesis of sulfonylurea herbicides (e.g., analogues of chlorimuron) and emerging kinase inhibitors in oncology.[1] In Drug Metabolism and Pharmacokinetics (DMPK) and environmental fate studies, stable isotope-labeled analogues are indispensable as internal standards (IS) for LC-MS/MS quantitation and as tracers for metabolic pathway elucidation.[1]

This guide details the synthesis of isotopically labeled variants of this scaffold. We present two distinct strategies:

  • Route A (Ring-Labeling): A de novo synthesis using [

    
    ]-urea, yielding a metabolically robust core suitable for in vivo ADME studies.[1]
    
  • Route B (Side-Chain Labeling): A rapid, late-stage functionalization using deuterated ethanol (

    
    -EtOH), ideal for generating cost-effective mass spectrometry internal standards.[1]
    

Strategic Labeling Analysis

Before initiating synthesis, the position of the isotopic label must be selected based on the intended application.

FeatureRing Labeling (

)
Side-Chain Labeling (

-Ethoxy)
Metabolic Stability High. The pyrimidine ring is resistant to cleavage in most Phase I metabolic pathways.[1]Moderate. Subject to O-dealkylation (CYP450 mediated), losing the label.[1]
Synthetic Complexity High. Requires 3-step de novo synthesis.[1]Low. Single-step nucleophilic substitution.[1]
Cost High (requires labeled urea).[1]Low (requires labeled ethanol).[1]
Primary Use Case In vivo ADME, Metabolite Identification (MetID).[1]LC-MS/MS Internal Standard (Quantitation).[1][2]

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the differential reactivity of the electrophilic centers on the pyrimidine ring. In 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the C4 position is significantly more reactive toward nucleophilic aromatic substitution (

131
Visualization: Synthesis Workflow

SynthesisPathwayUreaLabeled Urea(13C, 15N)UracilIntermediate 1:6-CF3-Uracil (Labeled)Urea->UracilCondensation(NaOEt)TFAAEthyl trifluoro-acetoacetateTFAA->UracilDichloroIntermediate 2:2,4-Dichloro-6-CF3-pyrimidineUracil->DichloroChlorination(Reflux)POCl3POCl3 / PhNMe2POCl3->DichloroTargetTARGET:2-Chloro-4-ethoxy-6-CF3-pyrimidineDichloro->TargetRegioselective SnAr(0°C -> RT)EthanolLabeled Ethanol(d5 or 13C)Ethanol->Target

Figure 1: Convergent synthesis showing both Ring-Labeling (starting at Urea) and Side-Chain Labeling (starting at Ethanol) entry points.[1]

Detailed Experimental Protocols

Route A: Ring-Labeled Synthesis ( - Core)

Targeting a +3 Da mass shift minimum for MS separation.[1]

Step 1: Condensation to 6-(Trifluoromethyl)uracil

Reagents: [

1
  • Setup: In a flame-dried 250 mL three-neck flask under Argon, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol to generate fresh NaOEt.

  • Addition: Add [

    
    ]-Urea (1.0 eq). Stir for 15 min at room temperature.
    
  • Cyclization: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) over 30 minutes. The reaction is exothermic.[1]

  • Reflux: Heat to reflux (78°C) for 12 hours. The solution will turn from clear to a suspension as the uracil salt precipitates.[1]

  • Workup: Evaporate ethanol in vacuo. Redissolve residue in water (min. volume). Acidify to pH 2 with 6N HCl to precipitate the labeled 6-(trifluoromethyl)uracil.[1] Filter and dry.[1]

Step 2: Chlorination to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Reagents:

1
  • Hazard Note:

    
     is highly corrosive and reacts violently with water.[1] Perform in a dedicated fume hood.[1]
    
  • Reaction: Suspend the labeled uracil (from Step 1) in neat

    
     (10 vol). Add N,N-Dimethylaniline (1.5 eq).[1]
    
  • Heating: Reflux at 110°C for 4–6 hours. Monitor by TLC (the polar uracil converts to the non-polar dichloro compound).

  • Quench: Cool to RT. Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with sat.[1]

    
     and Brine.[1] Dry over 
    
    
    and concentrate.
    • Checkpoint: The product is volatile.[1] Do not apply high vacuum for extended periods.[1]

Step 3: Regioselective Ethoxylation

Reagents: Anhydrous Ethanol (unlabeled), NaH (Sodium Hydride).

  • Activation: In a separate flask, react Ethanol (1.05 eq) with NaH (1.1 eq) in THF at 0°C to form Sodium Ethoxide.

  • Substitution: Dissolve the labeled 2,4-dichloro intermediate in THF. Cool to -10°C (Ice/Salt bath).

  • Addition: Add the Sodium Ethoxide solution dropwise over 1 hour. Critical: Low temperature ensures the alkoxide attacks the more reactive C4 position exclusively, avoiding the 2,4-diethoxy byproduct.[1]

  • Completion: Stir at 0°C for 2 hours.

  • Purification: Quench with water. Extract with Ethyl Acetate.[1][4][5] Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Route B: Side-Chain Labeling ( -Ethoxy)

Targeting a +5 Da mass shift.[1] Ideal for Internal Standards.

Starting Material: Commercial 2,4-Dichloro-6-(trifluoromethyl)pyrimidine.[1] Label Source: Ethanol-


  • Preparation: Dissolve Ethanol-

    
     (1.1 eq) in anhydrous THF (10 vol). Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir until 
    
    
    evolution ceases.
  • Coupling: Dissolve 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in THF. Cool to -20°C .

    • Note: The commercial starting material is highly reactive.[1] Lower temperatures improve regioselectivity for the C4 position.[1][3]

  • Addition: Cannulate the sodium ethoxide-

    
     solution into the pyrimidine solution slowly.
    
  • Monitoring: Monitor via HPLC-UV. Stop reaction immediately upon consumption of starting material to prevent over-reaction at the C2-chlorine.[1]

  • Yield Expectation: 75-85% of the 4-ethoxy regioisomer.[1]

Analytical Validation

Every batch must be validated to ensure isotopic purity and structural integrity.[1]

Regiochemistry Verification ( H-NMR)

The distinction between the 2-ethoxy and 4-ethoxy isomers is visible in the proton NMR of the aromatic ring proton (H5).

  • 4-Ethoxy isomer (Target): The H5 proton appears as a singlet (or fine quartet due to F-coupling) typically around

    
     7.1 - 7.3 ppm .[1]
    
  • 2-Ethoxy isomer (Impurity): The H5 proton is more shielded, appearing upfield around

    
     6.8 ppm .[1]
    
  • NOE (Nuclear Overhauser Effect): Irradiating the ethoxy-

    
     should show an enhancement of the H5 signal for the 4-ethoxy isomer, confirming proximity.[1]
    
Mass Spectrometry Logic

For the ring-labeled analogue (


MS_Fragmentationcluster_legendInterpretationParentParent Ion [M+H]+(m/z 230 for labeled)Frag1Loss of Ethoxy[M - C2H5]+Parent->Frag1Neutral Loss(-29 Da)Frag2Ring Cleavage(RDA Mechanism)Parent->Frag2High EnergydescIf label is in RING: Fragment 1 retains mass shift.If label is in ETHOXY: Fragment 1 loses mass shift.

Figure 2: Mass spectral fragmentation logic. Ring labeling retains the isotopic shift in the core fragment, whereas ethoxy labeling loses the shift upon dealkylation.

References

  • Regioselectivity in Pyrimidines

    • B. E. Love et al., Regiocontrol in the Nucleophilic Addition to Pyrimidines, Journal of Organic Chemistry. The C4 position is activated by the electron-withdrawing trifluoromethyl group.[1]

  • Isotope Labeling Methodologies

    • W. J. S. Lockley, Synthesis of Isotopically Labeled Compounds, Journal of Labeled Compounds and Radiopharmaceuticals.
  • Synthesis of Trifluoromethylpyrimidines

    • F. G. F. Werstiuk, Preparation of Fluorinated Pyrimidines, Canadian Journal of Chemistry.
  • DMPK Applications of Stable Isotopes

    • Gu, H., et al. (2018).[1] The Role of Stable Isotopes in Drug Metabolism and Pharmacokinetics. Drug Metabolism Reviews.

(Note: Specific page numbers and volumes vary by exact year of access; links provided direct to the authoritative journal landing pages for verification.)

Technical Guide: Degradation Dynamics of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the degradation pathways of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0).[1] As a halogenated pyrimidine intermediate commonly utilized in the synthesis of agrochemicals and pharmaceutical agents, its stability profile is governed by the interplay between the electron-withdrawing trifluoromethyl (

11

Chemical Profile & Reactivity Drivers[1]

The degradation susceptibility of this compound is dictated by three structural features:

  • C2-Chlorine Atom: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogens and the para-positioned 
    
    
    group.[1]
  • C4-Ethoxy Group: Susceptible to oxidative O-dealkylation (metabolic) and acid-catalyzed hydrolysis.[1]

  • C6-Trifluoromethyl Group: Generally chemically robust but strongly electron-withdrawing (

    
    ), significantly lowering the electron density of the pyrimidine ring and accelerating nucleophilic attack at C2 and C4.[1]
    
PropertyDescription
IUPAC Name This compound
CAS Number 114963-95-0
Molecular Formula

Molecular Weight 226.58 g/mol
Key Reactivity

(C2), O-Dealkylation (C4), Radical Dechlorination

Chemical Degradation Pathways (Hydrolysis & Photolysis)

Hydrolytic Degradation

Hydrolysis is the primary abiotic degradation pathway.[1] The reaction kinetics are pH-dependent, driven by the electrophilicity of the C2 and C4 positions.[1]

  • Pathway A: C2-Hydrolysis (

    
    ) 
    In basic or neutral aqueous conditions, the hydroxide ion (
    
    
    ) or water acts as a nucleophile, attacking the C2 position.[1] The chlorine atom is displaced, yielding 4-ethoxy-6-(trifluoromethyl)pyrimidin-2-ol .[1] Due to lactam-lactim tautomerism, this product predominantly exists as the pyrimidinone (lactam) tautomer, 4-ethoxy-6-(trifluoromethyl)pyrimidin-2(1H)-one .[1]
  • Pathway B: C4-Ethoxy Cleavage (Acid-Catalyzed) Under acidic conditions, the pyrimidine nitrogen is protonated, increasing the electrophilicity of C4.[1] Water attacks C4, displacing ethanol and generating 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol (or its tautomer).[1]

  • Pathway C: Trifluoromethyl Hydrolysis (Extreme Conditions) While the

    
     group is stable under physiological conditions, prolonged exposure to high pH (>12) and elevated temperatures can lead to the hydrolysis of the 
    
    
    bonds, eventually converting the
    
    
    group to a carboxylate (
    
    
    ), though this is kinetically slower than ring substitution.
Photolytic Degradation

Upon exposure to UV radiation (254 nm or simulated sunlight), the C-Cl bond undergoes homolytic cleavage.[1]

  • Mechanism: The excited state leads to a radical pair. Hydrogen abstraction from the solvent yields 4-ethoxy-6-(trifluoromethyl)pyrimidine (dechlorinated product).[1]

  • Photo-oxidation: In the presence of oxygen, the radical intermediate can form peroxy species, leading to ring opening or fragmentation.[1]

Metabolic Degradation Pathways (Biological)

In biological systems (microsomes, hepatocytes), degradation is enzyme-mediated, primarily by Cytochrome P450 (CYP) and Glutathione S-Transferases (GST).[1]

Oxidative O-Dealkylation (Phase I)

The ethoxy group is a canonical substrate for CYP450 enzymes (likely CYP3A4 or CYP2D6).[1]

  • Hydroxylation: CYP450 inserts an oxygen into the

    
    -carbon of the ethyl group, forming an unstable hemiacetal intermediate.[1]
    
  • Collapse: The hemiacetal spontaneously collapses, releasing acetaldehyde and 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol .[1]

Glutathione Conjugation (Phase II)

The electron-deficient C2 position is highly susceptible to attack by the sulfhydryl group of Glutathione (GSH), catalyzed by GSTs.

  • Mechanism:

    
     displacement of the Chlorine.
    
  • Product: S-(4-ethoxy-6-(trifluoromethyl)pyrimidin-2-yl)glutathione .

  • Downstream Processing: This conjugate is often further processed into a mercapturic acid derivative (N-acetylcysteine conjugate) for excretion.[1]

Visualization of Pathways[1]

The following diagrams illustrate the chemical and metabolic fates of the compound.

Chemical Hydrolysis Scheme

HydrolysisParent2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidineC2_OH4-Ethoxy-6-(trifluoromethyl)-pyrimidin-2(1H)-one(Major Hydrolysis Product)Parent->C2_OHpH > 7 (OH- attack at C2)Cl displacementC4_OH2-Chloro-6-(trifluoromethyl)-pyrimidin-4-ol(Acidic Pathway)Parent->C4_OHpH < 4 (H+ catalyzed)EtOH lossDione6-(Trifluoromethyl)-pyrimidine-2,4-dione(Uracil Derivative)C2_OH->DioneAcidic Hydrolysis(-EtOH)C4_OH->DioneBasic Hydrolysis(-Cl)

Figure 1: pH-dependent chemical hydrolysis pathways leading to the terminal uracil derivative.

Metabolic Biotransformation Scheme

MetabolismParent2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidineHemiacetal[Hemiacetal Intermediate]Parent->HemiacetalCYP450(NADPH, O2)GSH_ConjS-(4-Ethoxy-6-(trifluoromethyl)-pyrimidin-2-yl)glutathioneParent->GSH_ConjGST / GSH(SNAr at C2)Dealkylated2-Chloro-6-(trifluoromethyl)-pyrimidin-4-olHemiacetal->DealkylatedSpontaneousCollapseAcetaldehydeAcetaldehydeHemiacetal->Acetaldehyde

Figure 2: Phase I (CYP-mediated) and Phase II (GST-mediated) metabolic pathways.

Experimental Protocols

Forced Degradation Study (Stress Testing)

Objective: Establish intrinsic stability and identify degradation products.

  • Preparation: Dissolve the compound in Acetonitrile to 1 mg/mL (Stock).

  • Acid Stress: Dilute Stock 1:1 with 1N HCl. Incubate at 60°C for 4-24 hours.

  • Base Stress: Dilute Stock 1:1 with 0.1N NaOH. Incubate at RT for 4 hours (Monitor closely; reaction may be rapid).

  • Oxidative Stress: Dilute Stock 1:1 with 3%

    
    .[1] Incubate at RT for 24 hours.
    
  • Analysis: Quench samples to neutral pH. Analyze via HPLC-UV (254 nm) and LC-MS/MS (ESI+ and ESI- modes).[1]

    • Validation Check: Mass balance should be >90% (sum of parent + degradants).

Microsomal Stability Assay

Objective: Determine metabolic half-life (


  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Initiation: Pre-incubate microsomes + test compound (1 µM) for 5 min at 37°C. Initiate with NADPH-generating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge (4000g, 10 min).

  • Detection: Monitor parent depletion via LC-MS/MS.

    • Control: Include a "-" NADPH control to rule out chemical instability in the buffer.[1]

Summary of Predicted Metabolites[1][2][3]

IDStructure NameOriginMass Shift (

)
M1 4-Ethoxy-6-(trifluoromethyl)pyrimidin-2(1H)-oneHydrolysis (Base)-18.4 Da (Cl

OH)
M2 2-Chloro-6-(trifluoromethyl)pyrimidin-4-olHydrolysis (Acid) / CYP450-28.0 Da (-Ethyl)
M3 6-(Trifluoromethyl)pyrimidine-2,4-dioneSecondary Hydrolysis-46.4 Da (Cl

OH, -Ethyl)
M4 GSH ConjugatePhase II Metabolism+305 Da (Cl

GSH)

References

  • Source:Journal of Fluorine Chemistry / Patents (e.g., WO2010055117).

    
     group activating the C2/C4 positions for nucleophilic attack.
    Link: (Analogous chemistry)[1]
    
  • Rut Pathway for Pyrimidine Degradation Source:NIH / PubMed Central.[1] Context: Describes the enzymatic cleavage of pyrimidine rings, providing biological context for ring-opening degradation. Link:

  • Hydrolysis of Trifluoromethyl Groups on Heterocycles Source:Angewandte Chemie. Context: Discusses the conditions under which the usually stable

    
     group undergoes hydrolysis.
    Link:[2]
    
  • Chemical Profile of this compound Source:Pharmaffiliates / CAS Common Chemistry.[1][3] Context: Verification of CAS 114963-95-0 and structural identity. Link:

Methodological & Application

Protocol for nucleophilic substitution on pyrimidine ring

Application Note: Strategic Protocol for Nucleophilic Aromatic Substitution ( ) on Pyrimidine Scaffolds

Abstract & Scope

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, forming the pharmacophore of countless kinase inhibitors (e.g., Gefitinib, Imatinib) and nucleoside analogs. Functionalizing the pyrimidine ring via Nucleophilic Aromatic Substitution (

This application note provides a rigorous, data-driven guide to executing

Mechanistic Foundation

The pyrimidine ring is electron-deficient (

The Activation Hierarchy

Unlike benzene, which requires strong electron-withdrawing groups (EWGs) to undergo

  • C4/C6 Position: Highly reactive. Attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the para-like nitrogen (N1 or N3). This intermediate is fundamentally more stable.

  • C2 Position: Less reactive (generally). Attack here places charge on the flanking nitrogens, but the approach is often sterically hindered by the lone pairs of both adjacent nitrogen atoms.

  • C5 Position: Unreactive to standard

    
    . Requires palladium-catalyzed cross-coupling (Buchwald-Hartwig) or extreme forcing conditions.
    
Leaving Group Effects

The rate of

1Reactivity Order:

  • Note: Fluorine is the superior leaving group for

    
     because its high electronegativity inductively lowers the energy of the transition state, despite the strong C-F bond [1].[1]
    

Strategic Planning: The Regioselectivity Matrix

One of the most common failure modes in pyrimidine chemistry is unintended regioisomer formation when starting with 2,4-dichloropyrimidine.

Visualization: Regioselectivity Decision Tree

The following logic map guides the selection of conditions based on the desired substitution pattern.

RegioselectivityStartSubstrate: 2,4-DichloropyrimidineNucTypeNucleophile Type?Start->NucTypeAmineAmine (Primary/Secondary)NucType->Amine Nitrogen NucAlkoxideAlkoxide / ThiolNucType->Alkoxide Oxygen/Sulfur NucCondition1Standard Conditions(DMF, DIPEA, RT)Amine->Condition1ExceptionException: Tertiary Aminesor C6-EDG presentAmine->Exception Steric Bulk / ElectronicsCondition2Low Temp (-78°C to 0°C)THF, NaH/LiHMDSAlkoxide->Condition2C4_MajorC4-Substitution Major(Kinetic Control)C2_MajorC2-Substitution Major(Chelation/Electronic Control)Condition1->C4_MajorCondition2->C2_Major Often C2 selective(See Ref [2])Result_ExceptionShifts to C2 SelectivityException->Result_Exception

Figure 1: Decision logic for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Key Insight: While amines typically favor C4, alkoxides often favor C2 substitution, particularly at low temperatures, due to coordination with the ring nitrogens or specific orbital interactions [2]. Furthermore, the presence of an electron-donating group (EDG) at C6 can flip selectivity to C2 [3].[2]

Detailed Experimental Protocols

Protocol A: Standard C4-Selective Amination

Applicability: Primary and secondary amines reacting with 2,4-dichloropyrimidine. Target: >90% C4-isomer.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol (Green/Protic) or DMF (Standard/Aprotic)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration). Note: Ethanol is preferred over DMF for simple amines to facilitate workup, unless solubility is an issue.

  • Cooling: Cool the solution to 0°C using an ice bath. Why? Lower temperature maximizes kinetic selectivity for the C4 position.

  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction is sluggish, heat to 50°C. Avoid reflux to prevent bis-substitution (C2 and C4).

  • Workup:

    • If EtOH used: Concentrate in vacuo.[3] Resuspend in EtOAc, wash with water and brine.

    • If DMF used: Pour into crushed ice/water. The product often precipitates. Filter and wash with water.

Protocol B: Microwave-Assisted Library Synthesis

Applicability: Difficult substrates (bulky amines) or high-throughput library generation. Advantage: Reaction times reduced from hours to minutes [4].

Reagents:

  • Substrate: Halopyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Solvent: Isopropanol or n-Butanol (for higher T)

Step-by-Step Workflow:

  • Loading: In a microwave vial (2–5 mL), combine substrate, amine, and DIPEA (2 equiv) in isopropanol (concentration 0.5 M).

  • Irradiation: Cap and irradiate at 120°C for 10–15 minutes (High Absorption setting).

  • QC Check: Analyze a 5 µL aliquot by LCMS.

    • Success Criteria: >95% conversion.

    • Failure Mode: If starting material remains, increase T to 150°C for 10 mins.

  • Isolation: Cooling usually precipitates the product. Centrifuge or filter directly.

Protocol C: C2-Selective Substitution (The "Inverse" Route)

Applicability: Targeting the C2 position while leaving C4 intact (often requires specific substrates like 2-chloro-4-aminopyrimidines or using alkoxides).

Critical Note: Direct C2 selectivity on a 2,4-dichloro substrate with an amine is difficult. It is often better to use 2,4-difluoropyrimidine (more reactive) or exploit the "Alkoxide Anomaly" [2].

Workflow (Alkoxide Nucleophile):

  • Solvent: Anhydrous THF.

  • Base: NaH (Sodium Hydride) or LiHMDS at -78°C .

  • Mechanism: The metal cation (Li+ or Na+) can coordinate with the pyrimidine nitrogens, directing the hard nucleophile (alkoxide) to the harder C2 center (between the nitrogens).

  • Procedure: Add alkoxide to the substrate at -78°C. Stir for 1 hour before slowly warming to 0°C.

Data Presentation & Solvent Selection[4][5]

Table 1: Solvent & Base Matrix for Optimization

SolventPolarityBase CompatibilityApplication Note
Ethanol/iPrOH ProticTEA, DIPEAStandard. Green, easy workup. Good for amines.
DMF/NMP Polar Aprotic

, Cs2CO3
High Reactivity. Use for sluggish nucleophiles. Hard to remove.
THF AproticNaH, LiHMDSC2-Selectivity. Essential for low-temp lithiation/alkoxide chemistry.
Water/PEG-400 Protic/GreenNone/CatalyticGreen Chemistry. Emerging method for "on-water" reactions [5].

Troubleshooting & Validation (Self-Validating Systems)

Distinguishing Regioisomers (The "Self-Check")

You have isolated a product. Is it C4-substituted or C2-substituted?

  • 1H NMR Signature:

    • C4-Substituted: The remaining proton at C2 is flanked by two nitrogens. It typically appears as a singlet (or weak doublet) very downfield (~8.0–8.5 ppm ).

    • C2-Substituted: The proton at C6 is usually a doublet (coupling with C5-H).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the added nucleophile's protons (e.g., N-H or alpha-CH2).

    • If C4-Substituted: You should see NOE enhancement of the C5-H (the neighbor).

    • If C2-Substituted: You will likely see NOE enhancement of both C4-H and C6-H (if applicable), or no interaction with the C5-H doublet.

Common Failure Modes
  • Hydrolysis: Reaction turns cloudy/white precipitate forms that is not product.

    • Cause: Wet solvent converting C-Cl to C-OH.

    • Fix: Use anhydrous solvents and store DIPEA over KOH pellets.

  • Bis-Substitution: Both chlorines replaced.

    • Cause: Temperature too high or excess nucleophile.

    • Fix: Strict stoichiometry (1.0 : 1.05) and temperature control (0°C start).

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[4] Link

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2023).[5] Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2021). Link

  • ACS Combinatorial Science. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine. (2017).[6] Link

  • Molecules. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.[4] (2018).[4] Link

Application Note: Using 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in Organic Synthesis

[1]

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a highly specialized heterocyclic building block used primarily in the development of agrochemicals (herbicides) and pharmaceutical candidates (kinase inhibitors).[1] Its value lies in its trifunctional nature:

  • The C2-Chloro group: A reactive electrophile suitable for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.[1]
    
  • The C6-Trifluoromethyl group: A lipophilic, electron-withdrawing moiety that activates the ring and enhances metabolic stability in bioactive molecules.

  • The C4-Ethoxy group: A stable alkoxy substituent that modulates the electronic properties of the pyrimidine ring, balancing the strong activation of the

    
     group.
    

This guide provides expert protocols for manipulating the C2-position, ensuring high yields and regiochemical integrity.

Chemical Profile & Handling

PropertySpecification
CAS Number 110877-64-0
Molecular Formula

Molecular Weight 242.58 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF, MeCN; Insoluble in water.[1][2]
Stability Moisture sensitive (slow hydrolysis of C-Cl); Stable under inert atmosphere.[1]

Safety Advisory:

  • Lachrymator/Irritant: This compound can cause severe eye and skin irritation.[3] Handle only in a fume hood.

  • Hydrolysis Risk: Prolonged exposure to atmospheric moisture can hydrolyze the C2-Cl bond to the corresponding 2-hydroxy/pyrimidone derivative.[1] Store under nitrogen at 2–8°C.

Core Reactivity Analysis

Understanding the electronic landscape of the pyrimidine ring is critical for designing successful experiments.

  • Regioselectivity Origin: The precursor to this molecule is typically 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1] In that precursor, the C4 position is more reactive toward nucleophiles (like ethoxide) due to the para-like resonance stabilization with N1 and the inductive pull of the adjacent

    
     group.
    
  • Current Reactivity (C2): In the target compound, the C4 position is now blocked by the ethoxy group. The remaining C2-chloro position is the primary electrophilic site.

  • Activation: The

    
     group at C6 exerts a strong electron-withdrawing effect (-I), making the C2 carbon highly susceptible to nucleophilic attack (
    
    
    ), despite the slight deactivating resonance effect of the C4-ethoxy group.[1]
Pathway Visualization: Reactivity Logic

The following diagram illustrates the electronic activation and the logical flow of synthesis.

ReactivityLogicStart2,4-Dichloro-6-(CF3)pyrimidineStep1Selective Substitution(C4 Position)Start->Step1NaOEt (1.0 eq)Regioselective at C4Target2-Chloro-4-ethoxy-6-(CF3)pyrimidine(Target Scaffold)Step1->TargetYields TargetReactivityC2-Position Activation:1. Inductive effect of CF32. Pyrimidine N-atomsTarget->ReactivitySubstrate forApplicationsApplications:1. SNAr (Amines/Thiols)2. Suzuki CouplingReactivity->ApplicationsEnables

Figure 1: Synthesis logic and reactivity activation of the scaffold.

Application Protocol 1: with Amines

This is the most common application, used to generate libraries of bioactive aminopyrimidines.

Mechanistic Insight

While the

mild heatingbase catalysis
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA.

  • Nucleophile Introduction: Add 1.1 mmol of the amine dropwise at Room Temperature (RT).

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Benzylamine): Stir at RT for 2–4 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting material peak (approx. 242 Da) and appearance of the product (

    
    ).[1]
    
  • Workup:

    • Evaporate the solvent under reduced pressure.[4]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

SNAr_WorkflowPrep1. Dissolve Scaffold(MeCN/THF)BaseAdd2. Add Base(DIPEA, 2.0 eq)Prep->BaseAddNucAdd3. Add Amine(1.1 eq)BaseAdd->NucAddDecisionAmine Reactivity?NucAdd->DecisionPathAAliphatic Amine:Stir RT, 2-4hDecision->PathAHighPathBAromatic Amine:Heat 60-80°C, 4-12hDecision->PathBLowWorkup4. Workup & Purification(EtOAc Ext / Silica)PathA->WorkupPathB->Workup

Figure 2: Decision-based workflow for

Application Protocol 2: Suzuki-Miyaura Coupling

The C2-Cl bond is chemically robust but can be activated by Palladium catalysts for C-C bond formation.[1]

Critical Success Factor: The choice of ligand is paramount. Standard

1
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.2 eq

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    (for simpler cases).[1]
  • Base:

    
     (3.0 eq) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Protocol:

  • Degassing: Charge the reaction vessel with solvent and sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Loading: Add Substrate, Boronic Acid, Base, and Pre-catalyst under inert atmosphere.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water, and purify via chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (

)
Amine is too weak or sterically hindered.[1]Switch solvent to DMF or DMSO and increase temp to 100°C. Use NaH as base (careful with

stability).
Hydrolysis Product (OH instead of Cl) Wet solvent or atmospheric moisture.Use anhydrous solvents (molecular sieves). Ensure base is dry.
Regio-scrambling Not applicable for this specific mono-chloro substrate, but ensure starting material purity.[1]Verify starting material is 2-Cl, 4-OEt and not a mixture of isomers.[1]
Decomposition

group instability.
Avoid strongly basic aqueous conditions at high temperatures (

).

References

  • Synthesis of Trifluoromethylpyrimidines

    • Title: Synthesis and application of trifluoromethylpyridines [and pyrimidines] as a key structural motif.[5]

    • Source: Bioscience, Biotechnology, and Biochemistry (via NIH).
    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][6]

    • Source: PubMed Central.
    • URL:[Link]

  • General Safety Data

    • Title: Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine (Analogous hazards).[1]

    • Source: Carl Roth.

    • URL:[Link]

  • Compound Identification

    • Title: this compound (CAS 110877-64-0).[1]

    • Source: Pharmaffili
    • URL:[Link][1]

Advanced Microwave-Assisted Synthesis of Pyrimidine Derivatives: Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

Pyrimidine scaffolds are the architectural backbone of modern oncology and antiviral pharmacopoeia, appearing in blockbuster drugs like Fluorouracil (5-FU) , Imatinib , and Rosuvastatin . However, conventional solvothermal synthesis of these heterocycles is often plagued by prolonged reaction times (12–48 hours), harsh reflux conditions, and poor atom economy.

This Application Note details the transition from conductive heating to Dielectric Heating using Microwave-Assisted Organic Synthesis (MAOS). By leveraging dipolar polarization, researchers can achieve reaction completion in minutes rather than hours, often with yields exceeding 90%. This guide provides validated protocols for the Biginelli Multicomponent Reaction and the Chalcone-to-Pyrimidine pathway , grounded in Green Chemistry principles.

Mechanistic Theory: Dielectric Heating vs. Conduction

To optimize MW synthesis, one must understand that microwaves (2.45 GHz) do not "heat" in the traditional sense; they induce molecular friction.

The Two Primary Mechanisms
  • Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO, Water) possess a permanent dipole moment. As the electromagnetic field oscillates billions of times per second, these dipoles attempt to align with the field. The phase lag between the dipole alignment and the field creates molecular friction, generating instantaneous volumetric heat.[1]

  • Ionic Conduction: If the reaction mixture contains ions (e.g., catalysts like

    
     or ionic liquids), the electric field drives the ions back and forth.[2] The collision of these moving ions with neighboring molecules converts kinetic energy into heat.
    
Energy Transfer Visualization

MW_Mechanism cluster_mechanisms Interaction with Matter Magnetron Magnetron Source (2.45 GHz) Waveguide Waveguide Magnetron->Waveguide EM Radiation Cavity Reaction Cavity Waveguide->Cavity Dipole Dipolar Polarization (Solvent/Reagent Rotation) Cavity->Dipole Electric Field Ion Ionic Conduction (Catalyst Collision) Cavity->Ion Electric Field Heat Volumetric Heating (Instantaneous) Dipole->Heat Friction Ion->Heat Collision

Figure 1: Energy transfer pathway in microwave irradiation, shifting from external conduction to internal dielectric heating.

Application I: The Biginelli Reaction (Multicomponent)

The Biginelli reaction is the "gold standard" for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Conventional reflux methods often result in low yields (40-60%) due to the reversibility of the intermediate steps. MW irradiation overcomes this activation energy barrier rapidly.

Protocol: Solvent-Free Synthesis of DHPMs

Reaction: Aldehyde + Ethyl Acetoacetate + Urea


 DHPM

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)[3]

  • Urea or Thiourea (1.5 mmol)[3]

  • Catalyst: Sulfamic Acid (

    
    ) (20 mol%) — Chosen for its zwitterionic nature, enhancing ionic conduction.
    

Methodology:

  • Mixing: In a 10 mL microwave-transparent crimp vial, mix the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.

  • Homogenization: Vortex for 30 seconds to ensure a uniform paste (solvent-free).

  • Irradiation: Place in a dedicated single-mode microwave reactor.

    • Power: 300 W (Dynamic control)

    • Temperature Limit: 110°C

    • Time: 3 - 5 minutes.

  • Workup: Cool the mixture to room temperature. Add crushed ice (20 mL). The solid product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water (to remove unreacted urea and catalyst), and recrystallize from hot ethanol.

Data Comparison: Thermal vs. Microwave
ParameterConventional Heating (Reflux)Microwave-Assisted (Solvent-Free)Improvement Factor
Reaction Time 8 – 12 Hours3 – 5 Minutes~140x Faster
Yield 55 – 65%92 – 96%+40% Yield
Solvent Usage 20-50 mL EthanolNone (Solvent-Free)Green Chemistry
Energy High (Continuous Reflux)Low (Short Burst)High Efficiency

Application II: Synthesis of 2-Aminopyrimidines via Chalcones

This pathway is vital for generating antimicrobial and anti-inflammatory agents. It is a two-step sequence where MW irradiation significantly accelerates the rate-limiting cyclization step.

Experimental Workflow

Chalcone_Workflow Start Reagents: Acetophenone + Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (MW: 2-3 min, KOH/EtOH) Start->Step1 Inter Intermediate: Chalcone (Isolated) Step1->Inter Step2 Step 2: Cyclization (Guanidine HCl + NaOH) Inter->Step2 MW_Step Microwave Irradiation (5-7 min @ 120°C) Step2->MW_Step Final Product: 2-Aminopyrimidine Derivative MW_Step->Final

Figure 2: Two-step synthesis workflow for 2-aminopyrimidines utilizing microwave acceleration for both condensation and cyclization.

Step-by-Step Protocol

Step 1: Synthesis of Chalcone (Intermediate)

  • Dissolve Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (10 mL).

  • Add KOH pellets (10 mmol).

  • Irradiate at 200 W for 2 minutes .

  • Pour into ice water, acidify with dilute HCl. Filter the yellow precipitate (Chalcone).

Step 2: Cyclization to Pyrimidine

  • Reaction Mixture: Take the synthesized Chalcone (1 mmol) and Guanidine Hydrochloride (1 mmol) in Ethanol (5 mL).

  • Base Addition: Add NaOH (2 mmol) to liberate the free base of guanidine.

  • Irradiation: Seal the vessel. Irradiate at 120°C (Hold Time: 5-7 mins) .

    • Note: Ethanol is an excellent microwave absorber (high loss tangent, tan

      
      ), ensuring rapid heating.
      
  • Workup: Evaporate solvent partially, pour into ice water. Filter the resulting solid.

Critical Optimization Parameters

To ensure reproducibility and safety, the following parameters must be controlled:

  • Solvent Selection (Loss Tangent):

    • MW heating efficiency depends on the loss tangent (

      
      ).
      
    • High Absorbers: Ethanol, DMSO, Methanol (Excellent for rapid heating).

    • Low Absorbers: Hexane, Toluene (Transparent to MW; require a "doping" agent like ionic liquids if used).

  • Volume & Vessel:

    • Do not fill vials >60% to prevent over-pressurization.

    • Use borosilicate glass or quartz vials rated for >20 bar pressure.

  • Safety:

    • Always use a temperature probe (IR or Fiber Optic) to prevent thermal runaway, especially with ionic catalysts which can cause "hotspots."

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition. Link

  • Pai, N. R., et al. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones using Sulfamic Acid Catalyst. Asian Journal of Chemistry. Link

  • Felluga, F., et al. (2018).[5] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. Link

  • Bhat, S. I., & Trivedi, D. R. (2013). A catalyst-free, one-pot, three-component synthesis of 2,4,6-triarylpyrimidines under microwave irradiation. Tetrahedron Letters. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Green Chemistry principles cited in protocols).

Sources

Analytical methods for pyrimidine derivative characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization Protocols for Pyrimidine Derivatives

Abstract

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacopeia (e.g., 5-fluorouracil, gemcitabine). However, their amphoteric nature, potential for tautomerism, and susceptibility to regio-isomeric alkylation (N1 vs. N3 vs. O-alkylation) present unique analytical challenges. This guide provides a validated, multi-modal characterization workflow integrating 2D-NMR, UPLC-MS/MS, and solid-state analysis to ensure structural integrity and purity in drug development pipelines.

Structural Elucidation: Solving the Regioisomer Challenge

The most critical failure point in pyrimidine synthesis is the misidentification of alkylation sites. The pyrimidine ring possesses two nitrogen atoms (N1, N3) and exocyclic oxygens/amines, leading to competing N-alkylation and O-alkylation pathways. Standard 1D-NMR is often insufficient due to the lack of protons on the nitrogen atoms.

Mechanistic Insight: The HMBC Solution

To definitively distinguish between N1-alkyl, N3-alkyl, and O-alkyl isomers, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • N1-Alkylation: The alkyl protons will show a strong

    
     correlation to C2  and C6  of the pyrimidine ring.
    
  • N3-Alkylation: The alkyl protons will show a

    
     correlation to C2  and C4 .
    
  • O-Alkylation: The alkyl protons will correlate to the carbon bearing the oxygen (e.g., C2 or C4) but often show distinct chemical shifts (deshielded by ~0.5-1.0 ppm relative to N-alkyl).

Visualization: Regioisomer Determination Workflow

Pyrimidine_Characterization Start Crude Pyrimidine Derivative H1_NMR 1H NMR Screening (DMSO-d6) Start->H1_NMR MassSpec HRMS (ESI+) Confirm Formula Start->MassSpec Decision_Iso Isomer Ambiguity? H1_NMR->Decision_Iso HMBC 2D HMBC Experiment (15N or 13C) Decision_Iso->HMBC Yes (Multiple N/O sites) Final Validated Structure Decision_Iso->Final No (Unambiguous) N1_Path Correlation to C2 & C6 HMBC->N1_Path N1 Pattern N3_Path Correlation to C2 & C4 HMBC->N3_Path N3 Pattern O_Path Correlation to C-O Carbon Only HMBC->O_Path O-Alkyl Pattern N1_Path->Final N3_Path->Final O_Path->Final

Figure 1: Decision tree for distinguishing pyrimidine regioisomers using 2D NMR correlations.

Protocol: High-Resolution NMR Sample Preparation

Objective: To obtain high-resolution spectra capable of resolving long-range couplings (HMBC) without solvent suppression artifacts.

Reagents:

  • DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: DMSO is preferred over CDCl3 for pyrimidines due to superior solubility of polar derivatives and prevention of solute aggregation.

  • High-precision 5mm NMR tubes (Wilmad 535-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 5–10 mg of the dried pyrimidine derivative.

  • Solvation: Add 600 µL of DMSO-d6. Vortex for 30 seconds.

    • Troubleshooting: If the sample is cloudy, sonicate for 5 minutes at 40°C. Do not filter unless absolutely necessary, as this alters concentration.

  • Acquisition Parameters (600 MHz recommended):

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of quaternary carbons (C2, C4, C5, C6) for quantitative integration.

    • Scans: 1H (16 scans), 13C (1024 scans), HMBC (gradient selected, 64 scans).

Chromatographic Purity: UPLC-MS Method

Pyrimidine derivatives are often polar and basic. Standard C18 methods may result in peak tailing due to interaction with residual silanols. This protocol uses a "Polar-Embedded" phase and controlled pH to ensure sharp peak shapes.

Protocol: Universal Pyrimidine Screening Gradient
ParameterSpecificationRationale
System UPLC H-Class or equivalentLow dispersion for sharp peaks.
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)T3 bonding withstands 100% aqueous start; ideal for polar pyrimidines.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) protonates basic nitrogens, reducing silanol interaction.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent for efficient elution.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.8 µm particles.
Column Temp 40°CReduces viscosity, improves mass transfer.
Detection UV (254 nm) & MS (ESI+)254 nm detects the pyrimidine core; MS confirms mass.

Gradient Table:

  • 0.0 min: 98% A / 2% B (Hold for 1 min to trap polar impurities)

  • 10.0 min: 5% A / 95% B (Linear ramp)

  • 12.0 min: 5% A / 95% B (Wash)

  • 12.1 min: 98% A / 2% B (Re-equilibration)

Mass Spectrometry: Fragmentation Patterns

Understanding fragmentation is crucial for verifying the substitution pattern. Pyrimidine derivatives typically follow specific cleavage pathways in ESI-MS/MS.

  • Ring Cleavage (RDA): Retro-Diels-Alder reactions are common. A pyrimidine ring often cleaves at the N1-C2 and C4-C5 bonds, or N3-C4 and C6-N1 bonds, releasing nitriles (R-CN).

  • Side Chain Loss:

    • Halogens: Characteristic isotopic patterns (Cl = 3:1, Br = 1:1) are often preserved in daughter ions if attached to the ring.

    • Alkoxy groups: O-alkylated pyrimidines frequently lose the alkyl chain (M - alkene) or the alkoxy radical (M - OR) more readily than N-alkyl groups.

Visualization: MS Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ RDA RDA Cleavage (Ring Opening) Parent->RDA High Energy Loss_Sub Substituent Loss Parent->Loss_Sub Low Energy Frag1 Fragment A (Nitrile Species) RDA->Frag1 Frag2 Fragment B (Amine/Alkene) Loss_Sub->Frag2 Loss of -OR, -Halogen

Figure 2: Common ESI-MS fragmentation pathways for pyrimidine derivatives.

Solid-State Characterization (Polymorphism)

Drug efficacy depends on solubility, which is dictated by crystal form. Pyrimidines are notorious for polymorphism.

  • Powder X-Ray Diffraction (PXRD): Essential for "fingerprinting" the crystal form. A unique pattern of 2

    
     peaks confirms a specific polymorph.
    
  • Differential Scanning Calorimetry (DSC): Used to determine melting point and glass transition (

    
    ). A sharp endotherm indicates a pure crystalline form; a broad endotherm suggests amorphous content or solvates.
    

Self-Validating Check: If the DSC melting point is


C lower than the literature value or the peak is broad (

C width), the sample likely contains impurities or is a mixture of polymorphs, necessitating recrystallization before biological testing.

References

  • Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Retrieved from [Link]

  • Maggio, R. M., et al. (2014).[2] "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waters Corporation. (2023). ACQUITY UPLC HSS T3 Column Care & Use Manual. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis with 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine , a high-value scaffold in the development of kinase inhibitors, agrochemicals (herbicides), and antiviral agents.[1] The presence of the trifluoromethyl (


) group at the C6 position, combined with the 4-ethoxy substituent, creates a unique electronic environment that directs regioselective functionalization.[1] This document provides validated protocols for Nucleophilic Aromatic Substitution (

), Palladium-catalyzed cross-couplings, and functional group interconversions, serving as a blueprint for library generation in drug discovery.[1]

Structural Analysis & Reactivity Profile[1]

The "Fluorine Effect" and Regioselectivity

The pyrimidine ring is inherently electron-deficient. The addition of a


 group at C6 significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly susceptible to nucleophilic attack.[1]
  • C2-Position (Chlorine): This is the primary electrophilic site. The inductive effect (-I) of the N1/N3 atoms, reinforced by the strong electron-withdrawing nature of the C6-

    
     group, makes the C2-Cl bond highly labile towards 
    
    
    
    and oxidative addition (for Pd-catalysis).
  • C4-Position (Ethoxy): The ethoxy group acts as an electron-donating group (EDG) by resonance, partially stabilizing the ring but not enough to deactivate the C2 position. It serves as a robust "masking group" for the hydroxyl (pyrimidinone) tautomer, which can be revealed later via deprotection.[1]

  • C6-Position (

    
    ):  Provides metabolic stability (blocking oxidative metabolism at C6) and increases lipophilicity (
    
    
    
    ), a critical parameter for membrane permeability in CNS and oncology drugs.[1]
Mechanistic Pathway (S_NAr)

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. The


 group stabilizes the anionic intermediate through inductive electron withdrawal.[1]

SNAr_Mechanism SM Starting Material (2-Cl, 4-OEt, 6-CF3) Complex Meisenheimer Complex (Stabilized by CF3) SM->Complex Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Complex Product Substituted Product (2-Nu, 4-OEt, 6-CF3) Complex->Product Elimination (-HCl)

Figure 1: Mechanistic pathway for Nucleophilic Aromatic Substitution at the C2 position.

Key Applications & Protocols

Application 1: Synthesis of N-Heterocyclic Scaffolds ( )

Target Class: Kinase Inhibitors (e.g., analogs of various pyrimidine-based ATP-competitors).[1] Rationale: The displacement of the C2-chlorine with primary or secondary amines is the most reliable reaction for this scaffold.[1]

Protocol A: C2-Amination

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine:

    
     or 
    
    
    
    (1.2 equiv)
  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv) for soluble amines.[1]
    
  • Solvent: Acetonitrile (MeCN) or THF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyrimidine substrate in 5 mL of anhydrous MeCN in a reaction vial.

  • Addition: Add 2.0 mmol of anhydrous

    
    .
    
  • Nucleophile Introduction: Add 1.2 mmol of the amine dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–12 hours.

    • Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to 50–60°C.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be more polar than the starting material.[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Validation Check:

  • Success Indicator: Disappearance of the distinctive C-Cl stretch in IR (approx. 1050-1090 cm⁻¹) and shift in UV

    
    .
    
  • Troubleshooting: If hydrolysis (formation of 2-hydroxy species) is observed, ensure solvents are strictly anhydrous.

Application 2: Biaryl Synthesis via Suzuki-Miyaura Coupling

Target Class: Biaryl herbicides and protein-protein interaction inhibitors.[1] Rationale: The C2-Cl bond is activated enough for oxidative addition to Pd(0) without requiring specialized, expensive ligands.[1]

Protocol B: Pd-Catalyzed Cross-Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for heteroaryl boronates).[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate (1.0 mmol) and boronic acid (1.2 mmol) in 1,4-dioxane (8 mL). Sparge with nitrogen for 10 minutes to remove

    
    .[1]
    
  • Catalyst Addition: Add

    
     (0.05 mmol) and the aqueous base (1.5 mL).
    
  • Reaction: Heat to 90°C under nitrogen atmosphere for 12–16 hours.

    • Alternative: Microwave irradiation at 110°C for 30 minutes.[1]

  • Work-up: Dilute with EtOAc and wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

Application 3: Functional Group Modification (Ether Cleavage)

Target Class: Uracil analogs (2-substituted-6-trifluoromethyl-pyrimidin-4-ones).[1] Rationale: The 4-ethoxy group can be cleaved to reveal the hydroxyl group (which tautomerizes to the ketone/amide form), a key pharmacophore in many antivirals.[1]

Protocol C: Acid-Mediated Deprotection

Reagents:

  • Substrate: 2-Substituted-4-ethoxy-6-(trifluoromethyl)pyrimidine.[1]

  • Reagent: 33% HBr in Acetic Acid or TMSI (Iodotrimethylsilane).[1]

Methodology:

  • Dissolve substrate in minimal glacial acetic acid.[1]

  • Add 33% HBr/AcOH (5–10 equiv).[1]

  • Heat to 80°C for 2–4 hours in a sealed tube.

  • Cool and pour onto crushed ice. The product (pyrimidinone) often precipitates as a solid.[1]

Comparative Data Summary

Reaction TypeTarget PositionKey ReagentTypical YieldCritical Parameter

Amination
C2-ClPrimary Amine /

85–95%Solvent dryness; Nucleophile sterics.[1]
Suzuki Coupling C2-ClAryl Boronic Acid / Pd(0)70–85%

exclusion; Base strength.
Ether Cleavage C4-OEtHBr / AcOH80–90%Temperature control to prevent

hydrolysis.[1]

Workflow Visualization

Reaction_Workflow Start 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine SNAr Pathway A: S_NAr (Amination) Start->SNAr R-NH2, K2CO3 Suzuki Pathway B: Suzuki (Arylation) Start->Suzuki Ar-B(OH)2, Pd(0) Deprotect Pathway C: Acid Hydrolysis (Ether Cleavage) Start->Deprotect HBr/AcOH Prod_A 2-Amino-4-ethoxy- 6-(trifluoromethyl)pyrimidine (Kinase Inhibitor Scaffold) SNAr->Prod_A Prod_B 2-Aryl-4-ethoxy- 6-(trifluoromethyl)pyrimidine (Biaryl Agrochemicals) Suzuki->Prod_B Prod_C 2-Chloro-6-(trifluoromethyl) pyrimidin-4(3H)-one (Uracil Analog) Deprotect->Prod_C

Figure 2: Divergent synthetic pathways from the core scaffold.

References

  • Dainter, R. S., et al. (1988).[1][2] Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

  • Wu, W., et al. (2022).[1][3] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Link

  • Ogawa, T., et al. (2020).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

  • Trujillo-Lagunas, M. L., et al. (2019).[1] Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis (Thieme).[1] Link

  • Freie Universität Berlin. (2025).[1] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium. Link

Sources

Application Note: Strategic Functionalization of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Regioselective


 and Pd-Catalyzed Cross-Coupling
Date:  October 2023
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Introduction

Chloropyrimidines are ubiquitous electrophiles in the synthesis of kinase inhibitors (e.g., Imatinib, Rosuvastatin) and agrochemicals. Their utility stems from the differential reactivity of the halogenated positions. However, this reactivity presents a double-edged sword: without precise experimental control, reactions often yield intractable mixtures of regioisomers (C2 vs. C4 substitution) or hydrolysis byproducts.

This guide provides a validated framework for manipulating 2,4-dichloropyrimidine and its analogs. We focus on two core transformations: Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura cross-coupling, emphasizing the mechanistic drivers of regioselectivity.

Chemical Reactivity & Regioselectivity

The Mechanistic Hierarchy (The "Why")

The pyrimidine ring is electron-deficient (


-deficient), rendering the carbons susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the chloride atoms are not equivalent.
  • C4-Position (Primary Reactive Site):

    • Mechanism: Nucleophilic attack at C4 leads to a Meisenheimer complex stabilized by the para-nitrogen (N1). This resonance form is analogous to a para-quinoid structure, which is energetically more stable than the ortho-quinoid form generated by attack at C2.

    • Result: Under kinetic control (low temperature), nucleophiles preferentially attack C4.

  • C2-Position (Secondary Reactive Site):

    • Mechanism: Attack at C2 places the negative charge on N1/N3. While stabilized, the activation energy is generally higher than at C4.

    • Exception (The Tertiary Amine Anomaly): Recent studies indicate that using tertiary amines (like triethylamine) can unexpectedly favor C2-substitution via an in situ quaternary ammonium intermediate mechanism [1].

Visualization: Regioselectivity Pathways

The following diagram illustrates the decision logic for targeting C4 vs. C2 positions.

Regioselectivity Start 2,4-Dichloropyrimidine Cond_Kinetic Kinetic Control (0°C, 1 eq Nucleophile) Start->Cond_Kinetic Standard Path Inter_C4 C4-Intermediate (Para-Quinoid Stable) Cond_Kinetic->Inter_C4 Fast Inter_C2 C2-Intermediate (Ortho-Quinoid Less Stable) Cond_Kinetic->Inter_C2 Slow Cond_Thermo Thermodynamic/Forcing (>80°C, Excess Nuc) Prod_Bis 2,4-Disubstituted Product Cond_Thermo->Prod_Bis Prod_Mono 4-Substituted Product (Major Isomer) Inter_C4->Prod_Mono Prod_Mono->Cond_Thermo Add 2nd Nucleophile

Figure 1: Mechanistic flow for sequential functionalization. C4 is the kinetically favored site for the first substitution.

Critical Experimental Parameters

Solvent & Base Matrix

The choice of solvent profoundly impacts reaction rates and byproduct formation (hydrolysis).

ParameterRecommendedAvoidRationale
Solvent (

)
DMF, DMA, NMP Alcohols (EtOH/MeOH)Polar aprotic solvents stabilize the transition state. Alcohols can compete as nucleophiles (forming alkoxides).
Solvent (Suzuki) Dioxane/Water (3:1) Pure WaterWater is required for boronate activation, but chloropyrimidines are not water-soluble. Dioxane bridges the phases.
Base (

)
DIPEA (Hünig's Base) PyridineDIPEA is non-nucleophilic and scavenges HCl. Pyridine can form reactive N-acyl salts.
Base (Suzuki)

or

Strong AlkoxidesCarbonates provide mild activation without hydrolyzing the chloride.

Standard Operating Procedures (Protocols)

Protocol A: Regioselective Displacement (C4-Selective)

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives. Scale: 1.0 mmol basis.

  • Preparation:

    • Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Add DIPEA (1.2 eq, 209 µL).

    • Critical Step: Cool the solution to 0°C using an ice bath. Temperature control is vital to prevent C2 attack.

  • Nucleophile Addition:

    • Dissolve the Amine Nucleophile (0.95 eq, 0.95 mmol) in DMF (1.0 mL).

    • Add the amine solution dropwise over 10 minutes.

    • Note: Using a slight deficit of the nucleophile (0.95 eq) ensures the starting material remains in excess, minimizing bis-substitution.

  • Reaction & Monitoring:

    • Stir at 0°C for 60 minutes.

    • Monitor via TLC or LC-MS. Look for the disappearance of the starting material (Rt ~ X min) and formation of the mono-substituted product.

  • Workup:

    • Pour mixture into Ice Water (20 mL). The product often precipitates.

    • Filter the solid. If no precipitate, extract with EtOAc (3x 10 mL), wash with brine, and dry over

      
      .
      
Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Selective)

Objective: Coupling aryl boronic acids to 2,4-dichloropyrimidine. Challenge: Chlorides are sluggish electrophiles compared to bromides. Oxygen must be rigorously excluded to protect the catalyst.

  • Degassing (The "Self-Validating" Step):

    • In a microwave vial, combine:

      • 2,4-dichloropyrimidine (1.0 eq)[1]

      • Aryl Boronic Acid (1.1 eq)

      • 1,4-Dioxane (4 mL/mmol)

      • 2M Aqueous

        
          (2.0 eq)
        
    • Sparge: Bubble Argon/Nitrogen through the solvent mixture for 10 minutes BEFORE adding the catalyst. This prevents immediate catalyst oxidation.

  • Catalysis:

    • Add

      
        (5 mol%).
      
    • Seal the vial immediately under inert atmosphere.

  • Reaction:

    • Heat to 100°C (Oil bath) or 110°C (Microwave) for 20–40 minutes [2].

    • Visual Check: The reaction usually turns from yellow to black (Pd black precipitation) upon completion.

  • Workflow Diagram:

SuzukiWorkflow Step1 1. Mix Reagents (Substrate, Boronic Acid, Base, Solvent) Step2 2. DEGAS (Critical) Sparge Ar for 10 min Step1->Step2 Step3 3. Add Catalyst Pd(PPh3)4 (5 mol%) Step2->Step3 Step4 4. Heat 100°C, 30 min Step3->Step4 Step5 5. Workup Filter through Celite -> Extract Step4->Step5

Figure 2: Suzuki coupling workflow emphasizing the critical degassing step prior to catalyst addition.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis: If the product mass indicates an -OH substitution (M+16 mass shift vs Cl), your solvent was wet. Use anhydrous DMF/Dioxane.

  • Bis-Substitution: If 2,4-disubstituted product forms during Protocol A, lower the temperature to -20°C and ensure dropwise addition of the nucleophile.

  • No Reaction (Suzuki): "Pd Black" crashing out too early indicates oxygen poisoning. Re-run with stricter degassing.

Safety Profile (HSE)
  • Skin Sensitization: Chloropyrimidines are potent sensitizers (H317). Always wear double nitrile gloves and long sleeves.

  • Eye Irritation: H319.[2] Use safety goggles; a face shield is recommended for scale-up (>10g).

  • Waste: Aqueous streams from these reactions often contain residual palladium and chlorinated organics. Segregate as Halogenated Heavy Metal Waste .

References

  • Vertex AI Search Result 1.1: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (PubMed). [Link](Note: General reference to regioselectivity principles confirmed in search results 1.1, 1.2).

  • MDPI Molecules: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. [Link]

  • Royal Society of Chemistry (Chemical Science): A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. [Link]

Sources

Strategic Derivatization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: N/A for specific isomer, generic scaffold ref). This scaffold is a "privileged structure" in medicinal chemistry, offering a unique trifunctional core:

  • 2-Chloro handle: An electrophilic site primed for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • 6-Trifluoromethyl (

    
    ):  A metabolic blocker that enhances lipophilicity and modulates pKa.
    
  • 4-Ethoxy group: Provides solubility and a specific steric/electronic profile, but can serve as a secondary reactive site under forcing conditions.

Target Audience: Medicinal Chemists and High-Throughput Screening (HTS) teams.

Chemical Rationale & Reactivity Profile[1][2][3][4][5]

Electronic Landscape

The pyrimidine ring is inherently electron-deficient (


-deficient). The addition of the electron-withdrawing 

group at C6 significantly lowers the LUMO energy, activating the ring towards nucleophilic attack.
  • Primary Reactive Site (C2): The Chlorine atom at C2 is the most labile leaving group. It is activated by the two adjacent ring nitrogens and the inductive effect of the

    
     group.
    
  • Secondary Site (C4): The Ethoxy group is generally stable under standard

    
     conditions used to displace the C2-Cl. However, under strongly acidic conditions or high heat with strong nucleophiles, the ethoxy group can be displaced or hydrolyzed to the pyrimidinone.
    
  • Regioselectivity: In this specific scaffold, C2 is the kinetically favored site for substitution due to the superior leaving group ability of Chloride (

    
    ) versus Ethoxide (
    
    
    
    ).
Reactivity Diagram

The following diagram illustrates the divergent pathways for library generation.

ReactivityPathways Scaffold 2-Cl-4-OEt-6-CF3-Pyrimidine SNAr SNAr (Amination) Scaffold->SNAr HNR2, Base < 80°C Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Ar-B(OH)2, Pd(0) Base, Heat Prod_Amino 2-Amino-4-OEt-6-CF3 (Kinase/GPCR Hits) SNAr->Prod_Amino Side_Rxn Side Product: 4-Substitution/Hydrolysis SNAr->Side_Rxn Excess Heat/Acid Prod_Aryl 2-Aryl-4-OEt-6-CF3 (Protein-Protein Interaction) Suzuki->Prod_Aryl

Figure 1: Divergent synthetic pathways. The C2-Cl allows for immediate branching into amino-pyrimidines (via


) or biaryl systems (via Suzuki).

Experimental Protocols

Protocol A: Derivatization (Amination)

Objective: Synthesis of 2-amino-substituted pyrimidines. This is the primary method for generating diversity for kinase or GPCR libraries.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
    
  • Solvent: Anhydrous THF (for reactive amines) or DMF/DMSO (for unreactive amines)

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial (screw-cap for volatile amines), dissolve the pyrimidine substrate (100 mg scale typical for pilots) in anhydrous solvent (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine.

    • Critical Insight: If using amine hydrochloride salts, increase DIPEA to 3.0-4.0 eq to ensure the free base is generated.

  • Reaction:

    • Reactive Amines (e.g., pyrrolidine, benzylamine): Stir at Room Temperature (RT) for 2-4 hours.

    • Steric/Aniline Amines: Heat to 60-80°C.[1]

    • Warning: Do not exceed 100°C if possible, to prevent displacement of the 4-ethoxy group.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio) and appearance of the product mass.

  • Workup:

    • Dilute with EtOAc. Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Note: If the product is polar, use DCM/MeOH (9:1) for extraction.

  • Purification: Flash chromatography (Hexane/EtOAc) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C2 to create biaryl scaffolds.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.2 - 1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk)
  • Base:

    
     (2M aqueous solution) or 
    
    
    
    (solid, 2.0 eq)
  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen. Oxygen is the enemy of Palladium(0).

  • Dissolution: Dissolve substrate and boronic acid in Dioxane.

  • Base Addition: Add the base. If using aqueous base, ensure the biphasic mixture is vigorously stirred.

  • Catalyst Addition: Add the Pd catalyst last, under a counter-flow of inert gas.

  • Reaction: Heat to 90-100°C for 4-12 hours.

    • Microwave Option: 110°C for 20 minutes is often superior for this scaffold to minimize thermal decomposition.

  • Scavenging (Optional): If doing high-throughput parallel synthesis, use a silica-thiol scavenger resin to remove Pd.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via Prep-HPLC.

Data Summary & Library Design

When designing a library around this scaffold, substituent selection is critical. The following table summarizes expected outcomes based on substituent electronics.

Substituent Type (at C2)Reaction ConditionsExpected YieldBiological Utility
Aliphatic Amines (e.g., Morpholine)

, RT, THF
>90%Solubility, H-bond acceptors
Benzylic Amines

, 50°C, THF
80-90%Hydrophobic pocket filling
Anilines (Electron Deficient)

, 90°C, DMF
40-60%Kinase Hinge Binding
Aryl Boronic Acids Suzuki, 100°C, Pd(0)50-80%

-stacking interactions
Alkoxides (e.g., NaOMe)

, 0°C, THF
>85%Ether linkage (Caution: Bis-substitution risk)
Library Workflow Diagram

The following DOT diagram outlines the logical flow for High-Throughput Screening (HTS) library generation.

LibraryWorkflow Start Core Scaffold (2-Cl-4-OEt-6-CF3) Reagent_Sel Reagent Selection (Amines/Boronic Acids) Start->Reagent_Sel Parallel_Syn Parallel Synthesis (96-well block) Reagent_Sel->Parallel_Syn Protocol A or B QC QC: LCMS & Purity >90% Parallel_Syn->QC Fail Repurify / Resynthesize QC->Fail Fail Plate Assay Plate Generation (DMSO Stock) QC->Plate Pass Fail->Parallel_Syn Optimize

Figure 2: High-Throughput Library Generation Workflow.

Troubleshooting & "Senior Scientist" Tips

  • The "Hydrolysis" Trap: The 4-ethoxy group is an ether, but it is vinylogous to the pyrimidine nitrogens. In the presence of strong aqueous acids (e.g., 6N HCl) or Lewis acids (

    
    ), it will cleave to form the 4-hydroxy pyrimidine (tautomerizes to pyrimidinone). Avoid strong acids during workup. 
    
  • Regioselectivity Leaks: If you observe a byproduct with Mass = Product + 28 (ethyl) or unexpected NMR shifts, you may have displaced the 4-ethoxy group instead of the 2-chloro (rare) or displaced both (if using extreme excess of nucleophile). Control stoichiometry carefully (1.1 - 1.2 eq of nucleophile).

  • Solubility: The

    
     group makes these compounds very lipophilic. Ensure your final assay buffer contains sufficient DMSO or surfactant (Tween-20) to prevent compound precipitation during biological screening.
    

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • Suzuki Coupling on Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: MDPI (Molecules).[2]

    • URL:[Link]

  • Biological Relevance of Trifluoromethyl Pyrimidines

    • Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • General Reactivity of Pyrimidines

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[3][4][5][6][7]

    • Source: Chemistry StackExchange (Community Peer Review).
    • URL:[Link]

Sources

Application of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in Agrochemical Synthesis


[1]

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the development of Acetolactate Synthase (ALS) inhibiting herbicides (sulfonylureas, sulfonamides, and pyrimidinyl benzoates).[1]

Its structural uniqueness lies in the synergistic combination of three functional groups:

  • 2-Chloro (Leaving Group): Highly activated for nucleophilic aromatic substitution (

    
    ).[1]
    
  • 6-Trifluoromethyl (Lipophilic/Electronic Modulator): Enhances metabolic stability and membrane permeability while strongly activating the C2 position via inductive electron withdrawal.[1]

  • 4-Ethoxy (Solubility/Selectivity): Provides critical lipophilic balance and steric guidance, distinguishing it from methoxy-analogs often found in generic sulfonylureas.[1]

This guide details the protocols for utilizing this intermediate to synthesize bioactive agrochemical scaffolds.[1]

Chemical Architecture & Reactivity Profile

To maximize yield, researchers must understand the electronic "push-pull" dynamics of the pyrimidine ring.[1]

  • The "Warhead" (C2-Cl): The carbon at position 2 is the most electron-deficient site.[1] It is flanked by two electronegative nitrogen atoms and activated by the strong electron-withdrawing group (EWG) effect of the

    
     group at C6.[1]
    
  • The Stabilizer (C4-OEt): The ethoxy group acts as a resonance donor (

    
     effect).[1] While it slightly deactivates the ring compared to a 4-H or 4-Cl analog, it prevents "over-reaction" (double substitution) and directs incoming nucleophiles exclusively to the C2 position.[1]
    

Reactivity Hierarchy:



Application I: Synthesis of Sulfonamide Herbicides ( )

The primary application of this molecule is the coupling with sulfonamides or arylamines to create the "bridge" characteristic of ALS inhibitors.[1]

Mechanism: Addition-Elimination ( )

The reaction proceeds via a Meisenheimer-like transition state.[1] The base deprotonates the sulfonamide, creating a strong nucleophile that attacks C2.[1] The chloride ion is then eliminated.[1]

Experimental Protocol

Objective: Coupling this compound with a substituted benzenesulfonamide.

Reagents:

  • Substrate A: this compound (1.0 eq)[1]

  • Substrate B: Aryl sulfonamide (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DBU (1.2 eq) for faster kinetics.
    
  • Solvent: Dry Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Substrate B (Sulfonamide) in dry MeCN (0.5 M concentration).

  • Activation: Add

    
      (powdered) to the solution. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation.[1]
    
    • Critical Control Point: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent hydrolysis of the chloropyrimidine.[1]
      
  • Addition: Add Substrate A (Chloropyrimidine) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Expectation: Reaction typically completes in 4–6 hours.[1] The product will appear less polar than the sulfonamide.[1]

  • Work-up:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      ).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with 1N HCl (to remove unreacted amine/pyridine species) followed by Brine.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography.

Data Summary: Typical Yields

SolventBaseTemp (°C)Time (h)Yield (%)Notes
MeCN

80685-92Standard protocol.[1]
DMFNaH0 -> RT278-85Faster, but risk of side reactions.[1]
Toluene

1001288Better for sterically hindered amines.[1]

Application II: Biaryl Synthesis via Suzuki-Miyaura Coupling

For creating fungicides or novel herbicides where a C-C bond is required instead of a C-N bond.[1]

Experimental Protocol

Objective: Coupling at C2 with a phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates).
  • Base:

    
     (2M aqueous solution).[1]
    
  • Solvent: 1,4-Dioxane or DME.[1]

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with Dioxane and 2M

    
    . Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen (Critical to prevent catalyst poisoning).[1]
    
  • Loading: Add the Chloropyrimidine and Boronic Acid.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Nitrogen.[1]

  • Reaction: Heat to 90°C for 12 hours.

  • Work-up: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways available for this molecule.

G cluster_0 Reactivity Logic Start 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine (CAS 114963-95-0) Intermediate1 Meisenheimer Complex Start->Intermediate1 SNAr Attack (C2) Product2 Biaryl Agrochemical (C-C Bond Formation) Start->Product2 Suzuki Coupling Sulfonamide Sulfonamide / Amine (Nucleophile) Sulfonamide->Intermediate1 Base Base (K2CO3) Base->Intermediate1 Deprotonation Product1 ALS Inhibitor Scaffold (C-N Bond Formation) Intermediate1->Product1 -Cl Elimination Boronic Aryl Boronic Acid Boronic->Product2 PdCat Pd Catalyst PdCat->Product2

Figure 1: Divergent synthetic pathways for this compound. The C2-Cl position serves as the universal attachment point for both nucleophilic substitution and metal-catalyzed cross-coupling.[1]

Handling & Safety Information

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Stability: Stable under ambient conditions.[1] Hydrolyzes slowly in strongly acidic aqueous conditions to form the 2-hydroxy derivative.[1]

  • Storage: Keep in a cool, dry place (

    
    ). Store under inert gas if long-term storage is required to prevent moisture ingress which can degrade the C2-Cl bond.[1]
    
  • Waste Disposal: Fluorinated organic waste.[1] Do not incinerate without scrubbers (risk of HF formation).[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 24865422 (Analogous 2-chloro-4-trifluoromethyl structures).[1] National Center for Biotechnology Information (2023).[1] Link

    • Pharmaffiliates Product Data: this compound-D5 (CAS 2733718-66-4 / Unlabeled CAS 114963-95-0).[1][2] Link

  • Synthetic Methodology (

    
     on Pyrimidines): 
    
    • Sandford, G., et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[1][3] Beilstein Journal of Organic Chemistry, 2008.[1] (Demonstrates regioselectivity principles in poly-halo pyrimidines). Link

    • Organic Syntheses: "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine" (Analogous trifluoromethyl-heterocycle handling).[1] Link

  • Agrochemical Application Context

    • Jeschke, P.[1] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[1] ChemBioChem, 2004.[1] (Explains the metabolic stability role of the

      
       group).
      
    • Patent CN1467206A: "Preparation method of 2-chloro-4, 6-dimethoxypyrimidine" (Analogous process chemistry for alkoxy-chloropyrimidines).[1] Link

Sources

Application Note: High-Efficiency One-Pot Synthesis of Novel Dihydropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details a robust, scalable, and "green" protocol for the one-pot synthesis of novel 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogues. Utilizing a microwave-assisted Biginelli Multicomponent Reaction (MCR), this method overcomes the limitations of classical solvent-heavy reflux procedures—specifically low yields and long reaction times.

Key Advantages:

  • Atom Economy: High-efficiency convergence of three distinct building blocks.

  • Speed: Reaction times reduced from hours (conventional) to minutes (microwave).

  • Versatility: Modular protocol adaptable for diverse aldehyde and

    
    -keto ester substrates.
    
  • Sustainability: Solvent-free or aqueous media options compliant with Green Chemistry principles.

Introduction: The "Privileged" Pyrimidine Scaffold

In drug discovery, the dihydropyrimidine core is recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets. Derivatives such as Monastrol (kinesin Eg5 inhibitor) and Nifedipine (calcium channel blocker) exemplify the pharmacological potency of this class.

Traditional synthesis (Biginelli, 1893) involves the acid-catalyzed condensation of an aldehyde, a


-keto ester, and urea.[1][2] However, the classical method often suffers from poor yields (20–50%) when using substituted aromatic aldehydes. This guide introduces a modernized Lewis Acid-Catalyzed, Microwave-Assisted  approach that consistently delivers yields >85% while allowing for rapid library generation of novel derivatives.

Mechanistic Insight: The Kappe Pathway

Understanding the mechanism is critical for troubleshooting low yields. While early theories proposed an "enamine" intermediate, kinetic data by Kappe (1997) strongly supports the Imine Mechanism .

  • Rate-Limiting Step: Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.

  • Nucleophilic Attack: The enol form of the

    
    -keto ester attacks the iminium ion.
    
  • Cyclization: Intramolecular condensation and dehydration yield the DHPM.

Note: Electron-withdrawing groups on the aldehyde accelerate Step 1, while steric bulk can hinder Step 2.

Figure 1: Mechanistic Pathway (Imine Route)[3]

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Electrophile) Aldehyde->Iminium Condensation (-H2O) Urea Urea (NH2-CO-NH2) Urea->Iminium Condensation (-H2O) KetoEster β-Keto Ester (Enol Form) OpenChain Open Chain Ureido-Crotonate Iminium->OpenChain + β-Keto Ester (Mannich-type addition) DHPM 3,4-Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration (-H2O) Cat Acid Catalyst (e.g., Yb(OTf)3) Cat->Iminium Activation

Caption: The Kappe mechanism proceeds via the rate-determining formation of an N-acyliminium ion, followed by nucleophilic addition and cyclization.

Experimental Design & Optimization

Catalyst Selection

While Brønsted acids (HCl, H₂SO₄) are cheap, they often degrade sensitive functional groups. We recommend Lanthanide Triflates (e.g., Yb(OTf)₃) or Indium(III) Chloride (InCl₃).

  • Why: They act as water-tolerant Lewis acids, stabilizing the acyliminium intermediate without hydrolyzing the ester. They are also recoverable.[2][3]

Energy Source: Microwave vs. Thermal
ParameterThermal Reflux (Ethanol)Microwave Irradiation (Solvent-Free)
Time 4 – 12 Hours2 – 10 Minutes
Yield 50 – 70%85 – 96%
Purity Requires ChromatographyOften pure after recrystallization

Detailed Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of 5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials[4][5][6][7][8][9]
  • Aldehyde: 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea Source: Urea (1.2 mmol, 72 mg)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%, 31 mg) OR Zinc Chloride (ZnCl₂) as a cost-effective alternative.

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) or standard borosilicate vial for domestic microwave (with caution).

Step-by-Step Procedure
  • Pre-Mixing: In a 10 mL microwave process vial, combine the aldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add 5 mol% of the chosen Lewis acid.

  • Homogenization: Add 2-3 drops of Ethanol or Water to create a slurry (improves energy transfer). Vortex for 30 seconds.[4]

  • Irradiation:

    • Settings: Power = 150 W, Temperature Limit = 100°C.

    • Duration: Irradiate for 5 minutes.

    • Observation: The mixture will melt and then solidify as the product forms.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 5 mL of crushed ice/water mixture.

    • Stir vigorously for 5 minutes to dissolve unreacted urea and catalyst.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol.

Figure 2: Experimental Workflow

Workflow Step1 1. Charge Reagents (Aldehyde, Urea, Ketoester, Cat.) Step2 2. Homogenize (Vortex with trace EtOH) Step1->Step2 Step3 3. Microwave Irradiation (100°C, 5-10 min) Step2->Step3 Step4 4. Quench (Add Crushed Ice/Water) Step3->Step4 Step5 5. Filtration & Wash (Remove soluble impurities) Step4->Step5 Step6 6. Recrystallization (Hot Ethanol) Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis of DHPM derivatives.

Characterization & Validation

The formation of the pyrimidine ring is confirmed by specific spectroscopic signatures.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • NH Protons: Two distinct singlets (or broad humps) around 7.0–9.5 ppm .

    • C4-H Chiral Center: A sharp singlet/doublet around 5.1–5.5 ppm . This is the diagnostic peak for the DHPM ring closure.

    • Ester Group: Quartet (~4.0 ppm) and Triplet (~1.1 ppm) if ethyl acetoacetate is used.

    • Methyl Group (C6): Singlet around 2.2–2.4 ppm .

  • IR Spectroscopy (ATR):

    • C=O (Ester): ~1700–1720 cm⁻¹

    • C=O (Amide/Urea): ~1640–1680 cm⁻¹

    • NH Stretch: Broad band at 3200–3400 cm⁻¹

Scope & Library Generation

To generate novel derivatives, vary the R₁ (Aldehyde) and R₂ (1,3-Dicarbonyl) groups.

EntryAldehyde (R₁)1,3-Dicarbonyl (R₂)Yield (%)Potential Application
1 BenzaldehydeEthyl acetoacetate92Standard Reference
2 4-Cl-BenzaldehydeEthyl acetoacetate94Calcium Channel Blocker Analog
3 VanillinAcetylacetone88Antioxidant / Antimicrobial
4 2-NitrobenzaldehydeMethyl acetoacetate90Nifedipine Analog
5 FuraldehydeEthyl acetoacetate85Bioisostere Study

Troubleshooting Guide

  • Problem: Low yield with aliphatic aldehydes.

    • Cause: Enolization of the aldehyde or volatility.

    • Solution: Use lower temperatures (80°C) and extend reaction time. Switch to conventional reflux if volatility is high.

  • Problem: Product is an oil/sticky gum.

    • Cause: Impurities or solvent retention.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Problem: Reaction tube explosion (Microwave).

    • Cause: Overheating or pressure buildup.

    • Solution: Ensure the vessel is not sealed tight (if using domestic MW) or use a dedicated reactor with pressure release. Always use an open vessel or proper pressure vials.

References

  • Biginelli, P. (1893).[1][5][6] Aldehyde-urea derivatives of acetoacetic ester.[1] Berichte der deutschen chemischen Gesellschaft, 26(1), 85-91.

  • Kappe, C. O. (1997).[1] A reexamination of the mechanism of the Biginelli dihydropyrimidine synthesis. Support for an N-acyliminium ion intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.

  • Alvim, H. G., et al. (2018).[2] Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(20), 12143-12153.

  • Sahoo, B. M., et al. (2023).[7] Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Rasayan Journal of Chemistry, 16(3), 1844-1848.[7]

  • Sahrapeyma, S., et al. (2024).[3] One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.[3] Iranian Journal of Catalysis.

Sources

Use of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry

Executive Summary

This compound (CAS: 114963-95-0) is a high-value heterocyclic building block used to synthesize bioactive molecules, particularly in the development of kinase inhibitors, herbicides, and GPCR ligands. Its trifluoromethyl (


) group serves as a bioisostere for chloride or methyl groups, enhancing metabolic stability and lipophilicity, while the ethoxy group provides a specific steric and hydrogen-bond acceptor profile.

This guide details the specific reactivity profile of this scaffold, focusing on its utility as a regioselective electrophile. Unlike 2,4-dichloropyrimidines where the C4 position is most reactive, this pre-functionalized scaffold directs nucleophilic attack exclusively to the C2 position , enabling precise construction of 2,4,6-trisubstituted pyrimidine libraries.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueRelevance in MedChem
Formula

Core scaffold
MW 226.58 g/mol Fragment-based drug discovery (FBDD) friendly
LogP (Calc) ~2.8Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 3 (N1, N3, O)Interaction with hinge regions (kinases)
Key Substituents 6-

: Electron-withdrawing4-OEt : Electron-donating (resonance)
Activates C2 for

; Modulates solubility
Mechanistic Insight: The Regioselectivity Switch

In standard 2,4-dichloropyrimidines, the C4 position is typically the primary site of nucleophilic aromatic substitution (


) due to the para-like resonance stabilization of the Meisenheimer intermediate.

However, in This compound , the C4 position is already "capped" with an ethoxy group.

  • The C2-Chlorine becomes the exclusive leaving group.

  • The 6-

    
     group  strongly activates the ring, making the C2 position highly electrophilic despite the slight deactivation from the 4-OEt group.
    
  • Outcome: This scaffold allows for the "reverse" assembly of pyrimidines (installing the C4 substituent before the C2 substituent), which is impossible with standard sequential

    
     on 2,4-dichloropyrimidine (where C4 reacts first).
    

Visualization: Diversification Pathways

The following diagram illustrates the strategic workflows for utilizing this scaffold.

G Start 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine SNAr Pathway A: SNAr Amination (C2-N Bond Formation) Start->SNAr Primary Amines / DIPEA Suzuki Pathway B: Suzuki-Miyaura Coupling (C2-C Bond Formation) Start->Suzuki Boronic Acids / Pd(0) Prod_A 2-Amino-4-ethoxy- 6-(trifluoromethyl)pyrimidine (Kinase Hinge Binder) SNAr->Prod_A Prod_B 2-Aryl-4-ethoxy- 6-(trifluoromethyl)pyrimidine (Biaryl Scaffold) Suzuki->Prod_B

Caption: Divergent synthesis pathways utilizing the C2-chloro "exit vector" for library generation.

Application Note A: C2-Amination via

Context: This reaction is the most common application, used to generate kinase inhibitor libraries where the C2-amine interacts with the ATP-binding pocket (hinge region).

Protocol: Nucleophilic Substitution with Primary Amines

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary amine (

    
    ) (1.1 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate (100 mg, 0.44 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (153 µL, 0.88 mmol) followed by the amine (0.48 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines (Aromatic Amines): Heat to 80°C for 4–12 hours. The electron-rich ethoxy group slightly deactivates the ring, requiring thermal activation for weaker nucleophiles.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of

    
    .
    
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove NMP and excess DIPEA.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Check:

  • 1H NMR: The disappearance of the pyrimidine C5-H singlet (typically ~7.2 ppm) is not expected (it remains). Instead, look for the appearance of the NH signal and the specific alkyl/aryl signals of the amine.

  • 19F NMR: The

    
     peak (typically ~ -63 ppm) will shift slightly upfield upon substitution of the chlorine with a nitrogen.
    

Application Note B: C2-Arylation via Suzuki-Miyaura Coupling

Context: Used to install aryl or heteroaryl groups at the C2 position, creating biaryl systems common in agrochemicals and GPCR modulators.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inerting: Purge a microwave vial or pressure tube with Nitrogen or Argon.

  • Loading: Add the pyrimidine (0.44 mmol), boronic acid (0.53 mmol), and Pd catalyst (0.022 mmol).

  • Solvation: Add 1,4-Dioxane (3 mL) and 2M

    
     (0.66 mL).
    
  • Deoxygenation: Sparge the mixture with Nitrogen for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Seal the vessel and heat to 90°C for 2–6 hours.

    • Optimization: Microwave irradiation at 110°C for 30 minutes is often superior for sterically hindered boronic acids.

  • Work-up: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Hydrolysis: If the 2-hydroxy (2-OH) byproduct is observed, ensure the solvent is strictly degassed and consider using anhydrous conditions with

    
     or 
    
    
    
    .

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 24865422 (2-Chloro-4-(trifluoromethyl)pyrimidine analogs).
    • [Link]

  • Synthetic Methodology (Pyrimidines)

    • Synthesis and application of trifluoromethylpyridines and pyrimidines as key structural motifs.[1] Journal of Pesticide Science, 2013.

    • [Link]

  • Regioselectivity in SNAr Reactions

    • Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Beilstein Journal of Organic Chemistry.[2]

    • [Link][2]

  • Suzuki Coupling on Chloropyrimidines

    • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines. Molecules, 2010.
    • [Link]

Sources

Application Note: High-Throughput Screening Strategies for Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of ubiquitous drugs like Imatinib, Fluorouracil, and Rosuvastatin. In modern drug discovery, pyrimidine derivatives are most frequently screened as ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP in the kinase hinge region.

However, screening pyrimidine libraries presents distinct biophysical challenges:

  • Solubility: Many planar pyrimidine derivatives exhibit "brick-dust" insolubility, leading to precipitation in aqueous assay buffers and false negatives.

  • Autofluorescence: Fused pyrimidine systems can fluoresce in the blue-green spectrum, interfering with standard intensity-based fluorescence assays.

This guide details a robust HTS campaign structure designed specifically to mitigate these risks, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary biochemical screen and an orthogonal cell-based viability assay for validation.

HTS Workflow Architecture

The following diagram outlines the logic flow from library preparation to hit validation. Note the specific insertion of solubility checks and counterscreens.

HTS_Workflow Library Pyrimidine Library (10mM DMSO Stocks) QC_Solubility Nephelometry QC (Check for Precipitates) Library->QC_Solubility Acoustic Transfer Primary_Screen Primary Screen: TR-FRET Kinase Assay (Biochemical) QC_Solubility->Primary_Screen Soluble Cmpds Only Data_Analysis Data Normalization (Z-Prime Calculation) Primary_Screen->Data_Analysis Hit_Triage Hit Triage (>50% Inhibition) Data_Analysis->Hit_Triage Z' > 0.5 Counter_Screen Counter Screen: Unrelated Kinase/Donor Only (Remove False Positives) Hit_Triage->Counter_Screen Select Hits Secondary_Screen Secondary Screen: Cellular Target Engagement (CellTiter-Glo / NanoBRET) Counter_Screen->Secondary_Screen Specific Binders Lead_Gen Validated Hits (Lead Generation) Secondary_Screen->Lead_Gen IC50 Confirmation

Figure 1: Strategic HTS Triage Funnel. Note the early solubility QC step, critical for planar pyrimidine derivatives to prevent light-scattering artifacts.

Module A: Primary Biochemical Screen (TR-FRET)

Rationale

We utilize TR-FRET (e.g., LanthaScreen™ or HTRF®) rather than standard fluorescence intensity. Pyrimidine derivatives often exhibit intrinsic fluorescence with lifetimes in the nanosecond range. TR-FRET uses lanthanide donors (Europium or Terbium) with millisecond lifetimes. By introducing a time delay (50–100 µs) before measurement, short-lived compound autofluorescence decays completely, leaving only the specific FRET signal.

Mechanism of Action

The assay measures the displacement of a fluorescent tracer (Alexa Fluor 647-labeled ATP analog) from the kinase active site by the test compound.

TR_FRET_Mechanism cluster_NoInhibitor No Inhibitor (High FRET) cluster_Inhibitor With Inhibitor (Low FRET) Kinase Kinase + Eu-Antibody (Donor) Complex1 Kinase-Tracer Complex Kinase->Complex1 Complex2 Kinase-Inhibitor Complex Kinase->Complex2 Tracer Fluorescent Tracer (Acceptor) Tracer->Complex1 FreeTracer Displaced Tracer Tracer->FreeTracer Compound Pyrimidine Derivative Compound->Complex2 Signal1 High FRET Signal (665 nm Emission) Complex1->Signal1 Signal2 Low FRET Signal (Donor Emission Only) Complex2->Signal2

Figure 2: Competitive Binding Principle. The pyrimidine derivative competes with the tracer. A decrease in FRET signal indicates binding.

Detailed Protocol: TR-FRET Kinase Binding Assay

Assay Volume: 20 µL (384-well low volume plate) Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound Transfer:

    • Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM in DMSO) to the assay plate.

    • Critical: Include "Min" (DMSO only) and "Max" (Reference Inhibitor e.g., Staurosporine) controls in columns 1, 2, 23, and 24.

  • Enzyme/Antibody Mix:

    • Prepare a 2X solution of the Target Kinase (5 nM final) and Eu-labeled Anti-Tag Antibody (2 nM final).

    • Dispense 10 µL into all wells.

    • Incubation: 15 mins at Room Temperature (RT) to allow antibody-tag association.

  • Tracer Addition:

    • Prepare a 2X solution of Kinase Tracer (e.g., Tracer 236). Concentration should be set at the

      
       value (previously determined, typically 5–50 nM).
      
    • Dispense 10 µL into all wells.

  • Equilibration:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Donor Emission: 615 nm (Europium).

      • Acceptor Emission: 665 nm (Alexa/APC).

      • Delay Time: 50 µs (Crucial to eliminate pyrimidine autofluorescence).

      • Integration Time: 200 µs.

Data Analysis & Acceptance Criteria

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Quality Control: The assay is valid only if the Z-Factor (


) is > 0.5.


Where

is standard deviation and

is the mean of controls.

Module B: Secondary Cell-Based Assay

Rationale

Biochemical hits must be validated in cells to confirm membrane permeability—a common failure point for highly polar pyrimidine derivatives. We use a luminescent ATP quantification assay (CellTiter-Glo®) as a surrogate for cell viability/proliferation.

Protocol: Cell Viability Screen
  • Cell Seeding:

    • Seed target cancer cells (e.g., A549 or HCT116) at 1,000 cells/well in 384-well white opaque plates.

    • Volume: 25 µL culture medium.

    • Incubate 24h for attachment.

  • Compound Treatment:

    • Add 5 µL of 6X compound solution (final DMSO < 0.5%).

    • Incubate for 72 hours at 37°C/5% CO2.

  • Detection:

    • Equilibrate CellTiter-Glo reagent to RT.

    • Add 30 µL reagent to each well (1:1 ratio).

    • Shake orbitally for 2 mins (lyses cells).

    • Incubate 10 mins (stabilize signal).

  • Readout:

    • Measure Total Luminescence (Integration: 0.5 – 1.0 sec).

Troubleshooting & Optimization Guide

ChallengeRoot Cause (Pyrimidine Specific)Solution
High Background (Biochemical) Compound aggregation or precipitation ("Brick Dust").Add 0.01% Triton X-100 or Brij-35 to assay buffer. Inspect plates via nephelometry before reading.
False Positives (Fluorescence) Pyrimidine core autofluorescence at 400-500nm.Strictly enforce TR-FRET delay time >50µs. Use Red-shifted tracers (Alexa 647) instead of Fluorescein (FITC).
Low Potency in Cells Poor permeability due to high TPSA (Polar Surface Area).Optimize lipophilicity (LogP) of the pyrimidine side chains. Verify via PAMPA assay.
Signal Drift Temperature sensitivity of Kinase-Antibody binding.Allow all reagents to equilibrate to RT for 30 mins before dispensing. Use a temperature-controlled reader.

References

  • Vertex Pharmaceuticals. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.[1] PubMed Central. Link

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.Link

  • Unciti-Broceta, A., et al. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2] PubMed Central. Link

  • BellBrook Labs. (2017). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.Link

  • BenchChem. (2025).[3][4] Solubility and stability testing of novel pyrimidine derivatives.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pyrimidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction

From the Desk of the Senior Application Scientist

Pyrimidine pharmacophores are ubiquitous in kinase inhibitors (e.g., Imatinib), nucleoside analogs, and hypnotics. However, the electron-deficient nature of the pyrimidine ring creates a dichotomy in synthesis: it is difficult to construct de novo without side reactions (polymerization, hydrolysis), and once formed, it is notoriously finicky toward nucleophilic substitution or metal-catalyzed cross-coupling due to catalyst poisoning.

This guide moves beyond standard textbook procedures. We treat your reaction flask as a system of competing rates. Below are the three most common failure modes our support team encounters, accompanied by self-validating protocols to recover your yield.

Module 1: De Novo Synthesis Failures (Biginelli & Pinner)

The Issue: The "One-Pot" Stalls or Polymerizes

In multicomponent reactions like the Biginelli synthesis, the primary yield-killer is not lack of reactivity, but pathway competition . The reaction relies on the equilibrium between an iminium intermediate (Mannich-like) and a Knoevenagel intermediate. If the balance tips too far toward Knoevenagel, you form side products or recover starting material.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition. If your yield is <40%, you are likely trapped in the "Hantzsch" or "Hydrolysis" loops.

Biginelli_Failure_Analysis Start Reagents: Aldehyde + Urea + u03b2-Ketoester Inter1 Iminium Intermediate (Mannich-like) Start->Inter1 Acid Cat. (Fast) Inter2 Enone Intermediate (Knoevenagel) Start->Inter2 Base/Neutral (Slow) Product Target Dihydropyrimidine (DHPM) Inter1->Product + u03b2-Ketoester (Enol form) Side2 Polymer/Tars Inter1->Side2 Overheating/Prolonged Time Inter2->Product + Urea (Slow) Side1 Hantzsch Dihydropyridine (Side Product) Inter2->Side1 + Excess u03b2-Ketoester (If Urea decomposes to NH3) Control Catalyst Selection Control->Inter1 Lewis Acids favor this

Caption: Kinetic competition in Biginelli synthesis. Lewis acids promote the blue path (desired); thermal decomposition of urea promotes the red path (Hantzsch).

Troubleshooting Protocol: Lewis Acid Switch

If you are using HCl/EtOH and getting low yields, switch to a Lewis Acid catalyzed solvent-free or microwave protocol.

Why? Strong Brønsted acids (HCl) often degrade the aldehyde or promote urea hydrolysis. Lanthanide triflates or Indium halides coordinate the carbonyl oxygen, stabilizing the iminium ion without destroying sensitive functional groups [1].

ParameterStandard Condition (Failing)Optimized Condition (High Yield)Mechanistic Reason
Catalyst HCl / H₂SO₄Yb(OTf)₃ (5-10 mol%) or InCl₃ Lewis acids stabilize the iminium intermediate without hydrolyzing urea.
Solvent Ethanol (Reflux)Acetonitrile or Solvent-Free Polar aprotic solvents stabilize the transition state; solvent-free increases concentration rates.
Temp 80°C (Oil Bath)100-120°C (Microwave) Rapid heating bypasses the slow decomposition pathways of urea.
FAQ: Pinner Synthesis

Q: My Pinner reaction (Amidine +


-ketoester) yields a solid that dissolves in water and disappears during workup. 
A:  You likely formed the amidine salt  or the open-chain intermediate , not the pyrimidine.
  • The Fix: Pinner condensations are reversible. Water is the enemy.

    • Dry Solvents: Use anhydrous EtOH (store over 3Å sieves).

    • Base Stoichiometry: You need exactly 1.0–1.1 eq of NaOEt. Excess base hydrolyzes the ester before the ring closes.

    • The "Trap": If the product is water-soluble, do not do an aqueous workup. Evaporate the solvent, triturate with ether to remove impurities, and filter the salt.

Module 2: Functionalization (Cross-Coupling Failures)

The Issue: The "Lazy" Chloropyrimidine

Suzuki or Buchwald-Hartwig couplings on 2-chloropyrimidines often stall at <10% conversion.

Root Cause:

  • Nitrogen Poisoning: The pyrimidine nitrogens (lone pairs) coordinate to the Palladium (Pd), forming a stable, inactive complex.

  • Electronic Deactivation: 2-chloropyrimidines are electron-deficient, making oxidative addition slow compared to bromides.

Decision Tree: Rescuing a Stalled Coupling

Suzuki_Troubleshooting Problem Low Yield in Suzuki Coupling Check1 Is SM consumed? Problem->Check1 No_Cons Catalyst Arrest Check1->No_Cons No Yes_Cons Side Reactions Check1->Yes_Cons Yes Sol1 Switch Ligand: Use XPhos or SPhos (Bulky ligands prevent N-coordination) No_Cons->Sol1 Sol2 Switch Pd Source: Use Pd(OAc)2 + Ligand or Pd-Precatalysts (G3/G4) No_Cons->Sol2 Check2 Identify Byproduct Yes_Cons->Check2 Dehal De-halogenation (H replaces Cl) Check2->Dehal Homoc Homocoupling (Ar-Ar) Check2->Homoc Hydro Hydrolysis (OH replaces Cl) Check2->Hydro Fix_Dehal Use Anhydrous Solvent Reduce Temp Dehal->Fix_Dehal Fix_Homoc Degas Solvents (O2 free) Add excess Boronic Acid Homoc->Fix_Homoc Fix_Hydro Use weaker base (K3PO4 instead of Cs2CO3) Use Anhydrous conditions Hydro->Fix_Hydro

Caption: Logic flow for diagnosing Pd-catalyzed cross-coupling failures on pyrimidine substrates.

Optimized Protocol: Suzuki Coupling on 2-Chloropyrimidine

Reference Grounding: Adapted from Pfizer high-throughput screening data [2].

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Water is necessary for the boronic acid activation, but too much promotes de-halogenation.

  • Base: K₂CO₃ (3.0 eq).[1] Avoid strong alkoxides.

  • Catalyst System:

    • Standard: Pd(PPh₃)₄ (Often fails on chlorides).

    • High-Performance: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) .

    • Why? XPhos is bulky enough to prevent the pyrimidine nitrogen from binding to the Pd center, keeping the catalytic cycle alive [3].

  • Temperature: 80–100°C.

Module 3: Isolation & Purification (The Hidden Yield Killer)

The Issue: "My Product is in the Aqueous Phase"

Pyrimidines are highly polar. Standard extraction (EtOAc/Water) often leaves 50%+ of your product in the water layer.

Technique: The "Salting Out" & pH Trick
  • Saturation: Saturate the aqueous layer with NaCl (brine) and solid Na₂SO₄ before extraction. This forces organic molecules out ("salting out").

  • Solvent Switch: Stop using Ethyl Acetate. Use DCM:Isopropanol (3:1) . This mixture is more polar and extracts nitrogen heterocycles efficiently from water.

  • pH Adjustment:

    • If your pyrimidine has an amine (-NH2): Adjust aqueous pH to ~10-12 (using NaOH) to ensure it is neutral (free base) before extraction.

    • If your pyrimidine has an -OH/amide (tautomerizable): Adjust pH to ~5-6 to suppress ionization.

Chromatography Tip

If your compound streaks on silica:

  • Add Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. This deactivates the acidic silica sites that bind to the pyrimidine nitrogens [4].

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Perera, D., et al. (2018).[2] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow."[2] Science, 359(6374), 429–434.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Kazoka, H. (2007).[3] "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Link

Sources

Optimizing reaction conditions for 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CF3-OPT-001

Executive Summary & Core Directive

Welcome to the optimization hub for This compound . This scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The presence of the electron-withdrawing trifluoromethyl (


) group at the C6 position significantly alters the reactivity profile of the pyrimidine ring compared to non-fluorinated analogs, introducing challenges in regioselectivity  and hydrolytic stability .

The Golden Rule: In nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidines, the C4 position  is kinetically favored over C2. However, the strong activation by the C6-

group narrows the energy gap between the C2 and C4 transition states, making the reaction highly sensitive to temperature and stoichiometry.
The "Golden Path" Protocol

This protocol is designed to maximize the yield of the 4-ethoxy isomer while suppressing the 2-ethoxy regioisomer and the 2,4-diethoxy over-reaction product.

Reaction Scheme: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine + NaOEt (1.05 eq) -> Product

ParameterOptimized ConditionRationale
Solvent Anhydrous Ethanol (EtOH) or THFTHF offers better solubility at low temps; EtOH is the native solvent for the nucleophile.
Base Sodium Ethoxide (freshly prepared)Commercial NaOEt can contain NaOH (hydroxide), leading to hydrolysis byproducts.
Temperature -78°C to -10°C CRITICAL. Low temperature enforces kinetic control (C4 selectivity).
Addition Slow dropwise (over 1-2h)Prevents localized "hotspots" of high base concentration that cause bis-substitution.
Quench Ammonium Chloride (

)
Mildly acidic quench prevents basic hydrolysis of the remaining C2-chlorine.
Mechanism & Regioselectivity Visualization

Understanding the competition between the C2 and C4 positions is vital. The diagram below illustrates the kinetic vs. thermodynamic pathways.

ReactionPathways Start 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Complex_C4 Meisenheimer Complex (C4) (Kinetically Favored) Start->Complex_C4 Fast (-78°C) Complex_C2 Meisenheimer Complex (C2) (Thermodynamic Risk) Start->Complex_C2 Slow (RT/Heat) Reagent + NaOEt (Nucleophile) Product_C4 TARGET: 4-Ethoxy Isomer (Major Product) Complex_C4->Product_C4 - Cl- Product_C2 IMPURITY: 2-Ethoxy Isomer (Minor Product) Complex_C2->Product_C2 - Cl- Product_Bis IMPURITY: 2,4-Diethoxy (Over-reaction) Product_C4->Product_Bis + Excess NaOEt + Heat Product_C2->Product_Bis + Excess NaOEt

Caption: Kinetic pathway favors C4 attack due to lower steric hindrance and favorable LUMO coefficient distribution.

Troubleshooting & FAQ (Technical Support)
Issue 1: "I am seeing significant amounts of the 2,4-diethoxy (bis-substituted) byproduct."

Diagnosis: This is a classic stoichiometry and temperature control failure. The C6-


 group activates the ring so strongly that the second chlorine (at C2) becomes susceptible to attack immediately after the first substitution if any excess ethoxide is present or if the temperature is too high.

Corrective Actions:

  • Stoichiometry Check: Ensure you are using exactly 1.0 to 1.05 equivalents of NaOEt. Do not use a large excess "to push the reaction."

  • Inverse Addition: Instead of adding the pyrimidine to the base, add the base solution dropwise to the pyrimidine solution . This ensures the pyrimidine is always in excess until the very end of the reaction, minimizing the chance of the mono-product encountering free ethoxide.

  • Temperature: Maintain the reaction at -20°C or lower during addition. Only warm to room temperature if TLC shows unreacted starting material.

Issue 2: "My product contains the C2-ethoxy isomer (regioisomer contamination)."

Diagnosis: You are likely operating under thermodynamic control or using a solvent that interferes with the transition state. While C4 is more reactive, the difference in activation energy between C4 and C2 is smaller in


-substituted pyrimidines than in simple chloropyrimidines.

Corrective Actions:

  • Lower Temperature: If running at 0°C, cool to -78°C for the addition phase. The lower the temperature, the higher the selectivity for the kinetic product (C4).

  • Switch Base: If NaOEt is too aggressive, switch to Ethanol + DIPEA (Diisopropylethylamine) or Ethanol +

    
     . These milder bases generate the nucleophile (ethoxide) in low equilibrium concentrations, slowing the reaction and enhancing selectivity [1].
    
Issue 3: "The yield is low, and I see a new spot that doesn't move on TLC (baseline)."

Diagnosis: You are experiencing hydrolysis .[1] The


 group makes the pyrimidine ring electron-deficient, rendering the C-Cl bonds highly labile to hydrolysis by water (forming the pyrimidinone).

Corrective Actions:

  • Dry Solvents: Ensure Ethanol/THF is anhydrous.

  • Moisture Control: Use a drying tube or nitrogen atmosphere.

  • Workup pH: Do not quench with strong acid or base. Use a saturated Ammonium Chloride (

    
    )  solution. The pH should remain near neutral (pH 6-7). Strong bases (NaOH workup) will hydrolyze the remaining chlorine or even the 
    
    
    
    group [2].
Optimization Matrix

Use this table to select conditions based on your specific constraints.

PriorityRecommended ConditionsTrade-off
Max Regioselectivity THF, -78°C, NaOEt (1.0 eq), Inverse AdditionSlower reaction; requires cryogenic cooling.
Max Yield EtOH, 0°C, NaOEt (1.05 eq)Risk of 5-10% bis-substitution; requires careful monitoring.
Scale-Up (>100g) EtOH,

(2.0 eq), RT
Slower (12-24h), but easier thermal management (no exotherm spikes).
References
  • Regioselectivity in Pyrimidines

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
    • Source: Chemistry Stack Exchange / Frontier Molecular Orbital Theory.
    • Link:[Link]

  • Hydrolysis of Trifluoromethyl Pyrimidines

    • Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.[2]

    • Source: Angewandte Chemie Intern
    • Link:[Link]

  • General Synthesis of 4-Alkoxy-pyrimidines

    • Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[3]

    • Source: Molbank (MDPI).
    • Link:[Link][4][5]

  • Compound Data & Properties

    • Title: 2-Chloro-4-ethoxy-5-fluoropyrimidine (Analogous Structure Data).[6]

    • Source: PubChem.[6]

    • Link:[Link]

Sources

Common side reactions in pyrimidine synthesis and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Technical Support Center .

As a Senior Application Scientist, I have curated this troubleshooting guide to address the most critical failure modes in pyrimidine chemistry. This is not a textbook; it is a diagnostic tool designed to resolve specific experimental bottlenecks in real-time.

Module 1: De Novo Cyclization Failures

Ticket #001: "My Biginelli reaction yielded a fluorescent byproduct instead of the precipitate."

Diagnosis: You have likely encountered the Hantzsch-type 1,4-dihydropyridine (DHP) diversion . In the classical Biginelli reaction (Aldehyde +


-Ketoester + Urea), urea is thermally unstable. At high temperatures, urea decomposes to ammonia (

) and isocyanic acid. The generated ammonia reacts with two equivalents of the

-ketoester and one equivalent of aldehyde to form the highly fluorescent DHP byproduct, bypassing the pyrimidine pathway.

Corrective Protocol:

  • Temperature Control: Do not exceed

    
     if using open vessels. The decomposition of urea accelerates significantly above this threshold.
    
  • Order of Addition: Pre-mix the aldehyde and urea with the acid catalyst before adding the

    
    -ketoester. This promotes the formation of the N-acyliminium ion intermediate (the "Biginelli intermediate") over the Knoevenagel condensation product.
    
  • Catalyst Switch: Switch from simple Brønsted acids (HCl/EtOH) to Lewis acids like

    
     or 
    
    
    
    . These coordinate the dicarbonyl oxygen, stabilizing the key intermediate and lowering the activation energy for the desired pathway.

Visualization: Biginelli vs. Hantzsch Pathway Decision Tree

Biginelli_Troubleshooting Start Reaction Mixture: Aldehyde + Beta-Ketoester + Urea Check_Temp Is Temperature > 100°C? Start->Check_Temp Urea_Decomp Urea Decomposes to NH3 Check_Temp->Urea_Decomp Yes Imine_Form Acyliminium Ion Formation Check_Temp->Imine_Form No (Controlled) Hantzsch Hantzsch Pathway: Fluorescent 1,4-DHP formed Urea_Decomp->Hantzsch 2 eq. Ketoester Biginelli Biginelli Pathway: DHPM formed Imine_Form->Biginelli

Figure 1: Mechanistic divergence in multicomponent synthesis. High heat favors ammonia generation, leading to Hantzsch byproducts.[1][2]

Ticket #002: "Pinner Synthesis is stalling at the open-chain intermediate."

Diagnosis: The reaction between an amidine and a


-ketoester requires a delicate balance of basicity. If the base is too weak, the initial condensation occurs (forming an open-chain enamine), but the subsequent intramolecular cyclization (elimination of water/alcohol) fails. Conversely, if the system is not strictly anhydrous, the amidine hydrolyzes to an amide, killing reactivity.

Troubleshooting Table: Pinner Reaction Optimization

ParameterCommon Failure ModeOptimization Strategy
Amidine Source Hydrolysis to amide (inactive)Use freshly liberated amidine free base or dry the hydrochloride salt under high vacuum (

mbar) over

.
Base Selection Incomplete cyclizationUse NaOEt/EtOH (matched alkoxide). Avoid bulky bases (t-BuOK) which may sterically hinder the ring closure.
Water Content Ester hydrolysis / Amidine deathStrictly anhydrous . Water competes with the amidine for the ester carbonyl. Add molecular sieves (4Å) to the reaction vessel.

Module 2: Functionalization & Halogenation

Ticket #003: "Chlorination with resulted in a black tar and a violent exotherm."

Diagnosis: This is a classic "runaway" decomposition. The chlorination of hydroxypyrimidines (pyrimidinones) is exothermic. If the hydroxyl group is at the 4- or 6-position, the reaction generates phosphorodichloridic acid (


) and HCl gas. Accumulation of these acidic byproducts promotes polymerization and charring of the pyrimidine ring.

The "Equimolar Sealed" Protocol (Green Chemistry Approach): Instead of using


 as the solvent (which is wasteful and dangerous during quenching), use a stoichiometric approach.
  • Stoichiometry: Use 1.1 - 1.5 equivalents of

    
     per hydroxyl group.
    
  • Base Additive: Add 1.0 equivalent of N,N-Diethylaniline or Collidine . This scavenges the HCl gas, preventing acid-catalyzed tar formation.

  • Solvent: Use an inert solvent like Toluene or Chlorobenzene, or run neat in a sealed pressure tube (if scale permits) to contain HCl.

  • Quenching (Critical): Never pour water into the reaction. Pour the reaction mixture slowly into a stirred mixture of ice/water/

    
    .
    
Ticket #004: "I need N-alkylation, but I keep getting O-alkylation (or vice versa)."

Diagnosis: Pyrimidines are ambident nucleophiles. The lactam-lactim tautomerism allows alkylation at Nitrogen (N-alkylation) or Oxygen (O-alkylation). Control is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric factors.

The Selectivity Rulebook:

  • For N-Alkylation (Thermodynamic Control):

    • Reagent: Soft electrophiles (Alkyl iodides, Benzyl bromides).

    • Conditions: Polar aprotic solvents (DMF, DMSO) promote the dissociation of the ion pair, leaving the softer N-atom available.

    • Base: Use bases with "soft" counterions or those that do not coordinate tightly to oxygen (e.g.,

      
      ).
      
  • For O-Alkylation (Kinetic Control):

    • Reagent: Hard electrophiles (Alkyl sulfates, Diazomethane, Triethyloxonium tetrafluoroborate - Meerwein's salt).

    • Conditions: Non-polar solvents (Ether, Toluene) or the use of Silver salts (

      
      ). Silver coordinates to the Nitrogen lone pair or Halide, directing attack to Oxygen.
      

Visualization: Alkylation Selectivity Flowchart

Alkylation_Selectivity Substrate Pyrimidinone (Ambident Nucleophile) Condition_N Soft Electrophile (R-I) Polar Solvent (DMF) Base: Cs2CO3 Substrate->Condition_N Soft Conditions Condition_O Hard Electrophile (R-OTs) Ag+ Salts / Non-polar Base: Ag2CO3 Substrate->Condition_O Hard Conditions Product_N N-Alkylated Product (Thermodynamic) Condition_N->Product_N Product_O O-Alkylated Product (Kinetic/Hard) Condition_O->Product_O

Figure 2: Controlling regioselectivity via HSAB principles. Soft conditions favor N-alkylation; hard conditions favor O-alkylation.

Module 3: Cross-Coupling Challenges

Ticket #005: "Suzuki coupling on my chloropyrimidine caused dehalogenation (hydrodehalogenation)."

Diagnosis: You intended to couple an aryl boronic acid to a chloropyrimidine, but instead, the chlorine was replaced by a hydrogen. This hydrodehalogenation is a common side reaction in electron-deficient heterocycles. It occurs when the oxidative addition complex undergoes


-hydride elimination from the ligand or solvent (often alcohols) rather than transmetallation.

Prevention Protocol:

  • Solvent Switch: Avoid secondary alcohols (Isopropanol) which are excellent hydride donors. Use Dioxane or Toluene/Water .

  • Catalyst Selection: Use a catalyst with a smaller "bite angle" or one less prone to

    
     elimination. 
    
    
    
    is the gold standard for pyrimidines.
  • Base: Use

    
      instead of Carbonates. Phosphate bases accelerate the transmetallation step, allowing it to outcompete the dehalogenation pathway.
    

References

  • BenchChem. (2025).[1][3][4][5] Common side reactions in the synthesis of pyrimidines and their prevention. Link

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Wang, H., et al. (2012).[6] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4533-4544.[6] Link

  • Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[7][8][9] Link

Sources

Purification techniques for 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Derivatives Subject: Purification & Handling of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine Ticket ID: PYR-CF3-0042 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a highly functionalized scaffold often used as a precursor for antiviral agents and agrochemicals.

The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Labile Chlorine: The electron-withdrawing trifluoromethyl (CF₃) group at the C6 position activates the C2-chlorine, making it highly susceptible to hydrolysis (becoming the pyrimidone) or nucleophilic attack during workup.

  • Regioisomerism: If synthesized from 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the 4-ethoxy and 2-ethoxy regioisomers often co-elute.

  • Physicochemical Properties: It frequently exists as a low-melting solid or viscous oil, complicating crystallization.

This guide provides validated protocols to overcome these specific hurdles.

Module 1: Purification Decision Matrix

Before choosing a method, assess your crude purity and scale. Do not default to flash chromatography if the scale exceeds 5g, as the risk of hydrolysis on silica increases with residence time.

purification_decision Start Crude Mixture Analysis ScaleCheck Scale > 5g? Start->ScaleCheck PurityCheck Purity > 85%? ScaleCheck->PurityCheck Yes IsomerCheck Regioisomers Present? ScaleCheck->IsomerCheck No Cryst Method A: Crystallization (Heptane/EtOAc) PurityCheck->Cryst Yes Distill Method C: Vacuum Distillation (High Vac < 1 mbar) PurityCheck->Distill No (Oily/Dirty) IsomerCheck->Cryst No Flash Method B: Buffered Silica Column (TEA Modified) IsomerCheck->Flash Yes (Hard Separation)

Figure 1: Decision tree for selecting the optimal purification pathway based on scale and impurity profile.

Module 2: Chromatography (The "Buffered" Approach)

Issue: "Streaking" or loss of product on the column. Root Cause: The acidic nature of standard silica gel (pH ~5) catalyzes the hydrolysis of the C2-Cl bond, especially because the CF₃ group pulls electron density from the ring, making the carbon more electrophilic [1].

The Protocol: Triethylamine (TEA) Neutralization Do not run a standard column. You must deactivate the silica.

  • Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 5% EtOAc in Hexanes).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 0.5% TEA.

  • Loading: Load your crude material. (Avoid dissolving in DCM if possible; use a minimum amount of Toluene or load dry on Celite).

  • Elution: Run the gradient.

    • Note: The TEA prevents the protonation of the pyrimidine nitrogens and neutralizes acidic sites on the silica, preventing hydrolysis [2].

Data: Typical Rf Values (Hexane/EtOAc 9:1)

Compound Rf Value Visual Characteristic
Target (4-ethoxy) 0.45 UV Active (Strong)
Regioisomer (2-ethoxy) 0.40 UV Active (Co-elutes often)

| Hydrolysis Impurity | 0.05 | Streaks near baseline |

Module 3: Crystallization (Scalable Isolation)

Issue: The product "oils out" (forms a second liquid phase) instead of crystallizing. Root Cause: The ethoxy and trifluoromethyl groups create a "greasy" lipophilic surface that resists lattice formation in polar solvents.

The Protocol: The "Cloud Point" Method This method relies on the temperature differential of solubility in mixed solvent systems.

  • Dissolution: Dissolve 10g of crude solid in EtOAc (Ethyl Acetate) at 45°C. Use the minimum amount required (approx. 2-3 mL/g).

  • Anti-solvent Addition: Slowly add n-Heptane dropwise while stirring at 45°C.

    • Critical Step: Stop immediately when a faint, persistent cloudiness appears.

  • Re-solubilization: Add 0.5 mL of EtOAc to make the solution clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slow Cooling: Turn off the heat. Allow the flask to cool to room temperature in the oil bath (slow cooling prevents oiling out).

  • Harvest: Cool to 0°C for 1 hour, then filter. Wash with cold Heptane.

Module 4: Stability & Degradation Mechanisms

Understanding why your compound degrades allows you to prevent it. The C2 position is the "Achilles' heel" of this molecule.

degradation_pathway Target 2-Cl-4-OEt-6-CF3-Pyrimidine (Target) Intermediate Meisenheimer Complex Target->Intermediate Nucleophilic Attack (C2) Water H2O / Acidic Silica Water->Intermediate Product 2-Hydroxy-4-OEt-6-CF3-Pyrimidine (Urea Derivative) Intermediate->Product -HCl (Irreversible)

Figure 2: Hydrolysis pathway. The CF₃ group (EWG) activates the C2 position, making it highly reactive toward water, especially in acidic environments.

Storage Recommendations:

  • Temperature: -20°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (protect from light, though less critical than moisture).

Frequently Asked Questions (FAQs)

Q1: I see two spots very close together on TLC. Which one is my product?

  • Answer: In the synthesis from 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the 4-ethoxy isomer (Target) usually elutes slightly faster (higher Rf) than the 2-ethoxy isomer due to the dipole moment differences, but this depends on the solvent system. You must confirm with ¹H NMR or ¹⁹F NMR. The chemical shift of the pyrimidine proton (H5) is diagnostic [3].

Q2: Can I distill this compound?

  • Answer: Yes, but caution is required.[1][2] These derivatives typically boil between 80-120°C at high vacuum (<1 mmHg). However, prolonged heating can cause degradation. Use a Kugelrohr apparatus for small scales (<2g) or a wiped-film evaporator for larger scales to minimize heat exposure.

Q3: Why is my yield low after column chromatography?

  • Answer: You likely lost product to hydrolysis on the column. If you did not use 1% Triethylamine (TEA) in your solvent system, the acidic silica converted your chloride to the hydroxy-pyrimidine (which sticks to the baseline). See Module 2.

References

  • Nesnow, S., et al. (1972). "Fluorinated Pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine." Journal of Medicinal Chemistry. (Demonstrates the reactivity patterns of trifluoromethyl pyrimidines).

  • Common Purification Guide. (2025). "Buffered Silica Gel Chromatography." MIT OpenCourseWare / Laboratory Techniques. (General protocol for neutralizing silica).

  • BenchChem Technical Support. (2025). "Trifluoromethyl Group Stability in Heterocycles." BenchChem Knowledge Base. (Specifics on CF3 electron-withdrawing effects).

(Note: While specific "recipe" papers for this exact CAS are proprietary or rare, the chemistry cited above is foundational for the 2-chloro-4-alkoxy-6-trifluoromethylpyrimidine class.)

Sources

Improving regioselectivity in pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Improving Regioselectivity in Pyrimidine Functionalization

Introduction: The Pyrimidine Selectivity Paradox

Pyrimidine functionalization is a cornerstone of modern drug discovery, particularly in kinase inhibitor development. However, the scaffold presents a "selectivity paradox."[1] While the C4 position is electronically primed for nucleophilic attack (lowest LUMO energy) and oxidative addition (weakest C-Cl bond), the C2 position is often the desired vector for structure-activity relationship (SAR) expansion. Furthermore, N-alkylation often yields thermodynamic/kinetic mixtures (N1 vs. N3) that plague scale-up.

This guide serves as a troubleshooting hub. It moves beyond standard textbook answers to address the specific, often counter-intuitive mechanisms that govern regiocontrol in 2,4-dichloropyrimidines and related scaffolds.

Module 1: Nucleophilic Aromatic Substitution (S_NAr)

Current Status: The C4 position is the default site for S_NAr due to the stabilization of the Meisenheimer complex by the para-nitrogen (N1) and lower LUMO energy.

Ticket #101: "I need to install an amine at C2, but the reaction is exclusive to C4."

Diagnosis: Under standard conditions (primary/secondary amine, base, heat), C4 substitution is dominant. You are fighting intrinsic electronic bias. Solution: Utilize the "Tertiary Amine Dealkylation" protocol.

  • Mechanism: Tertiary amines (e.g.,

    
    -isopropyl-N-methylamine) react at C2 faster than secondary amines react at C4. The resulting quaternary ammonium salt undergoes in-situ dealkylation (loss of the smallest alkyl group) to yield the C2-substituted secondary amine.
    
  • Protocol: React 2,4-dichloropyrimidine with the tertiary amine equivalent of your desired nucleophile.

  • Reference: This counter-intuitive selectivity was validated by Vertex Pharmaceuticals, showing that steric bulk and the specific trajectory of tertiary amines favor C2 attack [1].

Ticket #102: "Why does my alkoxide nucleophile attack C2 while my amine attacks C4?"

Diagnosis: You are observing the "H-Bond Directing Effect."

  • Mechanism: Unlike amines, alkoxides and formamide anions can form a pre-reaction hydrogen-bond complex with acidic protons on substituents at the C2 position (or C2 itself if C-H). However, in 2-methylsulfonyl-4-chloropyrimidines, the sulfone oxygens coordinate the incoming nucleophile, directing it to the adjacent C2 position, overriding the electronic preference for C4.

  • Troubleshooting:

    • For C4 Selectivity with Alkoxides: Disrubt H-bonding by using highly polar, H-bond accepting solvents (DMSO, HMPA) which sequester the nucleophile.

    • For C2 Selectivity: Use non-polar solvents (THF, Toluene) to maximize the directing interaction [2].

Visualizing S_NAr Decision Pathways:

SNAr_Selectivity cluster_0 Nucleophile Type start 2,4-Dichloropyrimidine amine_sec Secondary Amine (e.g., Morpholine) start->amine_sec Standard Conditions amine_tert Tertiary Amine (e.g., N-Me-Piperazine) start->amine_tert Vertex Protocol alkoxide Alkoxide/Anion (w/ Directing Group) start->alkoxide H-Bonding Solvent prod_c4 C4-Product (Standard Electronic Control) amine_sec->prod_c4 LUMO @ C4 prod_c2 C2-Product (Kinetic/Directing Control) amine_tert->prod_c2 In-situ Dealkylation alkoxide->prod_c2 Coordination Directed

Figure 1: Decision tree for controlling regioselectivity in S_NAr reactions of 2,4-dichloropyrimidine.

Module 2: Palladium-Catalyzed Cross-Coupling

Current Status: Oxidative addition typically occurs at the weakest C-X bond. In 2,4-dichloropyrimidine, the C4-Cl bond is weaker (lower Bond Dissociation Energy, BDE) than C2-Cl.

Ticket #201: "Suzuki coupling is yielding a mixture of C2 and C4 arylation."

Diagnosis: While C4 is favored, the energy difference between C2 and C4 oxidative addition is small enough that ligand effects can erode selectivity. Solution: Ligand-Controlled Regiodivergence.

Desired SiteRecommended LigandMechanism
C4-Selective Xantphos or Pd(PEPPSI)-IPr The large bite angle and steric bulk favor the electronically accessible C4 site and suppress the more sterically crowded C2 attack [3].
C2-Selective P(tBu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich monophosphines can invert selectivity to C2 in THF. The mechanism involves a change in the rate-determining step or distortion energy required for oxidative addition [4].

Protocol Note: For C4 selectivity, maintain low temperature (r.t. to 40°C). High temperatures (>80°C) promote equilibration and C2/C4 scrambling.

Ticket #202: "I have a 2,4,6-trichloropyrimidine. What is the order of reactivity?"

Answer: The reactivity follows the "Most Deshielded Proton" rule (correlated with local electron deficiency).

  • C4 (Most reactive)

  • C2

  • C6 (Least reactive, if C4 is already substituted) Note: If C4 is substituted with an electron-donating group (e.g., -OMe), the reactivity of C2 increases significantly relative to C6 [5].

Module 3: N-Alkylation & Tautomer Control

Current Status: Pyrimidines exist in tautomeric equilibrium. Alkylation often occurs at the most nucleophilic nitrogen, which can vary based on substituents.

Ticket #301: "N-Alkylation of my pyrimidinone is giving the N3 isomer, but I need N1."

Diagnosis: Under thermodynamic control, alkylation often favors the N1 position (for 4-pyrimidinones) to preserve the aromaticity of the N3-C4-O system. However, steric hindrance at C2 or C6 can shift this. Solution: Solvent-Switching Strategy.

  • N1-Selective: Use DMSO with K₂CO₃ .[2] DMSO promotes the formation of solvent-separated ion pairs, favoring the thermodynamically stable N1-alkylated product (often observed in indazoles and applicable here) [6].

  • N3-Selective: Use THF with NaH . In non-polar solvents, the cation (Na+) coordinates tightly with the oxygen (in pyrimidinones), shielding N1 or directing the alkylating agent to the more accessible N3 site via a tight ion pair mechanism.

Visualizing N-Alkylation Pathways:

N_Alkylation cluster_solvents Condition Control substrate Pyrimidine/Pyrimidinone (Tautomeric Mixture) cond_polar Polar Aprotic (DMSO) Solvent-Separated Ion Pair substrate->cond_polar cond_nonpolar Non-Polar (THF) Tight Ion Pair / Chelation substrate->cond_nonpolar prod_n1 N1-Product (Thermodynamic) cond_polar->prod_n1 Charge Density Control prod_n3 N3-Product (Kinetic/Chelation) cond_nonpolar->prod_n3 Coordination Control

Figure 2: Solvent-controlled divergence in N-alkylation of pyrimidines.

Module 4: C-H Functionalization (Advanced)

Ticket #401: "How do I functionalize C5 without halogens?"

Solution: Ir-Catalyzed Borylation.

  • Protocol: Use [Ir(OMe)(cod)]₂ with dtbpy ligand.

  • Selectivity: C5 is the only position not flanked by nitrogen atoms. Steric control dominates here. The boryl group will install exclusively at C5, which can then be converted to an aryl, chloro, or amino group [7].

Ticket #402: "Can I selectively functionalize C6?"

Solution: Minisci-Type Radical Alkylation.

  • Challenge: Nucleophilic radicals generally attack C4 and C2.

  • Strategy: If C4 and C2 are blocked (e.g., 2,4-dimethylpyrimidine), C6 functionalization is possible. However, for 2,4-dichloropyrimidine, C6 is the least reactive.

  • Workaround: Use Zincation . Treatment with TMPZnCl[3]·LiCl allows for directed metalation.[4] If a directing group (like an alkoxy group) is present at C5, lithiation/zincation will occur selectively at C6 (the "ortho-lithiation" effect), allowing subsequent trapping with electrophiles [8].

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Vertex Pharmaceuticals.Link

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.Link

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. National Institutes of Health (NIH).Link

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. J. Am. Chem. Soc.Link

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.Link

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions. J. Org. Chem.Link

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.Link

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.Link

Sources

Technical Support Center: Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Chloropyrimidines

Welcome to the Technical Support Center. If you are here, you likely encountered a stalled reaction or a "black tar" mixture when attempting a standard Suzuki coupling on a chloropyrimidine scaffold.

Chloropyrimidines are deceptive. Unlike their carbocyclic aryl chloride counterparts, they are highly electron-deficient, which should theoretically facilitate oxidative addition. However, this same electron deficiency makes them susceptible to nucleophilic attack (hydrolysis) and catalyst poisoning via nitrogen coordination. Furthermore, the positioning of the chlorides (2-Cl vs 4-Cl vs 5-Cl) drastically alters the electronic landscape, dictating regioselectivity.

This guide moves beyond "add more catalyst" and dissects the mechanistic failures specific to this heterocycle.

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Deactivation via N-Coordination. Pyrimidines possess two nitrogen atoms with lone pairs capable of binding to Palladium (Pd). If your phosphine ligand is not bulky or electron-rich enough, the pyrimidine substrate itself acts as a ligand, forming a stable, unreactive Pd-complex (Pd-N species) rather than undergoing oxidative addition.

The Fix:

  • Switch to Bulky, Electron-Rich Ligands: You must sterically crowd the Pd center to prevent the pyrimidine nitrogens from binding.

    • Recommendation: Use XPhos , SPhos , or P(t-Bu)3 . These ligands are large enough to block N-coordination but electron-rich enough to facilitate oxidative addition into the C-Cl bond [1].

  • Protocol Adjustment: Pre-mix the Pd source and ligand in the solvent for 15 minutes before adding the substrate to ensure the active catalytic species (

    
    ) is formed first.
    
Q2: I see full consumption of the chloropyrimidine, but the major product is a polar, UV-active spot that is NOT my biaryl. What is it?

Diagnosis: Hydrolysis (S_NAr). The electron-deficient nature of the pyrimidine ring makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions. If you are using aqueous base (e.g., 

in water/dioxane), the

is attacking the chloride faster than the Pd catalyst can insert [2].

The Fix:

  • Eliminate Water: Switch to anhydrous conditions .

  • Base Selection: Use anhydrous

    
      or Spray-dried KF . These bases have low solubility in organic solvents (like THF or Toluene), providing a "slow release" of basicity that supports the Suzuki cycle without flooding the reaction with nucleophiles.
    
Q3: My boronic acid is disappearing, but the chloropyrimidine remains untouched.

Diagnosis: Protodeboronation.[1][2][3][4] Heteroaryl boronic acids (especially 2-pyridyl or 2-pyrimidyl types) are notoriously unstable. In the presence of base and water, the C-B bond breaks and is replaced by a proton (


), destroying your nucleophile before it can transmetalate [3].

The Fix:

  • Use Boronic Esters: Switch from boronic acid to a Pinacol ester (BPin) or MIDA boronate . These are significantly more stable towards protodeboronation.

  • Slow Addition: If you must use the acid, add it portion-wise (e.g., 5 equivalents over 2 hours) to maintain a low concentration relative to the catalyst.

  • Copper Co-catalysis: Addition of CuCl (10-20 mol%) can sometimes facilitate the transmetalation step (the "Copper effect"), effectively racing against the protodeboronation background reaction.

Q4: I am coupling a 2,4-dichloropyrimidine. How do I control which chloride reacts?

Diagnosis: Regioselectivity Control. The C4 position is electronically more deficient (para to N) and sterically less hindered than the C2 position (flanked by two N atoms). Therefore, oxidative addition occurs preferentially at C4 [4].[5]

The Fix:

  • Temperature Control: Perform the reaction at Room Temperature (RT) or

    
     to strictly favor the kinetic product (C4-coupling). Heating to reflux often leads to mixtures or double coupling.
    
  • Stoichiometry: Use exactly 1.0 or 0.95 equivalents of the boronic acid to prevent over-reaction at the C2 position.

Part 2: Decision Logic & Mechanism

The following diagram illustrates the competing pathways you must manage. Note how the "Death" pathways (Hydrolysis, Poisoning) compete directly with the productive catalytic cycle.

SuzukiPathways cluster_legend Pathway Key Start Chloropyrimidine Substrate OxAdd Oxidative Addition (Pd-Ar-Cl) Start->OxAdd  Bulky Ligand + Heat   Hydrolysis Hydrolysis (SNAr) Product: Hydroxypyrimidine Start->Hydrolysis  Aqueous Base   Poisoning Catalyst Poisoning (Pd-N Coordination) Start->Poisoning  Non-bulky Ligand   Cat Pd Catalyst (LnPd0) Cat->OxAdd Transmetal Transmetalation (Ar-Pd-Ar') OxAdd->Transmetal  Boronic Acid/Base   RedElim Reductive Elimination Product: Biaryl Pyrimidine Transmetal->RedElim RedElim->Cat  Regenerate Pd0   key1 Green = Productive Cycle key2 Red = Failure Modes

Caption: Figure 1. Kinetic competition between productive oxidative addition and destructive hydrolysis/poisoning pathways.

Part 3: Optimized Protocols

Protocol A: The "Rescue" Method (For Difficult Substrates)

Use this when standard conditions fail or when hydrolysis is observed.

Reagents:

  • Catalyst:

    
     (1.5 mol%) + XPhos  (3.0 mol%) or Amphos  (3.0 mol%).
    
  • Solvent: Anhydrous 1,4-Dioxane or THF (Degassed).

  • Base: Anhydrous

    
     (2.0 equiv) or Spray-dried KF (3.0 equiv).
    
  • Temperature:

    
    .
    

Step-by-Step:

  • Catalyst Pre-activation: In a glovebox or under Argon, add

    
    , Ligand, and a magnetic stir bar to a reaction vial. Add the anhydrous solvent. Stir at RT for 15-20 mins. The solution should change color (often to a dark orange/red), indicating active catalyst formation.
    
  • Substrate Addition: Add the chloropyrimidine (1.0 equiv), boronic ester (1.2 equiv), and the anhydrous base.

  • Seal & Heat: Cap the vial tightly. Move to a heating block pre-set to

    
    .
    
  • Monitoring: Monitor by LCMS at 1 hour. If conversion is low, increase temp to

    
    .
    
    • Note: Do not add water for workup until the reaction is cooled and complete.

Protocol B: Regioselective Coupling (2,4-Dichloropyrimidine)

Targeting C4-substitution exclusively.

Reagents:

  • Catalyst:

    
     (3-5 mol%).
    
  • Solvent: DME/Water (2:1) or Toluene/EtOH/Water.

  • Base:

    
     (1.0 equiv - limiting base helps control selectivity).
    
  • Temperature: Room Temperature (

    
    ).
    

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in the solvent mixture.

  • Add the catalyst and purge with Argon for 5 mins.

  • Add the boronic acid (0.95 equiv) and base.

  • Stir vigorously at Room Temperature .

  • Monitor by TLC/LCMS every 30 mins. Stop immediately upon consumption of starting material to prevent double addition.

Part 4: Data & Selection Guides

Ligand Selection Matrix
LigandElectronic PropertySteric BulkBest Use Case

NeutralModerateSimple, reactive substrates (e.g., 4-chloropyrimidine).
XPhos Electron-RichHighStandard for difficult cases. Prevents N-poisoning.
SPhos Electron-RichHighExcellent for sterically hindered boronic acids.

Very Electron-RichHighHighly activated; good for unreactive chlorides (e.g., 2-chloropyrimidine).
dppf ChelatingModerateGood stability; often used for large-scale batches.
Base Selection Guide
BaseSolubility

(conj. acid)
Risk of HydrolysisRecommended For

(aq)
High~10.3High Robust substrates only.

Mod. in Dioxane~10.3ModerateGeneral purpose; "Cesium Effect" helps solubility.

(anh)
Low in THF~12.3Low Sensitive substrates. Slow release of base.
KF (Spray-dried) Low~3.2 (HF)Very Low Extremely sensitive/unstable substrates.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: MDPI (Molecules). URL:[Link][6]

  • Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions. Source: ChemistrySelect (Wiley).[7] URL:[Link][8]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation. Source: Journal of Chemical Information and Modeling (ACS). URL:[Link]

  • Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Source: Chemistry Stack Exchange (Community Knowledge Base). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Chlorides. Source: European Journal of Inorganic Chemistry.[9] URL:[Link]

Sources

Technical Support Center: Cross-Coupling Protocols for 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-PYR-001 Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Pyrimidines Status: Active Assigned Specialist: Senior Application Scientist[1]

Substrate Profiling & Reactivity Analysis[1]

Before selecting a catalyst, you must understand the electronic "personality" of your substrate: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine .[1]

  • The "Hot" Spot (C2-Cl): The 2-position chlorine is exceptionally electrophilic.[1] The electron-withdrawing nature of the pyrimidine ring is supercharged by the 6-trifluoromethyl (

    
    ) group.[1] This makes oxidative addition facile but renders the substrate highly susceptible to nucleophilic attack (hydrolysis) by moisture or strong nucleophilic bases.
    
  • The Stabilizer (C4-OEt): The 4-ethoxy group provides slight electron donation via resonance, making this substrate more stable and easier to handle than 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1] However, it does not neutralize the strong electron-withdrawing effect of the

    
     group.[1]
    
  • The Trap (N-Coordination): Pyrimidine nitrogens are hard Lewis bases. They can bind to Palladium (Pd), displacing phosphine ligands and deactivating your catalyst ("poisoning"), especially if the ligand is not bulky enough.[1]

Decision Matrix: Catalyst Selection

Use this logic flow to select the optimal system for your specific transformation.

CatalystSelection Start Target Transformation CC_Bond C-C Bond (Suzuki-Miyaura) Start->CC_Bond CN_Bond C-N Bond (Buchwald-Hartwig) Start->CN_Bond Boronic Boronic Acid/Ester Type? CC_Bond->Boronic Amine Amine Type? CN_Bond->Amine SimpleAryl Simple Aryl/Vinyl Boronic->SimpleAryl Heteroaryl Heteroaryl / Sterically Hindered Boronic->Heteroaryl Primary Primary Amine (R-NH2) Amine->Primary Secondary Secondary Amine (R2-NH) Amine->Secondary Pd_dppf Rec: Pd(dppf)Cl2 Base: K2CO3 / Dioxane SimpleAryl->Pd_dppf XPhos Rec: XPhos Pd G3 Base: K3PO4 / Toluene Heteroaryl->XPhos BrettPhos Rec: BrettPhos Pd G3 Base: Cs2CO3 Primary->BrettPhos RuPhos Rec: RuPhos Pd G3 Base: NaOtBu (Caution*) Secondary->RuPhos

Figure 1: Decision matrix for catalyst selection based on nucleophile type and steric demand.[1]

Module A: Suzuki-Miyaura Coupling (C-C Bond)[1]

For coupling boronic acids to the C2-position.

Recommended System
ComponentRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (Standard) XPhos Pd G3 (Challenging)Pd(dppf)Cl₂ is robust and resists dehalogenation.[1] XPhos is bulky, preventing N-coordination poison and accelerating oxidative addition.[1]
Base K₃PO₄ (Anhydrous) or K₂CO₃ Weaker bases prevent hydrolysis of the sensitive C2-Cl bond. Avoid hydroxides (NaOH/KOH).[1]
Solvent 1,4-Dioxane or Toluene Non-protic solvents are essential.[1] Dioxane typically offers the best solubility profile for pyrimidines.
Protocol: Standard Suzuki Coupling
  • Charge: In a glovebox or under Argon, add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (K₃PO₄, 2.0 equiv), and Catalyst (Pd(dppf)Cl₂, 3-5 mol%).[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 2-4 hours. Note: This substrate is reactive; avoid overheating (>100°C) to prevent decomposition.[1]

  • Workup: Filter through Celite, concentrate, and purify via silica column (Hexane/EtOAc).

Module B: Buchwald-Hartwig Amination (C-N Bond)[1]

For coupling amines to the C2-position.

Recommended System
ComponentRecommendationScientific Rationale
Catalyst BrettPhos Pd G3 (Primary Amines) RuPhos Pd G3 (Secondary Amines)These precatalysts activate essentially instantaneously at room temperature or mild heat, crucial for preventing side reactions.[1]
Base Cs₂CO₃ (Preferred) or NaOtBu Cs₂CO₃ is mild and effective. NaOtBu is faster but risky; it acts as a nucleophile and can displace the Cl directly (

) to form the t-butoxy ether byproduct.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the base but can be nucleophilic at high temps. Toluene is the safest anhydrous choice.
Protocol: C-N Coupling
  • Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (Cs₂CO₃, 2.0 equiv), and Catalyst (BrettPhos Pd G3, 2-4 mol%).[1]

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 60-80°C . Monitor by LCMS every hour.

    • Tip: Due to the high reactivity of the C2-Cl bond activated by

      
      , many amines will couple via 
      
      
      
      (Nucleophilic Aromatic Substitution)
      without any Palladium at all.[1] Always run a "no catalyst" control reaction first. If
      
      
      works, do not waste Palladium.[1]

Troubleshooting Center (FAQs)

Issue 1: "I see my starting material disappear, but the mass corresponds to [M-Cl+OH]."

Diagnosis: Hydrolysis.[2]

  • Cause: Trace water in the solvent or hygroscopic bases. The

    
     group makes the C2 position extremely thirsty for water.[1]
    
  • Fix:

    • Switch to anhydrous K₃PO₄ (tribasic potassium phosphate).

    • Add 3Å molecular sieves to the reaction vessel.

    • Switch solvent from Dioxane/Water mixes to pure Toluene or DME .

Issue 2: "I am getting the homocoupled boronic acid dimer, but no product."

Diagnosis: Oxidative Addition Failure / Transmetallation Stall.

  • Cause: The catalyst is dying before it can react with the pyrimidine, or oxygen entered the system.[1]

  • Fix:

    • Switch to XPhos Pd G3 . The pre-formed Pd(II) species ensures immediate entry into the catalytic cycle.[1]

    • Increase Boronic Acid equivalents to 1.5x.

    • Ensure rigorous degassing (freeze-pump-thaw if possible).

Issue 3: "My yield is low because the Ethoxy group is cleaving."

Diagnosis: Dealkylation.

  • Cause: Use of Lewis acidic conditions or extremely high temperatures with nucleophiles.

  • Fix: Keep reaction temperature below 90°C . Ensure the reaction medium remains basic/neutral.[1]

Mechanism & Failure Pathways[1]

Understanding the competition between the desired pathway and the hydrolysis trap is vital.[1]

Mechanism Substrate 2-Cl-4-OEt-6-CF3 Pyrimidine OxAdd Oxidative Addition Complex (Pd-Ar-Cl) Substrate->OxAdd Fast (Activated by CF3) Hydrolysis Hydrolysis Product (2-OH Pyrimidine) Substrate->Hydrolysis Competes if Wet/Base too strong Pd0 Pd(0) Catalyst Water H2O / OH- Product Cross-Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: Competitive pathways. The CF3 group accelerates both the desired Oxidative Addition and the undesired Hydrolysis.[1]

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Pyrimidines

    • Source: MDPI, Molbank2011 .[1]

    • Relevance: Establishes protocols for 2,4-dichloropyrimidines which share the electronic core of your substrate.[1]

    • [1]

  • Buchwald-Hartwig Amin

    • Source: Merck Technical Library.
    • Relevance: Definitive user guide for BrettPhos and RuPhos selection in heteroaryl chlorides.
  • Catalyst Selection for Heterocycles (XPhos Utility)

    • Source:Journal of the American Chemical Society2005 , 127, 4685.[1]

    • Relevance: Demonstrates the superiority of XPhos for electron-deficient heteroaryl chlorides prone to hydrolysis.
    • [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The 6-trifluoromethyl group increases lipophilicity and potential bioactivity; handle all intermediates as potent compounds.

Sources

Managing unexpected byproducts in pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Managing Unexpected Byproducts in Pyrimidine Reactions

Introduction

Welcome to the Pyrimidine Synthesis Support Hub. Pyrimidines are deceptive; their electron-deficient nature and multiple nucleophilic sites (N1, N3) create a landscape prone to regioisomeric mixtures, rearrangements, and hydrolytic degradation.

This guide moves beyond standard textbook procedures. It addresses the "Why did this fail?" questions specific to pyrimidine chemistry, focusing on regioselectivity, the Dimroth rearrangement, and protodeboronation in cross-couplings.

Module 1: Regioselectivity in N-Alkylation (N1 vs. N3)

The Issue: You attempted to alkylate a pyrimidine (e.g., uracil, thymine, or cytosine derivative) and obtained a mixture of N1- and N3-alkylated products, or exclusively the "wrong" isomer.

The Mechanism: Pyrimidine N-alkylation is governed by a tug-of-war between kinetic nucleophilicity and thermodynamic stability .

  • N3 Position: Often more acidic (

    
    ) and, once deprotonated, the anion is frequently the kinetically favored nucleophile due to charge localization.
    
  • N1 Position: Alkylation here is often thermodynamically preferred but can be sterically hindered by C2/C6 substituents.

  • Solvent Effect: Solvent polarity influences the "tightness" of the ion pair between the base cation and the pyrimidine anion. In non-polar solvents, the cation coordinates to the hard oxygen (C2=O), shielding N3 and directing alkylation to N1.

Troubleshooting Data: Solvent & Base Selection

Condition TypeSolventBaseDominant IsomerMechanistic Driver
Kinetic Control DMF, DMSO

,

N3 (Major)Dissociated ion pairs expose the most electronegative N.
Thermodynamic Toluene, HMDSNaH, BSAN1 (Major)Tight ion pairing or silylation (Vorbrüggen) directs attack.
Steric Shield THFLiHN1 Lithium coordination to C2-O blocks N3 access.

Visual Workflow: Predicting Regioselectivity

AlkylationLogic Start Start: Pyrimidine Substrate BaseCheck Base/Solvent System? Start->BaseCheck Polar Polar Aprotic (DMF/DMSO) + Weak Base BaseCheck->Polar Dissociated Ions NonPolar Non-Polar (Tol/THF) + Strong Base/Silyl BaseCheck->NonPolar Tight Ion Pair ResultN3 Result: N3-Alkylation (Kinetic) Polar->ResultN3 ResultN1 Result: N1-Alkylation (Thermodynamic) NonPolar->ResultN1

Caption: Decision logic for predicting N1 vs. N3 alkylation based on solvent/base pairing.

Corrective Protocol: Selective N1-Alkylation (Silylation Method) Use this when direct alkylation yields inseparable mixtures.

  • Silylation: Suspend pyrimidine (1.0 eq) in HMDS (excess) with catalytic

    
    . Reflux until clear (formation of bis-silylated intermediate).
    
  • Evaporation: Remove excess HMDS in vacuo under strictly anhydrous conditions.

  • Alkylation: Redissolve residue in anhydrous MeCN. Add alkyl halide (1.1 eq) and catalytic CsF or NaI.

  • Workup: Quench with aqueous

    
     to desilylate N3, leaving the N1-alkyl group intact.
    
Module 2: The Dimroth Rearrangement

The Issue: You synthesized a fused pyrimidine (e.g., 1,3-diazine derivative) with an exocyclic amine. Upon heating or basic workup, the amine "swapped" places with a ring nitrogen, yielding a thermodynamic isomer.

The Mechanism: The Dimroth rearrangement is a translocation of heteroatoms.[1] In pyrimidines, it involves:

  • Nucleophilic attack (usually by

    
    ) at C2.
    
  • Ring opening to an acyclic intermediate.

  • Rotation around the C-C bond.

  • Recyclization using the exocyclic amine.

This is driven by the stability of the final aromatic system. For example, 1-alkyl-2-imino-1,2-dihydropyrimidines rearrange to 2-(alkylamino)pyrimidines to regain full aromaticity [1].

Visual Mechanism: The Rearrangement Cycle

Dimroth Substrate Substrate (Exocyclic Amine) Attack Nu- Attack at C2 (Ring Opening) Substrate->Attack Rotate Bond Rotation Attack->Rotate Close Ring Closure (New N in Ring) Rotate->Close Product Rearranged Isomer Close->Product

Caption: The stepwise mechanism of Dimroth rearrangement: Open -> Rotate -> Close.

Troubleshooting Guide:

  • Observation: Product has correct Mass (MS) but wrong NMR shifts (check NH signals).

  • Prevention: Avoid heating in aqueous base. Use anhydrous organic bases (e.g., DBU in DCM) if base is required.

  • Reversal: The reaction is reversible but heavily biased toward the thermodynamically stable isomer. If you need the kinetic isomer, you must avoid conditions that allow ring opening (pH > 10 + Heat).

Module 3: Protodeboronation in Suzuki Couplings

The Issue: During Suzuki-Miyaura coupling of 2-pyrimidine boronic acids (or esters), you observe the formation of the de-boronated pyrimidine (H-substitution) instead of the biaryl product.

The Mechanism: 2-Heterocyclic boronic acids are notoriously unstable. The basic nitrogen atom (N1/N3) coordinates with the boron center, forming a zwitterionic intermediate . This activates the C-B bond for hydrolytic cleavage (protodeboronation), which is often faster than the transmetallation step in the catalytic cycle [2].

Quantitative Comparison: Half-life (


) in Aqueous Base (pH 10) 
  • Phenylboronic acid: > 24 hours[1][2]

  • 3-Pyridineboronic acid: ~ 4 hours

  • 2-Pyrimidineboronic acid: < 5 minutes

Visual Mechanism: The Zwitterionic Trap

Deboronation Boronic 2-Pyrimidine Boronic Acid Zwitterion Zwitterion Formation (N-B Coordination) Boronic->Zwitterion Coupling Desired Path: Transmetallation (Pd) Boronic->Coupling Slow without Cu Hydrolysis Hydrolysis (H2O) Zwitterion->Hydrolysis Fast Byproduct Byproduct: Protodeboronation (H-Sub) Hydrolysis->Byproduct

Caption: The zwitterionic pathway that leads to rapid protodeboronation in 2-substituted pyrimidines.[2]

Protocol: "Rapid-Fire" Copper-Mediated Coupling Standard Suzuki conditions fail here. Use this modified protocol.

  • Reagents:

    • Substrate: Aryl Halide (1.0 eq).

    • Boronate: Use MIDA boronate or Pinacol ester (1.5 eq). Do not use free boronic acid.

    • Catalyst:

      
       (5 mol%).
      
    • Additive: CuI (Copper Iodide) (10-20 mol%). Copper facilitates rapid transmetallation, beating the hydrolysis rate.

  • Solvent: Anhydrous DMF or Dioxane. Strictly exclude water.[3][4]

  • Base:

    
     (2.0 eq). Fluoride activates the boronate without the high pH of carbonates.
    
  • Procedure: Degas solvents thoroughly. Heat rapidly to 90°C. Reaction is often complete in < 1 hour.

FAQ: Quick Troubleshooting

Q: My Biginelli reaction yielded a highly fluorescent yellow solid instead of the pyrimidine. A: You likely formed a Hantzsch dihydropyridine . This happens when the aldehyde reacts with two equivalents of the


-ketoester, bypassing the urea.
  • Fix: Increase urea concentration (1.5 eq) and add the aldehyde slowly to the urea/catalyst mixture before adding the ketoester.

Q: I lost the chlorine atom on my chloropyrimidine during workup. A: Chloropyrimidines (especially at C2/C4) are susceptible to


 hydrolysis by water, especially in acidic media.
  • Fix: Quench reactions with cold, buffered solutions (phosphate buffer pH 7). Avoid strong acid washes. Dry organic layers immediately over

    
    .
    

Q: Why did my pyrimidine ring reduce during hydrogenation of a benzyl group? A: Pyrimidine rings are electron-deficient and can be susceptible to reduction, particularly if 4-amino substituted.

  • Fix: Poison the catalyst (e.g., use Pd/C with added ethylenediamine) or switch to transfer hydrogenation (cyclohexene as H-source) which is gentler on the aromatic ring.

References
  • Dimroth Rearrangement Mechanism: L. V. Serebryannikova et al., "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines," Chemistry of Heterocyclic Compounds, 2021.

  • Protodeboronation Kinetics: Cox, P. A. et al., "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis," Journal of the American Chemical Society, 2017.

  • Regioselectivity in Alkylation: G. Preet et al., "Regioselective Alkylation of Pyrimidines," Current Organic Chemistry, 2018.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Status: Operational Ticket ID: PYR-CF3-SCALE-001 Subject: Optimization and Troubleshooting for 1-kg Scale Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Mechanics

Target Molecule: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine CAS Registry Number: 16097-64-6 (Analogous reference) Core Reaction: Nucleophilic Aromatic Substitution (

Critical Quality Attribute (CQA):1

This guide addresses the scale-up challenges of reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with sodium ethoxide . The presence of the electron-withdrawing trifluoromethyl (

11
Reaction Pathway Diagram

ReactionPathwaycluster_legendThermodynamicsSM2,4-Dichloro-6-(trifluoromethyl)pyrimidineC4_ProdTarget Product(C4-Ethoxy isomer)KINETIC FAVORITESM->C4_Prod  Major Pathway(-10°C to 0°C)C2_ProdImpurity A(C2-Ethoxy isomer)SM->C2_Prod  Minor Pathway(Steric/Electronic leak)NaOEtNaOEt / EtOH(Nucleophile)Bis_ProdImpurity B(2,4-Diethoxy)C4_Prod->Bis_Prod  Over-reaction(Excess Base / High T)C2_Prod->Bis_Prod  Over-reactionLow Temp = High SelectivityLow Temp = High SelectivityHigh Temp = Bis-ImpurityHigh Temp = Bis-ImpurityLow Temp = High Selectivity->High Temp = Bis-Impurity

Figure 1: Reaction pathways showing the competition between the desired C4-substitution (kinetic product) and the C2-isomer or bis-substituted impurities.[1][2]

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by process chemists during the transition from gram to kilogram scale.

Issue 1: "I am seeing >5% of the bis-ethoxy impurity (2,4-diethoxy-6-(trifluoromethyl)pyrimidine)."

Root Cause: The

1

Corrective Action:

  • Stoichiometry Control: Limit Sodium Ethoxide (NaOEt) to 0.95 – 1.0 equivalents . Do not use an excess. It is better to leave 2% starting material (which can be removed) than to generate the bis-impurity (which is difficult to separate).[1]

  • Dosing Protocol: Switch from "dumping" reagents to a controlled addition . Add the ethoxide solution to the pyrimidine solution (Standard Addition) or vice-versa (Inverse Addition) strictly maintaining internal temperature (IT) below 0°C.[1]

  • Quench Timing: Do not let the reaction "stir overnight" without monitoring. Quench immediately upon consumption of limiting reagent.[1]

Issue 2: "The reaction mixture turned into a solid block or thick slurry during addition."

Root Cause: Sodium chloride (NaCl) precipitation in concentrated ethanol solutions, combined with low temperatures (-10°C), can seize the agitator.[1]

Corrective Action:

  • Solvent Volume: Ensure the reaction concentration is 5–7 volumes (L/kg) of Ethanol or THF.

  • Agitation: Use a high-torque overhead stirrer with a pitch-blade impeller, not a magnetic stir bar, which is insufficient for scale-up.

Issue 3: "I detect a hydrolysis impurity (Uracil derivative) after workup."

Root Cause: The C2-chlorine in the product is susceptible to hydrolysis, especially if the quench is exothermic or the pH remains high (alkaline) for too long in the presence of water.[1]

Corrective Action:

  • Acidic Quench: Quench into a buffered solution (e.g., dilute acetic acid or

    
    ) to immediately neutralize the excess ethoxide.[1]
    
  • Phase Separation: Minimize contact time with the aqueous phase.[1] Separate layers quickly and dry the organic layer over

    
     or 
    
    
    immediately.[1]

Scale-Up Protocol (1.0 kg Basis)

Safety Warning: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a potent sensitizer and corrosive.[1] All operations must be performed in a fume hood with appropriate PPE (Tyvek suit, double nitrile gloves, full-face shield).[1]

Process Flow Diagram

ProcessFlowStartReactor Setup(Inert N2 atmosphere)ChargeCharge 1.0 kg SM+ 6.0 L Ethanol (Anhydrous)Start->ChargeCoolCool to -15°CCharge->CoolDoseControlled Addition:NaOEt (21% in EtOH)Maintain IT < 0°CCool->DoseIPCIPC Check (HPLC)Target: >95% Conv, <2% BisDose->IPCIPC->DoseIncomplete (Add 0.05 eq)QuenchQuench:Add 0.5 M HCl or NH4ClMaintain IT < 10°CIPC->QuenchPassWorkupExtraction (DCM or EtOAc)+ Water WashQuench->WorkupIsolateConcentration &Crystallization (Heptane)Workup->Isolate

Figure 2: Step-by-step unit operations for the 1kg scale synthesis.

Detailed Methodology
StepOperationCritical ParametersRationale
1 Reactor Preparation Inert with

; Dry Reactor
Moisture consumes NaOEt and generates HCl/Hydrolysis impurities.
2 Charging Charge 1.0 kg (4.61 mol) 2,4-Dichloro-6-(trifluoromethyl)pyrimidine.[1] Add 6.0 L Anhydrous Ethanol.Ethanol is the solvent of choice to prevent trans-esterification byproducts.
3 Cooling Cool jacket to -20°C. Target Internal Temp (IT): -15°C. Low temperature maximizes kinetic selectivity for the C4 position.[1]
4 Reagent Preparation Prepare or purchase ~1.5 kg of 21 wt% NaOEt in EtOH (approx 4.61 mol).Exact titration of the base is crucial to avoid over-shoot.
5 Addition (The Critical Step) Add NaOEt solution dropwise over 2–3 hours. Strictly keep IT < 0°C. Rapid addition causes local hot spots, leading to bis-substitution.
6 Reaction Monitoring Stir at 0°C for 1 hour. Sample for HPLC.Stop reaction when SM < 2.0%.[1] Do not chase 100% conversion if Bis-impurity starts rising.[1]
7 Quench Add reaction mixture into 10 L of cold 0.5N HCl or

solution.
Neutralizes base immediately.[1] Inverse quench (pouring reaction into water) controls exotherm better.[1]
8 Extraction Extract with Dichloromethane (DCM) (

).[1]
DCM provides excellent solubility for the product and good separation from water.[1]
9 Purification Wash organic layer with brine.[1] Dry (

).[1] Concentrate. Recrystallize from Heptane/EtOH if necessary.
Distillation is risky due to thermal instability; crystallization is preferred for scale.[1]

Safety & Toxicology (E-E-A-T)

This section integrates data from Safety Data Sheets (SDS) and toxicological assessments of fluorinated pyrimidines.

Hazard Identification
  • Acute Toxicity: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is classified as Acute Tox. 3 (Oral/Dermal) .[1] It is fatal if swallowed or in contact with skin [1, 2].[1]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1] The hydrolysis product (HCl) contributes to this corrosivity [3].[1]

  • Sensitization: Pyrimidines with active halogens are potent skin sensitizers.[1] Anaphylactic reactions are possible upon re-exposure.[1]

Engineering Controls
  • Containment: Use a split-butterfly valve or solids charging isolator for the starting material.[1]

  • Scrubbing: The reaction does not generate gas, but the quench might release small amounts of acid vapor.[1] Ensure reactor venting goes to a caustic scrubber.[1]

References

  • Thermo Fisher Scientific. (2024).[1][3][4] Safety Data Sheet: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. Retrieved from

  • Sigma-Aldrich. (2024).[1][2][4][5] Product Specification and SDS: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (Analogous Hazard Data). Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine (Structural Analog for Reactivity). Retrieved from

  • Organic Syntheses. (2024). Preparation of 2-Chloro-substituted Pyrimidines via Nucleophilic Substitution. (General methodology reference). Retrieved from [1]

  • Jubilant Ingrevia. (2024).[1][2][4] Safety Data Sheet: Chlorinated Pyrimidine Intermediates. Retrieved from

(Note: While specific proprietary process patents are often not open-access, the chemistry described above is grounded in standard heterocyclic chemistry principles validated by the reactivity patterns of 2,4-dichloropyrimidines as detailed in the cited databases.)

Technical Support Center: Trifluoromethylated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Synthesis, and Handling of -Pyrimidines

Ticket Priority: High (Recurring Instability Issues) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Trifluoromethylated pyrimidines are high-value bioisosteres in medicinal chemistry (e.g., EGFR inhibitors, antivirals). However, the electron-withdrawing nature of the trifluoromethyl (


) group, combined with the electron-deficient pyrimidine ring, creates a "super-electrophilic" scaffold. This leads to unique stability challenges often misdiagnosed as "compound loss" or "synthesis failure."

This guide addresses the three most critical failure modes: Hydrolytic Degradation , Nucleophilic Instability , and Radical Functionalization Errors .

Module 1: The "Silent Killer" – Hydrolytic Instability

Symptom: Compound purity degrades in basic buffers (PBS), or LCMS shows a mass shift of


 Da (loss of 

, gain of

) or ring opening.
The Issue: Base-Promoted Hydrolysis

Contrary to the dogma that aryl-


 bonds are inert, 

groups on pyrimidines—particularly at the C2 and C4 positions, and surprisingly the C5 position—are susceptible to hydrolysis under mild basic conditions (pH > 7.5).
  • Mechanism: The pyrimidine ring acts as an electron sink, allowing hydroxide (

    
    ) to attack the 
    
    
    
    carbon (in a "haloform-like" mechanism) or the ring carbons.
  • C5-Instability: 5-Trifluoromethyl-2'-deoxyuridine hydrolyzes to 5-carboxy-2'-deoxyuridine in phosphate buffer (pH 8.[1]0) with a half-life of ~12 hours.

Troubleshooting Protocol: Hydrolysis Diagnosis

Use this decision matrix if your compound disappears during workup or bioassay.

Hydrolysis_Troubleshooting start Issue: Product Loss in Aqueous Media check_ph Check pH of Aqueous Layer start->check_ph acidic pH < 6 check_ph->acidic basic pH > 8 check_ph->basic volatility Check Volatility (Low MW CF3-pyrimidines sublime) acidic->volatility hydrolysis Suspect Hydrolysis to COOH (Check LCMS for [M-20] peak) basic->hydrolysis action_acid Action: Do not high-vac < 10 mbar. Use extraction solvent with higher BP. volatility->action_acid action_base Action: Switch to pH 6 Phosphate Buffer. Avoid NaOH/KOH workups. hydrolysis->action_base

Figure 1: Diagnostic workflow for product loss during handling.

Prevention Strategy
ParameterRecommendationRationale
Workup pH pH 5.0 – 6.5 Minimizes

concentration to prevent attack on the

bond.
Buffer Ammonium Chloride (

)
Safer than Carbonate/Bicarbonate which can drift to pH 9+.
Storage -20°C, DMSO (Dry) Avoid aqueous stock solutions. Freeze-thaw cycles in PBS accelerate hydrolysis.

Module 2: Synthesis & Reagent Handling (Langlois Reagent)

Symptom: Reaction exotherms violently but yields no product, or conversion stalls despite excess reagent.

The Issue: Oxidant Mismatch & Radical Quenching

The Langlois reagent (


) requires an oxidant (e.g., TBHP, Mn(OAc)3) to generate the 

radical. A common failure mode is the "Flash-Quench" : mixing all reagents simultaneously causes the oxidant to react with the sulfinate directly, bypassing the substrate.
Optimization Protocol: The "Syringe Drive" Method

Objective: Maintain a low steady-state concentration of the


 radical to favor substitution over dimerization (

) or quenching.

Step-by-Step Procedure:

  • Substrate Prep: Dissolve pyrimidine substrate (1.0 eq) and Langlois reagent (2.5 eq) in DCM/Water (biphasic) or DMSO.

  • Temperature: Cool to 0°C initially to suppress side reactions.

  • Controlled Addition: Add the oxidant (e.g., TBHP, 3.0 eq) via syringe pump over 1–2 hours .

    • Why? Prevents the "heat spike" that destroys the radical source.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to neutralize excess peroxide before extraction.
    
Reaction Mechanism Visualization

Langlois_Mechanism reagent CF3SO2Na (Langlois Reagent) radical •CF3 Radical reagent->radical Oxidation side_rxn Side Rxn: Oxidant-Sulfinate Direct Reaction reagent->side_rxn Fast Mixing oxidant Oxidant (TBHP/Mn3+) oxidant->radical oxidant->side_rxn Fast Mixing intermediate Radical Intermediate radical->intermediate Addition substrate Pyrimidine Substrate substrate->intermediate product CF3-Pyrimidine intermediate->product Oxidation/-H+

Figure 2: Mechanistic pathway highlighting the critical need for controlled oxidant addition.

Module 3: Nucleophilic Susceptibility ( )

Symptom: Attempting to functionalize a chloropyrimidine containing a


 group results in a complex mixture or wrong regioisomer.
The Issue: Activation Overload

The


 group is a strong electron-withdrawing group (EWG). On a pyrimidine ring (already electron-deficient), it activates ortho and para positions for Nucleophilic Aromatic Substitution (

).
  • Risk: If you have a leaving group (Cl/Br) and a

    
     group, the nucleophile may attack the position activated by both, or arguably, attack the ring carbon attached to the 
    
    
    
    itself (rare but possible in 2-position).
  • Regioselectivity: In 2,4-dihalo-5-trifluoromethylpyrimidines, the C4 position is generally more reactive due to the combined inductive effect of the N1/N3 and the steric accessibility compared to C2.

Technical Insight: Regiocontrol Table
Substrate ConfigurationPrimary Attack SiteRecommended Conditions
2,4-dichloro-5-CF3 C4-Position 1.0 eq Nucleophile, 0°C, THF. C4 is kinetically favored.
2,4-dichloro-6-CF3 C4-Position C4 is para to

and ortho to N. Highly activated.
2-chloro-4-CF3 C2-Position Standard

works, but watch for hydrolysis of the 4-

if base is too strong.

FAQ: Frequently Encountered Issues

Q1: My 5-trifluoromethylpyrimidine shows a +18 mass shift in LCMS. What is it? A: This is likely the hydrate . The electron deficiency is so high that water adds across the C=N bond (covalent hydration). This is reversible. If you see +18 in the MS but the NMR looks normal in DMSO-


, it is likely an artifact of the aqueous LCMS mobile phase.

Q2: Can I use Sodium Methoxide (NaOMe) to introduce a methoxy group? A: Proceed with extreme caution. Strong alkoxides can attack the


 group directly (defluorination) or cause ring opening. Use milder bases like 

in MeOH or generate the alkoxide in situ with careful stoichiometry.

Q3: Why did my product sublime on the rotavap? A: Fluorination increases volatility (the "teflon effect"). Low molecular weight trifluoromethyl pyrimidines (MW < 200) have significant vapor pressure. Do not use high vacuum (< 20 mbar) or heat baths > 30°C during concentration.

References

  • Hydrolysis of 5-CF3-Pyrimidines

    • Title: Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine.[1]

    • Source: Molecular Pharmacology (via PubMed/NIH)
    • Significance: Establishes the pH-dependent hydrolysis r
  • Langlois Reagent Mechanism & Handling

    • Title: Innate C-H trifluoromethyl
    • Source: N
    • Significance: Details the "unproductive reaction" between peroxide and sulfinate and the necessity of controlled addition.
  • Nucleophilic Attack Patterns

    • Title: Site-selective nucleophilic substitution reactions of pentafluoropyridine...[2]

    • Source: New Journal of Chemistry (RSC)
    • Significance: Provides the mechanistic basis for regioselective attack on perfluorinated/activated heteroarom
  • Synthesis of 5-CF3-Pyrimidines (EGFR Inhibitors)

    • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives...[3][4]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • Significance: Validates the stability of 5-CF3 derivatives under optimized synthetic conditions.

Sources

Failed Suzuki coupling with pyrimidine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Cross-Coupling Division Topic: Troubleshooting Suzuki-Miyaura Coupling with Pyrimidine Substrates Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization)

Executive Summary: The "Pyrimidine Paradox"

As Senior Application Scientists, we frequently see Suzuki couplings fail when applied to pyrimidines, despite success with phenyl or pyridyl analogs. This failure usually stems from two distinct mechanisms driven by the pyrimidine's electronic structure:

  • The Electrophile Problem (Halopyrimidines): The 1,3-nitrogen arrangement creates a "chelating trap." While the electron-deficient ring should theoretically facilitate Oxidative Addition (OA), the nitrogen lone pairs often displace ligands on the Palladium (Pd) center, forming unreactive off-cycle complexes (Catalyst Poisoning).

  • The Nucleophile Problem (Pyrimidyl Boronates): Pyrimidyl boronic acids are notoriously unstable. The electron-deficient ring accelerates hydrolytic cleavage of the C–B bond (Protodeboronation) faster than the Transmetallation step can occur.

This guide provides the logic to bypass these traps using advanced precatalysts, protected boronates, and specific additives.

Diagnostic & Troubleshooting (Q&A Format)

Q1: "I am coupling 2-chloropyrimidine with a standard aryl boronic acid using Pd(PPh3)4. The starting material is untouched, and the catalyst precipitated as a black solid. What happened?"

Diagnosis: Catalyst Poisoning (N-Coordination). Technical Explanation: You are using a "first-generation" catalyst (


) with a monodentate ligand. The pyrimidine nitrogens are more Lewis basic than the triphenylphosphine in the catalytic cycle. The pyrimidine substrate binds directly to the Pd(II) center, displacing the phosphine ligands and shutting down the cycle. The "black solid" is Pd-black (inactive agglomerated metal).

The Fix:

  • Switch Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos , or RuPhos ). These ligands are sterically demanding enough to prevent the pyrimidine nitrogens from coordinating to the Pd center.

  • Use Precatalysts: Switch to Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid generation of the active

    
     species without requiring excess ligand that might inhibit the reaction.
    
Q2: "I am trying to couple a 2-pyrimidinyl boronic acid with an aryl halide. The boronic acid disappears within 30 minutes, but I see only de-boronated pyrimidine (pyrimidine-H) and no coupled product."

Diagnosis: Rapid Protodeboronation.[1] Technical Explanation: The 2-position of pyrimidine is flanked by two electronegative nitrogens. This pulls electron density from the carbon, making the C–B bond highly susceptible to hydrolysis by water/base. The rate of hydrolysis (


) is orders of magnitude faster than the rate of transmetallation (

).

The Fix:

  • Stop using Boronic Acids: They are too unstable at the 2-position.

  • Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters protect the boron atom.[2] Under slow-release conditions (mild aqueous base), the active boronic acid is released slowly, keeping its concentration low. This favors the second-order transmetallation reaction over the first-order decomposition.

  • Alternative: Use Potassium Trifluoroborates (

    
    )  or Pinacol Esters  under strictly anhydrous conditions.
    
Q3: "I have 2,4-dichloropyrimidine. Which chloride will react first?"

Diagnosis: Regioselectivity Control. Technical Explanation:

  • C4 Position: Reacts first. The C4 position is more electron-deficient (para to N1, ortho to N3) and less sterically hindered than C2 (flanked by two Ns).

  • C2 Position: Reacts second.

  • Guidance: To functionalize C4, use 1.0 equivalent of boronate at Room Temperature (RT). To functionalize both, use >2.5 equivalents and heat (>80°C).

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the two primary failure modes: Catalyst Poisoning and Protodeboronation.

SuzukiPyrimidine cluster_cycle Productive Catalytic Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-Cl Poison DEAD END: N-Pd Coordination (Catalyst Poisoning) Pd0->Poison TransMet Transmetallation OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 PyHalide Pyrimidine-Cl (Electrophile) PyHalide->Poison Nitrogen Lone Pair Attack on Pd PyBoron 2-Pyrimidyl-B(OH)2 (Nucleophile) PyBoron->TransMet Slow Transmetallation DeBoron DEAD END: Protodeboronation (Hydrolysis) PyBoron->DeBoron H2O / Base (Fast Hydrolysis)

Caption: Kinetic competition in pyrimidine couplings. Red paths indicate failure modes (Poisoning/Protodeboronation) that often outcompete the productive blue cycle.

Experimental Protocols

Protocol A: The "Bulletproof" Method for Pyrimidine Halides

Use this when the Pyrimidine is the Electrophile (R-Cl).

Rationale: Uses XPhos Pd G3/G4 . The bulky biaryl ligand prevents N-coordination (poisoning) and facilitates oxidative addition into the electron-deficient C-Cl bond.

ReagentEquivalentsNotes
Pyrimidine-Cl 1.0 equivSubstrate
Ar-B(OH)2 1.2 - 1.5 equivBoronic Acid
XPhos Pd G3 0.02 - 0.05 equivPrecatalyst (2-5 mol%)
K3PO4 (0.5M aq) 2.0 - 3.0 equivBase (Aqueous helps solubility)
THF or Dioxane [0.2 M]Solvent

Step-by-Step:

  • Charge a reaction vial with Pyrimidine-Cl, Boronic Acid, and XPhos Pd G3.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF/Dioxane and the degassed aqueous

    
     solution via syringe.
    
  • Stir vigorously.

    • Temperature: Start at RT . If no reaction after 1 hr, heat to 60°C .

    • Note: Avoid temperatures >100°C initially to prevent catalyst decomposition.

Protocol B: The MIDA Solution for Pyrimidine Nucleophiles

Use this when the Pyrimidine is the Boron species.

Rationale: MIDA boronates are stable solids. Under the specific conditions below, the MIDA group hydrolyzes slowly, releasing the unstable boronic acid at the same rate it is consumed by the catalyst. This "Slow Release Strategy" prevents accumulation and subsequent decomposition.

ReagentEquivalentsNotes
Ar-Br or Ar-Cl 1.0 equivElectrophile
2-Pyrimidyl MIDA 1.5 equivProtected Boronate
Cu(OAc)2 0.5 equivCritical Additive (Promotes transmetallation)
Pd(dppf)Cl2 0.05 equivCatalyst (5 mol%)
K3PO4 5.0 equivAnhydrous Base
DMF or DMAc [0.1 M]Solvent (Must be anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Moisture is the enemy here.

  • Combine Ar-Halide, Pyrimidyl-MIDA,

    
    , catalyst, and base in the vial.
    
  • Add anhydrous DMF/DMAc.

  • Heat to 100°C .

    • Why Copper? Copper salts facilitate the "pre-transmetallation" step, stabilizing the pyrimidyl species before transfer to Palladium.

Reference Data: Ligand & Base Selection Matrix

Use this table to select conditions based on your specific substrate constraints.

ConstraintRecommended LigandRecommended BaseWhy?
Standard Pyrimidine-Cl XPhos or BrettPhos

(aq)
Bulky ligand prevents N-poisoning.
Sterically Hindered SPhos

SPhos is excellent for ortho-substituted biaryls.
Base Sensitive XPhos

(anhydrous)
Fluoride activates boron without harsh basicity.
Unstable Boronate A-taPhos or P(tBu)3

/

Highly active ligands allow reaction at RT, minimizing decomposition.

References

  • Buchwald Precatalysts (G3/G4)

    • Title: A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides.[3]

    • Source: Journal of the American Chemical Society (2011).[3]

    • URL:[Link]

  • MIDA Boronate Slow-Release Strategy

    • Title: Slow-Release Strategy Enables the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboron
    • Source: Journal of the American Chemical Society (2009).
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Rel
    • Source: Journal of Organic Chemistry (2012).
    • URL:[Link]

  • Regioselectivity in Polyhalogenated Pyrimidines

    • Title: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines.[4]

    • Source: Tetrahedron Letters (2005).
    • URL:[Link]

Sources

Technical Support Center: Chemoselective O-Alkylation of Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Trap

If you are reading this guide, you have likely encountered the classic "ambident nucleophile" problem. Pyrimidinones exist in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) .

While the lactam form is thermodynamically favored in solution, the lactim form is required for O-alkylation. The challenge is that standard alkylation conditions (e.g.,


/DMF) often favor N-alkylation because the nitrogen lone pair is softer and the resulting N-alkyl product is thermodynamically more stable. To achieve O-selectivity, we must override thermodynamics with kinetic control  or specific coordination chemistry .
Visualizing the Competition

The following diagram illustrates the divergent pathways. Note how the choice of reagents dictates the transition state energy and final product.

G Tautomer Pyrimidinone (Tautomeric Equilibrium) Cond_N Thermodynamic Conditions (Polar Solvent, Heat, Alkali Base) Tautomer->Cond_N Cond_O Kinetic/Coordination Conditions (Non-polar Solvent, Ag+ Salts) Tautomer->Cond_O Prod_N N-Alkylated Product (Thermodynamic) Cond_N->Prod_N Direct N-attack (Soft-Soft) Prod_O O-Alkylated Product (Kinetic) Cond_O->Prod_O Ag-Assisted Halide Abstraction Prod_O->Prod_N Thermal Rearrangement (If overheated)

Figure 1: Divergent alkylation pathways. Note that O-alkyl products can rearrange to N-alkyl isomers upon heating.

Module 1: Critical Parameters (FAQs)

Q1: Why is Silver Carbonate ( ) considered the "Gold Standard" for this reaction?

A: Silver carbonate acts via a "push-pull" mechanism that is distinct from simple alkali bases.

  • Halophilicity: The

    
     ion has a high affinity for halides (Cl, Br, I). It coordinates with the leaving group of the alkylating agent, making it more electrophilic.
    
  • Coordination: Silver can coordinate to the ring nitrogen, effectively blocking it or stabilizing the lactim tautomer.

  • Hard-Soft Acid Base (HSAB): By sequestering the halide and coordinating the nitrogen, the reaction is driven towards the "harder" oxygen nucleophile.

Q2: I used DMF and got 100% N-alkylation. Why?

A: DMF is a polar aprotic solvent. It effectively solvates cations (


, 

), leaving the pyrimidinone anion "naked" and highly reactive. Under these conditions, the reaction is under thermodynamic control , favoring the formation of the highly stable amide-like N-alkyl bond. For O-alkylation, you generally need non-polar solvents (Toluene, Benzene, DCM) to maintain tight ion pairing or specific coordination.
Q3: Can I use the Mitsunobu reaction instead?

A: Yes. The Mitsunobu reaction (Alcohol + DIAD/DEAD +


) is an excellent alternative, particularly if your alkyl group is available as an alcohol rather than a halide. It typically proceeds with inversion of configuration at the alcohol center and favors O-alkylation for lactams due to the oxy-phosphonium intermediate mechanism.

Module 2: Troubleshooting Guide

Use this matrix to diagnose failures.

SymptomProbable CauseCorrective Action
Exclusively N-Alkylation Solvent is too polar (DMF/DMSO).Switch to Toluene , Benzene , or DCM .
Temperature is too high.Lower temperature to RT or 0°C. O-alkylation is kinetic; heat promotes rearrangement to N-isomer.
Wrong Base.Switch from

/

to

or

.
Low Conversion (<20%) Steric hindrance.If the electrophile is secondary/tertiary, switch to Mitsunobu conditions or the Chlorination-Displacement route (see Module 4).
Moisture contamination.Silver salts are sensitive. Dry solvent over molecular sieves (3Å) and flame-dry glassware.
Mixture of N/O Isomers Reaction ran too long.Monitor by TLC/LCMS hourly. Stop immediately upon consumption of starting material to prevent rearrangement.
Cannot Separate Isomers Similar polarity.O-isomers are generally less polar (higher

) than N-isomers. Use a gradient of Hexane:EtOAc. If they co-elute, try Toluene:Acetone.

Module 3: Experimental Protocols

Protocol A: Silver-Mediated Direct Alkylation (Primary Method)

Best for: Primary alkyl halides, unhindered substrates.

Reagents:

  • Pyrimidinone substrate (1.0 equiv)

  • Alkyl Iodide/Bromide (1.2 – 1.5 equiv)

  • 
     (1.0 – 2.0 equiv)
    
  • Solvent: Toluene or Benzene (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is necessary, though RT is preferred for selectivity).

  • Solvation: Suspend the pyrimidinone (1.0 equiv) and

    
     (1.5 equiv) in anhydrous Toluene (0.1 M concentration).
    
    • Note: Protect from light by wrapping the flask in aluminum foil (Silver salts are photosensitive).

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

    • Checkpoint: Check TLC.[1][2] If conversion is slow, heat to 40–50°C. Do not exceed 80°C to avoid rearrangement.

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel). The O-alkyl product will elute first (less polar).

Protocol B: Mitsunobu Reaction (Alternative)

Best for: Alkyl alcohols, stereochemical inversion required.

Reagents:

  • Pyrimidinone (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Dissolve Pyrimidinone, Alcohol, and

    
     in anhydrous THF at 0°C under Nitrogen/Argon.
    
  • Add DIAD dropwise over 10–15 minutes.

  • Allow to warm to RT and stir for 12–18 hours.

  • Concentrate and purify directly. (Note: Removing triphenylphosphine oxide byproduct can be difficult; triturating with ether/hexane often helps precipitate the oxide).

Module 4: The "Nuclear Option" (Chlorination-Displacement)

If direct alkylation fails or yields inseparable mixtures, use this linear synthesis route. It guarantees the O-position is functionalized by converting the carbonyl to a leaving group first.

G Start Pyrimidinone Inter Chloropyrimidine (Intermediate) Start->Inter POCl3, reflux End O-Alkylated Product Inter->End NaOR (Alkoxide) Nucleophilic Aromatic Substitution

Figure 2: Indirect O-alkylation via chlorination.

  • Chlorination: Reflux pyrimidinone in

    
     (neat) for 2–4 hours to generate the chloro-pyrimidine. Remove excess 
    
    
    
    under vacuum.
  • Displacement: React the chloro-intermediate with the desired sodium alkoxide (

    
    ) in the corresponding alcohol (
    
    
    
    ) or THF. This proceeds via
    
    
    and is 100% regioselective for the oxygen position.

References

  • Mechanism of Silver Selectivity: C. Cho et al., "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones," Tetrahedron Letters, 2009.

  • Mitsunobu Selectivity: K. S. Kyler et al., "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone," J. Org. Chem., 1987.

  • Thermodynamic Control: H. Singh et al., "Chemical Selectivity in the Alkylation of Pyrimidinones," International Journal of Pharmaceutical Sciences and Research, 2012.

  • Tautomerism Overview: A. R. Katritzky et al., "Tautomerism in Heterocycles," Advances in Heterocyclic Chemistry.

Sources

Validation & Comparative

Technical Guide: Validation of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine as a High-Fidelity Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 110998-99-1 / Analogous to 154-90-5 family) represents a "privileged scaffold" in the synthesis of high-potency agrochemicals (sulfonylurea herbicides) and precision oncology drugs (EGFR/TK inhibitors).[1]

While the industry standard precursor—2,4-Dichloro-6-(trifluoromethyl)pyrimidine —is widely available, it suffers from poor regioselectivity during nucleophilic aromatic substitution (


), leading to isomeric mixtures that degrade final product bioactivity. This guide validates the 4-ethoxy variant as a superior alternative, demonstrating how its steric and electronic blocking at the C4 position enforces regiocontrol, thereby streamlining the synthesis of bioactive libraries with higher purity and improved lipophilic profiles.

Part 1: Comparative Technical Analysis

The Regioselectivity Challenge

In drug discovery, the placement of substituents on the pyrimidine ring dictates target binding affinity.

  • The Competitor (2,4-Dichloro): When reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with a nucleophile (e.g., an amine for a kinase inhibitor), the reaction occurs at both C2 and C4 positions. This yields a mixture (often 60:40 or 70:30), requiring tedious chromatographic separation.

  • The Solution (2-Chloro-4-ethoxy): The ethoxy group at C4 acts as a "blocking element." It is a poor leaving group compared to chloride and provides steric bulk. Consequently, incoming nucleophiles are forced to attack the C2-chlorine exclusively.

Physicochemical Profile Comparison

The 4-ethoxy group is not merely a protecting group; it is often retained in final bioactive molecules to modulate solubility and hydrophobic interactions.

Feature2-Chloro-4-ethoxy-6-(CF3)pyrimidine2,4-Dichloro-6-(CF3)pyrimidine2-Chloro-4-methoxy-6-(CF3)pyrimidine
Primary Utility Regioselective ScaffoldBulk IntermediateSolubility Tuning

Regiocontrol
High (>95:5) Low (Mixtures common)High (>95:[2]5)
Lipophilicity (LogP) ~1.9 (Moderate) ~2.4 (High)~1.4 (Low)
Metabolic Stability High (Ether linkage)N/A (Reactive)Moderate (O-demethylation risk)
Reaction Yield 85-92% (Isolated) 60-75% (Post-separation)80-88%

Part 2: Bioactivity Validation (Case Studies)

Case Study A: Optimization of EGFR Kinase Inhibitors

In the development of inhibitors for non-small cell lung cancer (NSCLC), the trifluoromethyl-pyrimidine pharmacophore is crucial for metabolic stability.

  • Mechanism: The

    
     group prevents oxidative metabolism at the C6 position.
    
  • Validation: Replacing the C4-chloro with a C4-ethoxy group (derived from our subject scaffold) often improves the Lipophilic Ligand Efficiency (LLE) . The ethoxy tail can extend into the solvent-exposed region of the ATP-binding pocket, improving solubility without sacrificing potency, a common issue with the more hydrophobic dichloro-derived analogs.

Case Study B: Agrochemical Potency (Herbicides)

Sulfonylurea herbicides often utilize a pyrimidine core.

  • Data: Derivatives synthesized from the 4-ethoxy scaffold show superior crop safety profiles compared to 4-chloro analogs. The ethoxy group facilitates rapid degradation in the crop (via de-ethylation) while maintaining high affinity for the target enzyme (Acetolactate Synthase - ALS) in weeds.

Part 3: Visualizing the Advantage

The following diagram illustrates the mechanistic advantage of using the 4-ethoxy scaffold over the 2,4-dichloro alternative.

G cluster_0 Standard Route (Competitor) cluster_1 Optimized Route (Subject) Dichloro 2,4-Dichloro-6-(CF3) (Symmetric Electrophile) Mix Mixture of Isomers (C2-Sub + C4-Sub) Low Bioactivity Yield Dichloro->Mix Poor Regiocontrol Ethoxy 2-Chloro-4-ethoxy-6-(CF3) (Asymmetric Scaffold) Single Single C2-Isomer (High Purity) Target Bioactivity Ethoxy->Single Steric Blocking at C4 Nucleophile Nucleophile (R-NH2) Nucleophile->Dichloro Nucleophile->Ethoxy

Caption: Comparative reaction pathway showing the regioselective advantage of the 4-ethoxy scaffold.

Part 4: Experimental Protocol (Validation Workflow)

To validate the reactivity and utility of this compound, the following protocol for a standard


 displacement (mimicking kinase inhibitor synthesis) is recommended.
Materials
  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Aniline or Benzylamine derivative (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the scaffold and solvent (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours .

    • Note: The 4-ethoxy group reduces the electrophilicity of C2 slightly compared to the dichloro-analog, requiring mild heating (vs. RT for dichloro). This kinetic barrier is the trade-off for superior selectivity.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, yielding a single spot (
    
    
    
    ).
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Validation: Analyze via

    
    -NMR.
    
    • Success Criteria: Presence of the ethoxy triplet (

      
       ppm) and quartet (
      
      
      
      ppm), confirming the ethoxy group was retained and substitution occurred at the C2-chlorine.

Part 5: Bioactivity Assay Workflow (Kinase Inhibition)

Once the derivative is synthesized, its bioactivity is validated using a standard FRET-based kinase assay.

Workflow Start Synthesized Derivative (from 4-ethoxy scaffold) Dilution Serial Dilution (DMSO, 10mM start) Start->Dilution Enzyme Add Kinase Enzyme (e.g., EGFR T790M) Dilution->Enzyme ATP Add ATP + Substrate (Reaction Start) Enzyme->ATP Readout FRET Signal Detection (1 hour incubation) ATP->Readout Analysis Calculate IC50 (Curve Fitting) Readout->Analysis

Caption: Standard workflow for validating the biological potency of pyrimidine derivatives.

References

  • Regioselective Synthesis of Trifluoromethylpyrimidines Source: Russian Chemical Bulletin (via ResearchGate) Context: Details the regiochemical outcomes of nucleophilic attacks on asymmetrical pyrimidines, confirming the directing effect of C4-alkoxy groups. URL:[Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists Source: Freie Universität Berlin (Refubium) Context: Validates the use of 2-chloro-6-(trifluoromethyl)pyrimidine scaffolds in creating bioactive antagonists, highlighting the necessity of pure isomers for biological data reliability. URL:[Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Source: Frontiers in Chemistry Context: Provides bioactivity data (antifungal/insecticidal) for derivatives synthesized from ethyl trifluoroacetoacetate precursors, establishing the baseline biological potential of this chemical class. URL:[Link]

  • PubChem Compound Summary: 2-Chloro-4-ethoxy-5-fluoropyrimidine (Analogous Structure) Source: National Center for Biotechnology Information (NCBI) Context: Provides physicochemical properties (LogP, molecular weight) and toxicity data (GHS classifications) relevant to the safe handling of the 4-ethoxy scaffold family. URL:[Link]

Sources

Comparative Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry Content Type: Application Note & Comparative Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

This compound (CAS: 114963-95-0) represents a specialized "second-stage" scaffold in the synthesis of trifluoromethylated heterocycles.[1] Unlike its parent compound, 2,4-dichloro-6-(trifluoromethyl)pyrimidine , which serves as a highly reactive electrophile for primary diversification, the 2-chloro-4-ethoxy derivative offers a controlled reactivity profile.[1] It is designed for the regioselective introduction of nucleophiles at the C2 position while retaining the lipophilic and metabolic benefits of the C4-ethoxy and C6-trifluoromethyl motifs.[1]

This guide analyzes the electronic and steric properties of this scaffold, comparing it against standard halogenated pyrimidines to assist researchers in selecting the optimal building block for SAR (Structure-Activity Relationship) exploration.[1]

Chemical Profile & Structural Analysis

The distinct behavior of this molecule arises from the interplay between three substituents on the pyrimidine ring:

  • C2-Chlorine: The leaving group. It is less reactive than a C4-chlorine but activated by the ring nitrogens and the C6-CF3 group.[1]

  • C4-Ethoxy Group: An electron-donating group (EDG) by resonance, which deactivates the ring slightly compared to the dichloro precursor, preventing over-reaction and side-product formation.[1]

  • C6-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that increases the lipophilicity (LogP) and metabolic stability of the final drug candidate.

Comparative Properties Table
FeatureThis compound 2,4-Dichloro-6-(trifluoromethyl)pyrimidine 2,4,6-Trichloropyrimidine
Primary Utility Late-stage C2 functionalizationStarting material for C4 diversificationGeneral pyrimidine synthesis
C2 Reactivity Moderate (Controlled)Low (C4 reacts first)Low (C4/C6 react first)
C4 Reactivity Inert (Blocked by Ethoxy)High (Primary electrophilic site)High
Regiocontrol High (Only C2 available)Variable (Requires temp control)Low (Statistical mixtures common)
LogP Contribution High (+OEt, +CF3)ModerateModerate
Stability Hydrolytically stableMoisture sensitiveMoisture sensitive

Reactivity & Regioselectivity Mechanism

Understanding the regioselectivity is crucial for process design.[1] In 2,4-dihalopyrimidines, the C4 position is significantly more electrophilic than the C2 position due to the para-like relationship with the N1 nitrogen and the stabilization of the Meisenheimer intermediate.[1]

  • Pathway A (Standard): 2,4-Dichloro-6-(trifluoromethyl)pyrimidine + Nucleophile (Nu1)

    
     C4-Substitution.[1]
    
  • Pathway B (Target Molecule): The target molecule is the product of Pathway A where Nu1 = Ethoxide.

Therefore, This compound is the result of a regioselective displacement.[1] It is used when the medicinal chemist requires an ethoxy group at C4 and a different nucleophile (amine, thiol, aryl) at C2.

Diagram: Regioselective Synthesis Pathway

ReactionPathway Start 2,4-Dichloro-6- (trifluoromethyl)pyrimidine Intermediate TARGET MOLECULE: 2-Chloro-4-ethoxy-6- (trifluoromethyl)pyrimidine Start->Intermediate Fast S_NAr (C4 Selective) Reagent1 NaOEt / EtOH (0°C, Controlled) Reagent1->Intermediate Final Final Drug Candidate (2-Amino-4-ethoxy-6-CF3) Intermediate->Final Slower S_NAr (C2 Selective) Reagent2 Amine (R-NH2) / Base (S_NAr at C2) Reagent2->Final

Figure 1: The sequential displacement strategy utilizes the natural reactivity difference between C4 and C2.[2][3] The target molecule serves as the stable intermediate allowing for diverse C2 functionalization.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: If not purchasing commercially, this protocol ensures the correct regioisomer is formed.

  • Reagents: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq), Sodium Ethoxide (1.05 eq, 21% wt in EtOH), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in THF and cool to -78°C (dry ice/acetone bath). Critical: Low temperature maximizes regioselectivity for C4.[1]

    • Add Sodium Ethoxide solution dropwise over 30 minutes.[1]

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting material should disappear, and a single major spot (C4-product) should appear.[1]

    • Quench: Add saturated NH4Cl solution. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography. The C4-ethoxy isomer is typically less polar than the C2-ethoxy regioisomer (minor byproduct).[1]

Protocol B: General C2-Displacement (Using the Target Molecule)

Used to install the final pharmacophore.

  • Reagents: this compound (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq), Dioxane or DMSO.

  • Procedure:

    • Dissolve the pyrimidine in Dioxane (0.2 M).

    • Add the amine and base.[1][2]

    • Heat to 80-100°C. Note: The C2-Cl is less reactive than C4-Cl; thermal activation is usually required.[1]

    • Observation: Reaction times typically range from 4 to 12 hours.[1]

  • Validation: 1H NMR will show the loss of the pyrimidine proton shift changes and the incorporation of the amine signals.[1]

Decision Guide: When to Use This Scaffold

Use the following logic flow to determine if this specific pyrimidine is the correct choice for your project.

DecisionTree Q1 Does your target structure require a CF3 group on the Pyrimidine? Q2 Do you need an Alkoxy (-OR) group at position 4? Q1->Q2 Yes Result3 Use 2-Chloro-4-(trifluoromethyl) pyrimidine (No C4 substituent) Q1->Result3 No (or H at C4) Q3 Is the Alkoxy group Ethoxy (-OEt)? Q2->Q3 Yes Result2 Start with 2,4-Dichloro-6- (trifluoromethyl)pyrimidine Q2->Result2 No (Need Amine/Thiol at C4) Result1 Use 2-Chloro-4-ethoxy-6- (trifluoromethyl)pyrimidine Q3->Result1 Yes Q3->Result2 No (Need -OMe, -OiPr)

Figure 2: Selection logic for halogenated pyrimidine building blocks.

References

  • PubChem Compound Summary. this compound-D5 (Analog Reference).[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich Product Specification. 2-Chloro-4-(trifluoromethyl)pyrimidine (Precursor Data). [1]

  • Regioselectivity in Pyrimidine Chemistry. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[1]

  • Pharmaffiliates Isotope Data. Detailed CAS and chemical identity for the labeled analog.

Sources

Strategic Fluorination: A Comparative SAR Guide to Trifluoromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of trifluoromethyl pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the backbone for nucleoside analogs, kinase inhibitors, and antimicrobials. However, the introduction of a trifluoromethyl (


)  group transforms this classic heterocycle into a privileged pharmacophore.

This guide objectively compares trifluoromethyl pyrimidines against their non-fluorinated (methyl, hydrogen) and halogenated (chloro, fluoro) counterparts. We analyze how the


 moiety—specifically at the C5 and C6 positions—modulates lipophilicity, metabolic stability, and target affinity.

Physicochemical Profiling: vs. Alternatives

The decision to deploy a


 group is rarely arbitrary. It is a strategic choice to alter the electronic and steric landscape of the pyrimidine ring.
comparative Analysis of C5-Substituents

The C5 position of the pyrimidine ring is a critical vector for modification, particularly in kinase inhibitors where it often faces the hydrophobic pocket (gatekeeper residue).[1]

ParameterHydrogen (

)
Methyl (

)
Chloro (

)
Trifluoromethyl (

)
Impact on Drug Design
Electronic Effect (

)
0.00-0.17 (Donor)+0.23 (Withdraw)+0.54 (Strong Withdraw)

significantly lowers the pKa of ring nitrogens, altering H-bond acceptor capability.
Lipophilicity (

)
0.00+0.56+0.71+0.88 Enhances membrane permeability and hydrophobic binding.
Metabolic Stability Low (Oxidation prone)Low (Benzylic oxidation)ModerateHigh The C-F bond is metabolically inert; blocks oxidative metabolism at the substituted site.
Steric Bulk (Van der Waals) SmallMediumMediumLarge

occupies a volume similar to an isopropyl group, inducing conformational locks.

Key Insight: While


 and 

are common bioisosteres, the

group provides a unique combination of high lipophilicity and strong electron-withdrawing power . This duality often results in increased potency (lower

) for targets with hydrophobic pockets, such as EGFR and FLT3 kinases.

Case Studies in SAR Optimization

Case Study A: EGFR Kinase Inhibitors (Anticancer)

Objective: Optimize 2,4-diaminopyrimidine derivatives for EGFR inhibition. Comparison: C5-Methyl vs. C5-Trifluoromethyl.

  • Experimental Observation: In a series of 2-phenylamino-4-thienyl-pyrimidines, replacing the C5-methyl with C5-trifluoromethyl improved inhibitory activity against EGFR-WT kinase significantly.

  • Mechanistic Rationale: The

    
     group fits tightly into the hydrophobic pocket near the gatekeeper residue (Thr790 in EGFR), displacing water and increasing entropy-driven binding. Furthermore, the electron-deficient pyrimidine ring (induced by 
    
    
    
    ) enhances the acidity of the NH at C4, strengthening the hydrogen bond with the hinge region.

Data Summary (Representative):

Compound IDR (C5-Position)EGFR Kinase

(

)
A549 Cell Viability

(

)
Cmpd-H

1.25> 10.0
Cmpd-Me

0.455.80
Cmpd-CF3 (9u)

0.091 0.35

Reference Grounding: The superior performance of Compound 9u (C5-


) demonstrates the "magic methyl" effect's fluorinated upgrade, enhancing both enzymatic potency and cellular efficacy.
Case Study B: Antitubercular Agents

Objective: Target Mycobacterium tuberculosis using pyrimidinones.[2] SAR Trend: Unlike kinase inhibitors, antitubercular activity in this scaffold favored


 at the C6 position .
  • Finding: The 6-trifluoromethyl group was essential for activity. Replacing it with a phenyl or methyl group resulted in a loss of potency or increased cytotoxicity. The 2-pyridyl substituent at N1 was required for activity, but the 6-

    
     provided the necessary lipophilic balance to penetrate the mycobacterial cell wall.
    

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing a pyrimidine scaffold using trifluoromethylation.

SAR_Logic_Flow Scaffold Pyrimidine Scaffold (Hit Compound) Analysis Identify Liability / Opportunity Scaffold->Analysis Metabolic Metabolic Instability (e.g., Methyl oxidation) Analysis->Metabolic Potency Low Potency (Weak Hydrophobic Contact) Analysis->Potency Solubility Poor Solubility (High LogP) Analysis->Solubility Strategy_CF3 Strategy: Introduce -CF3 Metabolic->Strategy_CF3 Block Site Potency->Strategy_CF3 Fill Pocket C5_Sub C5-Position Substitution (Kinase Gatekeeper) Strategy_CF3->C5_Sub Preferred for Kinases C6_Sub C6-Position Substitution (Solubility/Shape) Strategy_CF3->C6_Sub Preferred for Antimicrobials Result_Metab Block Metabolism (C-F Bond Strength) C5_Sub->Result_Metab Result_Bind Enhance Hydrophobic Interaction C5_Sub->Result_Bind Result_Elec Modulate pKa (Electron Withdrawal) C5_Sub->Result_Elec

Caption: SAR Decision Matrix for Trifluoromethyl Pyrimidines. The diagram maps common liabilities (red/yellow) to the strategic application of the


 group to achieve specific physicochemical outcomes.

Experimental Protocols

To ensure reproducibility, we provide a validated synthetic route for a core intermediate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine . This compound is the "master key" for accessing diverse libraries via nucleophilic aromatic substitution (


).
Protocol A: Synthesis of the Core Scaffold

Reaction Type: Cyclization & Chlorination

  • Reagents: Ethyl trifluoroacetoacetate (1.0 eq), Acetamidine hydrochloride (1.1 eq), Sodium ethoxide (NaOEt), Phosphorus oxychloride (

    
    ), Diethylaniline.
    
  • Step 1 (Cyclization):

    • Dissolve Na (metal) in absolute ethanol to generate NaOEt.

    • Add acetamidine hydrochloride and stir for 30 min.

    • Add ethyl trifluoroacetoacetate dropwise at

      
      .
      
    • Reflux for 6–12 hours.

    • Acidify with HCl to precipitate 6-methyl-2-hydroxy-4-trifluoromethylpyrimidine (tautomeric form).

  • Step 2 (Chlorination):

    • Suspend the hydroxypyrimidine in neat

      
       (excess).
      
    • Add catalytic diethylaniline (base).

    • Reflux for 4 hours (Monitor by TLC).

    • Critical Step: Pour reaction mixture onto crushed ice slowly (Exothermic!). Extract with dichloromethane (DCM).

    • Yield: ~60-70% of 2,4-dichloro-5-trifluoromethylpyrimidine.

Protocol B: Regioselective Derivatization

Rationale: The C4-position is more electrophilic than C2 due to the electron-withdrawing effect of the adjacent N3 and the


 group (if at C5).
  • C4-Substitution (Mild Conditions):

    • Dissolve scaffold in THF or DMF at

      
      .
      
    • Add Amine A (1.0 eq) and DIPEA (1.2 eq).

    • Stir at

      
       to RT.[3] The C4-Cl is displaced first.
      
  • C2-Substitution (Harsh Conditions):

    • Take the C4-substituted intermediate.[4][5]

    • Add Amine B (excess) in n-butanol or dioxane.

    • Heat to

      
       or use Microwave irradiation (
      
      
      
      , 20 min).

Workflow Visualization: From Synthesis to Assay

Synthesis_Workflow Start Ethyl Trifluoro- acetoacetate Cyclization Cyclization (NaOEt/EtOH) Start->Cyclization Inter1 Pyrimidinol Intermediate Cyclization->Inter1 Chlorination Chlorination (POCl3) Inter1->Chlorination Core 2,4-Dichloro-5-CF3 Pyrimidine Chlorination->Core SNAr1 SNAr 1 (C4) (0°C, THF) Core->SNAr1 Regioselective SNAr2 SNAr 2 (C2) (100°C, Dioxane) SNAr1->SNAr2 Final Target Library (Dual Substituted) SNAr2->Final

Caption: Step-wise synthetic workflow for generating 2,4-disubstituted-5-trifluoromethyl pyrimidines. Note the temperature differential required for regioselectivity.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: PubMed / NIH URL:[Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Source: PubMed / NIH URL:[Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI URL:[Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry URL:[Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline (Physicochemical context). Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

Sources

In Vitro Testing Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trifluoromethyl Advantage

In the landscape of medicinal chemistry, 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine serves as a high-value scaffold. Its utility lies in the precise electronic and steric properties conferred by the C6-trifluoromethyl (


) group and the C4-ethoxy moiety. The 

group significantly enhances lipophilicity and metabolic stability—critical factors for membrane permeability—while the C2-chloro position acts as a "privileged" electrophilic handle for late-stage diversification via nucleophilic aromatic substitution (

).

This guide details the in vitro evaluation workflows for derivatives synthesized from this core. Experimental data confirms that optimized derivatives often outperform standard-of-care agents (such as 5-Fluorouracil) in specific oncology panels, particularly against EGFR-driven non-small cell lung cancer (NSCLC) and prostate cancer lines.

Performance Snapshot (Representative Data)
MetricNovel Derivative (Lead)Standard (5-Fluorouracil)Improvement Factor
Potency (

, H1975)
2.27 µM9.37 µM4.1x
Selectivity Index (SI) > 10 (vs. Normal Cells)~ 2-3High Safety Profile
Mechanism G2/M Arrest + ApoptosisS-phase ArrestDistinct Mode

Chemical Context & Rationale

Before testing, one must understand why this scaffold is used. The biological activity of these derivatives is not random; it is driven by the structure-activity relationship (SAR) of the pyrimidine ring.

  • Position 2 (Cl

    
     R):  The chlorine is displaced by amines, thiols, or alkoxides. This region interacts with the hinge region of kinase targets (e.g., EGFR, VEGFR).
    
  • Position 6 (

    
    ):  This group prevents metabolic oxidation at the typically labile C6 position and increases binding affinity to hydrophobic pockets.
    
  • Position 4 (

    
    ):  The ethoxy group provides electron-donating character, modulating the basicity of the pyrimidine nitrogens, affecting hydrogen bond acceptance.
    
Visualization: Scaffold-to-Lead Logic

SAR_Logic cluster_features Functional Roles Scaffold 2-Chloro-4-ethoxy- 6-(trifluoromethyl)pyrimidine Reaction S_NAr Diversification (Nucleophilic Attack) Scaffold->Reaction + Amines/Thiols Derivative Bioactive Derivative (Kinase Inhibitor / Antimicrobial) Reaction->Derivative Yields Lead CF3 6-CF3: Metabolic Shield & Hydrophobic Binding CF3->Scaffold Ethoxy 4-OEt: Electronic Modulation Ethoxy->Scaffold

Figure 1: The strategic transformation of the core scaffold into bioactive derivatives.

In Vitro Efficacy Comparison

The following data aggregates results from recent comparative studies evaluating


-pyrimidine derivatives against established standards.
Oncology: Antiproliferative Potency

Objective: Determine the concentration required to inhibit 50% of cell growth (


).
Method:  MTT Assay (72h exposure).
Cell LineTissue OriginTest Compound (17v)*Positive Control (5-FU)Comparative Insight
H1975 NSCLC (Lung)2.27 ± 0.12 µM 9.37 ± 0.45 µMDerivative is significantly more potent against resistant lung cancer.
PC-3 Prostate1.76 ± 0.15 µM 6.50 ± 0.30 µMSuperior efficacy in androgen-independent models.
MGC-803 Gastric4.10 ± 0.22 µM8.20 ± 0.55 µM~2x potency improvement.
MCF-7 Breast12.5 ± 1.1 µM10.1 ± 0.9 µMComparable; scaffold specificity is lower for breast cancer targets.

*Note: Compound 17v represents a lead derivative where the 2-Cl is substituted with a specific aromatic amine moiety.

Antimicrobial Spectrum

Objective: Assess Minimum Inhibitory Concentration (MIC) against crop pathogens. Method: Mycelial Growth Rate Method.

PathogenDiseaseDerivative Efficacy (

)
Standard (Azoxystrobin)Result
Botryosphaeria dothideaApple Rot18.5 µg/mL12.1 µg/mLModerate activity; viable lead for optimization.
Rhizoctonia solaniRice Sheath Blight22.4 µg/mL8.5 µg/mLLower potency than commercial standard.

Mechanistic Validation Protocols

Merely showing cell death is insufficient for a high-impact publication or IND application. You must validate the mechanism of action (MoA). For this scaffold, the primary MoA is often EGFR kinase inhibition leading to G2/M phase arrest and apoptosis .

Protocol: Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if the derivative acts as a cytostatic agent (halting division) or cytotoxic agent.

  • Seeding: Seed H1975 cells (

    
     cells/well) in 6-well plates. Incubate overnight.
    
  • Treatment: Treat with the derivative at

    
    , 
    
    
    
    , and
    
    
    concentrations for 24 hours. Include a DMSO vehicle control.
  • Fixation:

    • Harvest cells (trypsinization).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Incubate in PI/RNase Staining Buffer (Propidium Iodide + RNase A) for 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit LT™ to calculate % cells in G0/G1, S, and G2/M phases.

    • Expected Result: A distinct accumulation in the G2/M peak indicates tubulin destabilization or kinase-mediated checkpoint arrest.

Protocol: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between necrosis (toxic damage) and programmed cell death (apoptosis).

  • Treatment: Treat cells as above for 48 hours.

  • Harvesting: Collect cells and supernatant (to capture detached dead cells).

  • Staining:

    • Resuspend in

      
       Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 mins at RT in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (Avoid this profile).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired profile).

Experimental Workflow Visualization

The following diagram outlines the critical path for validating a new derivative from this class.

Testing_Workflow Synthesis Synthesis of Derivative (Start) Primary_Screen Primary Screen (MTT) Threshold: IC50 < 10 µM Synthesis->Primary_Screen Hit_Selection Hit Selection Primary_Screen->Hit_Selection Hit_Selection->Synthesis Fail (Re-design) Secondary_Assays Secondary Mechanistic Assays Hit_Selection->Secondary_Assays Pass Apoptosis Annexin V/PI (Apoptosis Induction) Secondary_Assays->Apoptosis CellCycle PI Staining (Cycle Arrest) Secondary_Assays->CellCycle WesternBlot Western Blot (Bax/Bcl-2/EGFR) Secondary_Assays->WesternBlot Lead_Cand Lead Candidate Ready for In Vivo Apoptosis->Lead_Cand CellCycle->Lead_Cand WesternBlot->Lead_Cand

Figure 2: Critical path workflow for validating pyrimidine derivatives.

Authoritative References

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Source: National Institutes of Health (PubMed) Significance: Establishes the efficacy of compound 17v against H1975 and PC-3 lines compared to 5-FU.

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry Significance: Validates the antifungal and insecticidal utility of the scaffold.

  • Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl. Source: CCS Publishing Significance: Provides detailed synthetic routes and MTT assay data for various derivatives.

  • Biological Activity of Pyrimidine Derivatives: A Review. Source: Juniper Publishers Significance: A broad overview of the pharmacophore's versatility in drug development.[1]

Sources

Comparative analysis of synthetic routes to substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Pyrimidine Imperative

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for nucleoside analogs, kinase inhibitors (e.g., Imatinib), and broad-spectrum antibiotics. For the drug development scientist, the choice of synthetic route is rarely arbitrary; it is a strategic decision dictated by substitution patterns, scalability, and the stage of the discovery pipeline.

This guide objectively compares three dominant methodologies:

  • The Pinner Synthesis: The classical de novo cyclization route.

  • The Biginelli Reaction: A diversity-oriented multicomponent approach.[1][2]

  • Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura): The standard for late-stage functionalization.

Route 1: De Novo Cyclization (The Pinner Synthesis)

Mechanistic Causality & Utility

The Pinner synthesis remains the gold standard for constructing the pyrimidine core with defined substituents at the C2, C4, and C6 positions. The reaction relies on the condensation of an amidine (providing the N-C-N fragment) with a 1,3-dicarbonyl equivalent (providing the C-C-C fragment).

  • Why it works: The reaction is thermodynamically driven by the formation of the stable aromatic heterocycle and the elimination of water.

  • Key Limitation: Regiocontrol is absolute if the 1,3-dicarbonyl is symmetric. However, unsymmetrical 1,3-dicarbonyls (e.g.,

    
    -keto esters) yield regioisomeric mixtures, necessitating careful purification.
    
Validated Experimental Protocol

Objective: Synthesis of 2-phenyl-4,6-dimethylpyrimidine. Scale: 10 mmol.

  • Reagent Prep: Dissolve benzamidine hydrochloride (1.57 g, 10 mmol) in absolute ethanol (20 mL).

  • Base Activation: Add sodium ethoxide (21 wt% in EtOH, 3.7 mL, 10 mmol) dropwise to liberate the free amidine. Stir for 15 min at room temperature (RT).

  • Condensation: Add acetylacetone (1.00 g, 10 mmol) dropwise. The solution may turn yellow.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of benzamidine.

  • Workup: Cool to RT. Evaporate ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from EtOH/Water.[3]

  • Validation: Expected Yield: 85–92%. MP: 80–82°C.

Mechanism Visualization

The following diagram illustrates the stepwise condensation and cyclization mechanism.

PinnerMechanism Start Amidine + 1,3-Dicarbonyl Inter1 Nucleophilic Attack (Tetrahedral Intermediate) Start->Inter1 Base cat. Inter2 Water Elimination (Imine Formation) Inter1->Inter2 -H2O Inter3 Intramolecular Cyclization Inter2->Inter3 Tautomerization Final Aromatic Pyrimidine Inter3->Final -H2O Aromatization

Figure 1: Stepwise mechanism of the Pinner Synthesis, highlighting the critical dehydration steps driving aromatization.

Route 2: Diversity-Oriented Synthesis (The Biginelli Reaction)

Mechanistic Causality & Utility

The Biginelli reaction is a three-component condensation (aldehyde, urea/thiourea,


-keto ester) that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .[4]
  • Critical Distinction: This route yields a reduced pyrimidine ring. To obtain the fully aromatic pyrimidine, an additional oxidation step (e.g., using DDQ, MnO2, or HNO3) is mandatory .

  • Application: Ideal for generating large libraries of calcium channel blockers or antibacterial agents where the DHPM scaffold itself is the pharmacophore.

Validated Experimental Protocol (Microwave Assisted)

Objective: Synthesis of 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.

  • Mixture: In a microwave vial, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Catalysis: Add Yb(OTf)3 (5 mol%) or concentrated HCl (2 drops) as catalyst. Add EtOH (2 mL) as solvent.

  • Reaction: Irradiate at 120°C for 10–15 minutes (vs. 4–8 hours reflux).

  • Isolation: Pour the hot reaction mixture into crushed ice (50 g). The DHPM precipitates as a solid.

  • Purification: Filter and wash with cold water and cold EtOH. Recrystallize from EtOH.

  • Oxidation (Optional for Aromaticity): Dissolve DHPM in THF, add DDQ (1.1 equiv), and stir at RT for 1 hour to yield the aromatic pyrimidine.

Route 3: Late-Stage Functionalization (Suzuki-Miyaura)

Mechanistic Causality & Utility

For medicinal chemists, the ability to derivatize a pre-formed pyrimidine core is vital.[2][5][6][7][8] The Suzuki-Miyaura coupling of halogenated pyrimidines allows for the modular installation of aryl/heteroaryl groups.[7]

  • Regioselectivity Rule: In 2,4-dichloropyrimidine, the C4-chloride is significantly more electrophilic than the C2-chloride due to the para-like resonance effect of the N1/N3 atoms. Nucleophilic attack (oxidative addition) occurs preferentially at C4.

Validated Experimental Protocol

Objective: Regioselective synthesis of 2-chloro-4-(4-methoxyphenyl)pyrimidine.

  • System: Charge a Schlenk flask with 2,4-dichloropyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Solvent/Base: Add degassed 1,4-dioxane and aqueous Na2CO3 (2.0 M, 2.0 equiv).

  • Conditions: Heat to 60–80°C under Argon. Caution: Do not overheat (>100°C) or use excess boronic acid, as this promotes double coupling (C2 & C4).

  • Monitoring: Monitor by HPLC/UPLC. The mono-coupled product appears first.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc). The C4-product elutes before the C2-isomer (minor) and bis-coupled byproduct.

Workflow Visualization: Regioselectivity Logic

This diagram guides the decision-making process for functionalizing di-halogenated pyrimidines.

SuzukiRegio Start 2,4-Dichloropyrimidine Condition1 1.0 eq Boronic Acid Pd(0), 60°C Start->Condition1 Condition2 >2.5 eq Boronic Acid Pd(0), 110°C Start->Condition2 Product1 C4-Arylated Product (Major) (Kinetic Control) Condition1->Product1 High Selectivity Product2 2,4-Diarylated Product (Thermodynamic/Excess) Product1->Product2 Second Coupling Step (Requires higher Temp) Condition2->Product2 Full Conversion

Figure 2: Regioselective workflow for Suzuki coupling. C4 is the site of first reaction; C2 requires forcing conditions.

Comparative Analysis & Data

The following table summarizes the performance metrics of each route based on experimental data drawn from recent literature [1, 2, 4].

FeaturePinner SynthesisBiginelli ReactionSuzuki Coupling (Post-Func.)
Primary Bond Formation Cyclocondensation (C-N)Multicomponent (C-C / C-N)Cross-Coupling (C-C)
Atom Economy High (Water is byproduct)High (Water is byproduct)Moderate (Boronic waste)
Typical Yields 85–95%70–90% (Catalyst dependent)60–95% (Substrate dependent)
Regiocontrol High (if symmetric dicarbonyl)N/A (Fixed scaffold)High (C4 > C2 > C5)
Substrate Scope Limited to available amidines/dicarbonylsBroad aldehyde scopeExtremely broad (Commercial boronic acids)
Scalability Excellent (Industrial standard)Good (Precipitation workup)Moderate (Cost of Pd)
Best Use Case Building the core scaffoldCreating DHPM librariesDecorating the core for SAR
Decision Matrix: Which Route to Choose?
  • Choose Pinner if you need a specific 2-substituted pyrimidine and have the nitrile/amidine precursor.

  • Choose Biginelli if you are targeting dihydropyrimidinone calcium channel blockers or need rapid combinatorial diversity.

  • Choose Suzuki if you are in the "Lead Optimization" phase and need to scan aryl substituents at position 4 or 6 of an existing pyrimidine core.

References

  • ResearchGate. (2025). Synthesis of Pyrimidines and Its Bio-Evaluation. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

Sources

Cross-Reactivity Profiling of Pyrimidine-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for countless FDA-approved drugs, particularly kinase inhibitors (e.g., Imatinib, Nilotinib) and antimetabolites (e.g., 5-FU). However, its structural utility is a double-edged sword: the pyrimidine ring is a bioisostere of the adenine moiety of ATP. This mimicry drives potency but inherently predisposes these compounds to high cross-reactivity across the human kinome (518+ kinases) and adenosine-binding enzymes.

This guide provides an objective comparison of profiling methodologies to quantify this cross-reactivity. We move beyond simple IC50 generation to discuss binding kinetics, chemoproteomic target engagement, and self-validating assay protocols.

Part 1: The Pyrimidine Challenge – Structural Causality

To profile cross-reactivity effectively, one must understand its origin. Pyrimidine-based inhibitors typically function as Type I ATP-competitive inhibitors . They bind to the hinge region of the kinase domain, forming hydrogen bonds with the backbone residues—mimicking the adenine ring of ATP.[1]

Because the ATP-binding pocket is highly conserved across the kinome, a simple pyrimidine core (without distinct "gatekeeper" interacting moieties) will often inhibit off-targets like CDK2 , JAKs , and EGFR , leading to toxicity.

Mechanism of Cross-Reactivity

The following diagram illustrates the structural overlap that necessitates rigorous profiling.

ATP_Mimicry ATP Endogenous ATP Pocket Kinase Hinge Region (Conserved) ATP->Pocket H-Bonds (N1, N6) Pyrimidine Pyrimidine Inhibitor (Compound X) Pyrimidine->Pocket Mimics Adenine Binding OffTarget Off-Target Kinase (e.g., CDK2, GSK3) Pocket->OffTarget Cross-Reactivity (Toxicity) Target Primary Target (e.g., EGFR) Pocket->Target Desired Inhibition

Figure 1: Structural basis of pyrimidine promiscuity.[1] The scaffold competes with ATP for the conserved hinge region, necessitating broad profiling to detect off-target binding.

Part 2: Comparative Profiling Methodologies

Selecting the right assay depends on the stage of drug development. Below is a comparison of the three industry-standard approaches.

Competitive Binding Assays (TR-FRET / LanthaScreen)
  • Best For: High-throughput screening (HTS) and determining

    
     (affinity).
    
  • Mechanism: A displacement assay. A tracer (fluorophore-labeled kinase inhibitor) is bound to the kinase. The test compound displaces the tracer, reducing the TR-FRET signal.

  • Pros: Ratiometric (reduces interference), no radioactive waste, highly sensitive.

  • Cons: Does not measure functional inhibition (turnover).

Radiometric Activity Assays ( P-ATP)
  • Best For: Late-stage lead optimization; Gold Standard for IC50.

  • Mechanism: Direct measurement of phosphate transfer from radiolabeled ATP to a substrate.

  • Pros: Direct functional measure; no artifacts from tracers/coupled enzymes.

  • Cons: Radioactive waste disposal; lower throughput.

Chemoproteomics (Activity-Based Protein Profiling - ABPP)[2][3][4]
  • Best For: Unbiased discovery of non-kinase off-targets (e.g., ATPases, transporters).

  • Mechanism: Uses a "warhead" probe to covalently label active enzymes in complex lysates, followed by Mass Spec.

  • Pros: Profiles the compound in a native biological context; detects unexpected targets.

  • Cons: Expensive; requires specialized covalent probes.

Comparative Data Summary
FeatureTR-FRET Binding (Kd)Radiometric (IC50)Chemoproteomics (ABPP)
Throughput High (384/1536-well)MediumLow
Cost per Data Point Low (<$1)High (>$5)Very High (>$500)
Data Type Thermodynamic AffinityFunctional InhibitionTarget Occupancy
False Positives Moderate (fluorescence interference)LowLow
Key Limitation Requires specific tracerSafety hazardsRequires lysate/probe

Part 3: Experimental Protocol – TR-FRET Competitive Binding

Recommended for routine profiling of pyrimidine libraries due to scalability and robustness.

Principle

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[2][3][4] A Europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A tracer (AlexaFluor 647-labeled inhibitor) binds to the ATP pocket. When the tracer is bound, energy transfers from Eu to AF647. Your pyrimidine compound displaces the tracer, decreasing the FRET signal.

Materials
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (specifically optimized for pyrimidine-like pockets).

  • Detection Reagent: Eu-anti-GST or Eu-anti-His antibody.

  • Plate: White, low-volume 384-well plate.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point dose-response of the pyrimidine compound in 100% DMSO (starting at 10 µM, 3-fold dilution).

    • Dilute 100x into Kinase Buffer A to reach 1% DMSO.

  • Master Mix Assembly:

    • Mix 1 (Kinase/Antibody): Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.

    • Mix 2 (Tracer): Dilute Tracer 236 to

      
       (approx. 20-50 nM depending on kinase).
      
  • Assay Execution:

    • Dispense 5 µL of Compound into wells.

    • Dispense 5 µL of Mix 1 (Kinase/Ab) . Incubate 15 mins at RT.

    • Dispense 5 µL of Mix 2 (Tracer) .

    • Total Volume: 15 µL.

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm | Emission 1 (Donor): 620 nm | Emission 2 (Acceptor): 665 nm.

  • Data Analysis (Self-Validation):

    • Calculate Emission Ratio:

      
      .
      
    • Validation Check: Calculate Z-prime (

      
      ). If 
      
      
      
      , the assay is invalid (likely tracer degradation or pipetting error).
    • Fit data to a sigmoidal dose-response equation to determine

      
      , then convert to 
      
      
      
      using the Cheng-Prusoff equation adapted for tracers:
      
      
Workflow Diagram

TRFRET_Workflow Prep 1. Compound Prep (DMSO Titration) Mix1 2. Add Kinase + Eu-Antibody Prep->Mix1 Inc1 Incubate 15 min Mix1->Inc1 Mix2 3. Add Tracer (AlexaFluor 647) Inc1->Mix2 Inc2 Equilibration 60 min Mix2->Inc2 Read 4. Read TR-FRET (Ex 337 / Em 665) Inc2->Read

Figure 2: Step-by-step TR-FRET competitive binding workflow. The 15-minute pre-incubation ensures kinase-antibody complex formation before tracer competition.

Part 4: Case Study – Profiling Data Interpretation

The following hypothetical data compares a "First-Generation" pyrimidine (simple scaffold) against a "Third-Generation" optimized compound. This illustrates the necessity of broad profiling.

Compound A: 4-amino-pyrimidine core (Imatinib-like). Compound B: Pyrimidine with macrocyclization (constrained conformation).

Target KinaseCompound A (IC50 nM)Compound B (IC50 nM)Interpretation
ABL1 (Primary) 12 8 Both are potent against the primary target.
KIT (Off-Target) 45>10,000Cmpd A shows classic pyrimidine cross-reactivity with KIT.
PDGFR

30>5,000Cmpd A hits PDGFR; Cmpd B is highly selective.
LCK (Src Family) 150>10,000Src family cross-reactivity is common in Gen 1 pyrimidines.
Selectivity Score Low (Promiscuous) High (Selective) Cmpd B's constrained shape prevents off-target hinge binding.

Scientific Insight: Compound A exhibits a "Type I" profile with broad inhibition of the split-tyrosine kinase family (ABL/KIT/PDGFR). Compound B, likely optimized to exploit a unique back-pocket residue or gatekeeper mutation, demonstrates that the pyrimidine scaffold can be made selective through steric hindrance, but this must be proven via the assays described above.

References

  • Davis, M. I., et al. (2011).[5][6] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link][5][6]

    • Foundational text on Type I vs Type II inhibitor selectivity profiles.
  • Source for the valid
  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

    • Authoritative review on ABPP for off-target discovery.
  • Zhang, J., et al. (2009). "Simple, sensitive, and high-throughput assays for kinase drug discovery."[2] Journal of Biomolecular Screening. [Link]

    • Comparison of radiometric vs. fluorescence-based kinase assays.

Sources

Head-to-Head Comparison: Catalytic Systems for Dihydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—the core scaffold of pharmacophores like monastrol and calcium channel blockers—relies heavily on the Biginelli multicomponent reaction.[1] While the classical HCl-catalyzed route is obsolete due to low yields (<50%) and harsh conditions, modern catalysis has bifurcated into three distinct dominant classes: Homogeneous Lewis Acids (for speed and library generation), Magnetic Nanocatalysts (for green scalability), and Chiral Organocatalysts (for asymmetric precision).

This guide provides a technical comparison of these systems, evaluating them on turnover frequency (TOF), recyclability, and stereocontrol.

Mechanistic Foundations

To select the correct catalyst, one must understand the rate-determining step. The accepted mechanism (Kappe’s pathway) proceeds via the formation of an


-acyliminium ion intermediate. The catalyst’s primary role is to coordinate with the aldehyde carbonyl to facilitate imine formation and subsequently stabilize the carbocation intermediate for nucleophilic attack by the 

-keto ester enol.

BiginelliMechanism Reactants Aldehyde + Urea Imine N-Acyliminium Ion (Key Intermediate) Reactants->Imine -H2O Adduct Open Chain Ureido-Crotonate Imine->Adduct + Enol Enol Beta-Keto Ester (Enol Form) Cyclization Intramolecular Cyclization (-H2O) Adduct->Cyclization Product DHPM Scaffold Cyclization->Product Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Imine Stabilizes Cation Catalyst->Enol Promotes Enolization

Figure 1: The catalytic cycle of the Biginelli reaction.[2][3][4] The catalyst is critical for stabilizing the N-acyliminium ion (yellow) and promoting the nucleophilic attack.

Head-to-Head Analysis
Category A: Homogeneous Lewis Acids (The High-Throughput Standard)
  • Top Contenders: Ytterbium Triflate [

    
    ], Indium Chloride [
    
    
    
    ].
  • Performance: These are the "workhorse" catalysts for medicinal chemistry libraries. They are extremely strong oxophiles, coordinating tightly to the aldehyde oxygen.

  • Pros: Exceptional yields (90-98%); solvent-free capability; tolerance of electron-deficient aldehydes.

  • Cons: High cost of lanthanides; difficulty in separating the catalyst from the product stream (requires chromatography); leaching issues.

Category B: Heterogeneous Magnetic Nanocatalysts (The Green Scale-Up)
  • Top Contenders:

    
    , Copper Ferrite (
    
    
    
    ).
  • Performance: These systems bridge the gap between homogeneous activity and heterogeneous recovery. The active sites (often acidic ionic liquids or metals grafted onto silica shells) behave like solution-phase catalysts, but the magnetic core allows for decantation.

  • Pros: Magnetic recovery (95-98% mass balance); reusable for 5-10 cycles without loss of activity; high surface-area-to-volume ratio.

  • Cons: Synthesis of the catalyst itself is labor-intensive; lower TOF compared to free Lewis acids due to diffusion limits.

Category C: Chiral Organocatalysts (The Precision Tool)
  • Top Contenders: Chiral Phosphoric Acids (BINOL-derived), Spinol-based acids.

  • Performance: Essential for creating single enantiomers. The bifunctional nature (Brønsted acid site + Lewis basic site) allows for simultaneous activation of the electrophile and nucleophile in a defined chiral pocket.

  • Pros: High enantioselectivity (up to 99% ee); metal-free (no heavy metal contamination in final drug substance).

  • Cons: Slower reaction times (often 24-48h); expensive ligands; lower yields compared to metal catalysts.

Comparative Data Matrix
MetricLewis Acid (

)
Magnetic Nano (

-IL)
Organocatalyst (Chiral PA)
Yield (Avg) 92 - 98%85 - 94%70 - 85%
Reaction Time 1 - 3 Hours20 - 60 Mins24 - 48 Hours
Enantioselectivity RacemicRacemicHigh (90%+ ee)
Recyclability Poor (Extraction req.)Excellent (Magnet) Moderate (Column req.)
Scalability Moderate (Waste issues)High (Green) Low (Cost prohibitive)
Cost Profile High (Reagent cost)Low (Long term)Very High
Detailed Experimental Protocols
Protocol A: High-Efficiency Synthesis using Yb(OTf)₃

Best for: Rapid library generation where chirality is not required.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • 
     (5 mol%)
    
  • Solvent: Ethanol (or Solvent-free)

Workflow:

  • Charge: In a 10 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add

    
     (31 mg, 0.05 mmol).
    
  • Reaction: Stir at 100°C (solvent-free) or reflux (ethanol) for 2.5 hours.

    • Scientist's Note: Monitor by TLC (3:1 Hexane:EtOAc). The disappearance of the aldehyde spot is the critical endpoint.

  • Quench: Cool to room temperature. Add ice-cold water (10 mL).

  • Isolation: The solid product precipitates immediately. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Green Synthesis using Magnetic Nanocatalyst (

-IL)

Best for: Sustainable scale-up and waste minimization.

Reagents:

  • Aldehyde/Keto-ester/Urea (Same stoichiometry as above)

  • Catalyst:

    
    -Ionic Liquid (30 mg)
    
  • Solvent: Water:Ethanol (1:1)

Workflow:

  • Dispersion: Sonicate the magnetic catalyst in the solvent (2 mL) for 5 minutes to ensure monodispersity.

  • Addition: Add reactants to the suspension.

  • Reaction: Stir at 80°C for 40 minutes.

  • Separation (Self-Validating Step): Place a strong external magnet against the flask wall. The black catalyst particles will separate from the solution within 30 seconds, leaving a clear supernatant.

  • Harvest: Decant the supernatant containing the product.

  • Recycle: Wash the retained catalyst with ethanol twice; it is now ready for the next cycle.

Decision Logic: Selecting the Right System

Do not default to one catalyst. Use this logic flow to determine the optimal system for your specific substrate and project phase.

CatalystSelection Start Start: Define Goal Chiral Is Enantiopurity Required? Start->Chiral Scale Scale of Reaction? Chiral->Scale No (Racemic OK) Organo Use Chiral Phosphoric Acid (BINOL-derived) Chiral->Organo Yes (>90% ee) Substrate Substrate Sensitivity? Scale->Substrate < 1g (Discovery) Nano Use Magnetic Nanocatalyst (Fe3O4@SiO2) Scale->Nano > 10g (Green/Recycle) Lewis Use Yb(OTf)3 or InCl3 (Solvent Free) Substrate->Lewis Acid Stable/Robust Ionic Use Ionic Liquid ([bmim]PF6) Substrate->Ionic Acid Sensitive

Figure 2: Decision matrix for catalyst selection based on chirality, scale, and substrate stability.

References
  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 65(12), 3864-3868. Link

  • Gong, L. Z., & Chen, X. H. (2006). "Organocatalytic Asymmetric Biginelli Reaction." Journal of the American Chemical Society, 128(46), 14802-14803. Link

  • Gawande, M. B., et al. (2013). "Magnetic Nanoparticles: Sustainable Catalysts for Biginelli Reaction." Catalysis Science & Technology, 3, 1375-1380. Link

  • Dabiri, M., et al. (2008). "Green and Efficient Synthesis of Dihydropyrimidinones in Ionic Liquids." Monatshefte für Chemie, 139, 1439–1443. Link

Sources

Comparative Guide: Assessing the Novelty of Synthesized Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Privilege & The Novelty Threshold

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (cytosine, thymine, uracil) and its proven efficacy in oncology (e.g., 5-Fluorouracil, Gemcitabine, Erlotinib). However, the saturation of this chemical space demands a rigorous definition of "novelty."

True novelty is not merely structural uniqueness; it is functional superiority.

This guide outlines a standardized, self-validating pipeline to assess whether a newly synthesized pyrimidine derivative represents a genuine therapeutic advance over the Standard of Care (SoC). We will compare new candidates against the classic antimetabolite 5-Fluorouracil (5-FU) and the EGFR-inhibitor Erlotinib .

Phase I: Structural Validation & In Silico Prediction

Before wet-lab expenditure, the candidate must demonstrate unique binding modes or superior theoretical affinity compared to established ligands.

The Validation Workflow

The following decision matrix illustrates the critical path from synthesis to biological screening.

NoveltyPipeline Synthesis 1. Synthesis (One-Pot/Click) Purification 2. Purification (Recrystallization/CC) Synthesis->Purification StructConf 3. Structural Confirmation (NMR, HRMS, IR) Purification->StructConf Docking 4. In Silico Docking (Target: EGFR/VEGFR) StructConf->Docking Decision Binding Energy < -8.0 kcal/mol? Docking->Decision BioAssay PROCEED TO BIOASSAY Decision->BioAssay Yes Redesign REDESIGN SCAFFOLD Decision->Redesign No

Figure 1: The "Go/No-Go" decision matrix for early-stage pyrimidine drug discovery. Note the strict energy threshold at Step 4.

Molecular Docking Protocol (Target: EGFR)

Pyrimidine derivatives often act as ATP-competitive inhibitors of kinases (e.g., EGFR).

  • Target: EGFR Kinase Domain (PDB ID: 1M17 or 4HJO).

  • Validation Control: Re-dock Erlotinib. If RMSD > 2.0 Å, the protocol is invalid.

  • Novelty Metric: The candidate should exhibit additional H-bonds (e.g., with Met793) or hydrophobic interactions (Val726) absent in the control.

Phase II: In Vitro Efficacy (The Head-to-Head)

This is the core comparative analysis. You must assay your compound alongside 5-FU (antimetabolite control) and Erlotinib (kinase inhibitor control) to determine potency class.

Protocol: Standardized MTT Cytotoxicity Assay
  • Objective: Determine IC50 (concentration inhibiting 50% cell growth).

  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma)[1][2]

    • A549 (Lung carcinoma - EGFR expressed)

    • HCT-116 (Colorectal carcinoma)[3]

    • Normal Control:HEK293 (Human Embryonic Kidney) - Critical for Selectivity Index (SI).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add compounds (0.1–100 µM) in triplicate.

    • Blank: Media only (no cells).

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: 5-FU.

  • Incubation: 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (dark).

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[4]

  • Read: Measure Absorbance at 570 nm.

Representative Comparative Data

The following table aggregates typical IC50 ranges found in high-impact literature. Use this to benchmark your results.

Compound ClassMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)HEK293 (Normal)Selectivity Index (SI)*
5-Fluorouracil (SoC) 3.5 – 10.05.0 – 15.01.0 – 5.0~20.0Low (2-5)
Erlotinib (SoC) 5.0 – 8.00.8 – 2.0> 10.0> 50.0High (>10)
Novel Pyrimidine (Target) < 2.0 < 1.0 < 2.0 > 100.0 Excellent (>50)
  • Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety profile.

Phase III: Mechanistic Differentiation

If your compound kills cells, you must prove how. Novel pyrimidines often induce apoptosis via the Intrinsic Mitochondrial Pathway, unlike 5-FU which primarily causes S-phase arrest via thymineless death.

Apoptosis Signaling Pathway

The diagram below maps the expected mechanism of action for a novel kinase-inhibiting pyrimidine derivative.

ApoptosisPathway Drug Novel Pyrimidine EGFR EGFR / VEGFR (Membrane) Drug->EGFR Inhibits PI3K PI3K / Akt Signaling Drug->PI3K Downregulates (Indirectly) EGFR->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria (Cytochrome c Release) Bax->Mito Permeabilizes Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed Mechanism of Action. Novel derivatives typically shift the Bax/Bcl-2 ratio, triggering the caspase cascade.

Validation Experiment: Annexin V/PI Staining

To confirm the pathway above:

  • Stain: Treat cells with compound for 24h.[4] Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Non-specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of controlled mechanism).

  • Novelty Marker: A significant shift to Q4 compared to control indicates a clean apoptotic mechanism rather than general necrosis.

Phase IV: ADMET & Drug-Likeness[2][5]

A potent compound is useless if it cannot reach the tumor. Use in silico tools (SwissADME, pkCSM) to predict the pharmacokinetic profile.

Lipinski’s Rule of 5 (The Pass/Fail Test)

For a pyrimidine derivative to be orally active, it generally must meet these criteria:

ParameterLimitRationale
Molecular Weight < 500 DaPermeability through cell membranes.
LogP (Lipophilicity) < 5Solubility vs. Permeability balance.
H-Bond Donors < 5Target binding efficiency.[5]
H-Bond Acceptors < 10Target binding efficiency.
TPSA < 140 ŲPolar surface area (absorption).

Interpretation:

  • 5-FU: High solubility, low permeability (requires transport).

  • Novel Derivatives: Aim for LogP 2.0–3.5. This ensures the molecule is lipophilic enough to cross the membrane passively (unlike 5-FU) but soluble enough for blood transport.

References

  • National Cancer Institute (NCI). (2013). Cell Viability Assays - MTT Assay Protocol.[4][6][7] Assay Guidance Manual. [Link]

  • Osman, I. A., et al. (2022).[8] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry.[8] [Link]

  • Al-Warhi, T., et al. (2020). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR inhibitors.[2][3][9] Saudi Pharmaceutical Journal. [Link]

  • DeepOrigin. (2023).[6] ADMET Predictions - Computational Chemistry Glossary.[Link]

Sources

Comparative Guide: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of trifluoromethyl pyrimidine derivatives as emerging antifungal agents. It synthesizes recent experimental data, structure-activity relationships (SAR), and mechanistic insights to assist researchers in lead optimization and drug development.

Executive Summary & Strategic Value

The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold has emerged as a high-value strategy in antifungal drug design. The -CF3 moiety enhances lipophilicity (LogP), metabolic stability, and membrane permeability, addressing key limitations of first-generation azoles.

Recent studies (2020-2024) demonstrate that specific trifluoromethyl pyrimidine derivatives exhibit dual-action potential :

  • Broad-Spectrum Efficacy: Comparable or superior activity to Fluconazole against Candida species (MIC

    
     values as low as 2 µg/mL).[1]
    
  • Agrochemical Potency: Superior efficacy to Pyrimethanil and Tebuconazole against phytopathogens like Botrytis cinerea.

This guide evaluates these derivatives against industry standards, supported by experimental protocols and mechanistic pathways.

Structure-Activity Relationship (SAR) Logic

The potency of these derivatives relies on precise chemical modifications around the pyrimidine core. The following decision tree illustrates the critical design elements validated by recent biological assays.

SAR_Logic Core Pyrimidine Scaffold CF3 C6 Position: -CF3 Group (Increases Lipophilicity & Metabolic Stability) Core->CF3 Critical Modification Linker Linker Moiety (Amide vs. Thioether) Core->Linker Flexibility Control Outcome1 Enhanced Membrane Permeability CF3->Outcome1 R_Group Phenyl Substituents (Electron-Withdrawing Groups) Linker->R_Group Target Specificity Outcome2 Optimized Binding to CYP51 Heme Linker->Outcome2 Outcome3 Increased Potency (MIC Reduction) R_Group->Outcome3 Outcome1->Outcome3 Outcome2->Outcome3

Figure 1: SAR decision workflow for optimizing trifluoromethyl pyrimidine antifungals. The -CF3 group is pivotal for bioavailability, while the linker defines target fit.

Comparative Performance Analysis

The following data consolidates MIC (Minimum Inhibitory Concentration) and Inhibition Rate values from recent comparative studies.

Table 1: Efficacy Against Human Pathogens (Candida spp.)

Note: Lower MIC indicates higher potency.[2][3]

Compound ClassDerivative IDTarget StrainMIC

(µg/mL)
Comparison to Standard
Triazolo-Pyrimidine Compound 5dC. glabrata2.0 Superior (Fluconazole MIC > 64 µg/mL for resistant strains)
Triazolo-Pyrimidine Compound 5dC. krusei2.0 Superior (Fluconazole MIC often 16-32 µg/mL)
Chalcone-Pyrimidine Compound A3C. albicans~16.0 (ZOI 19mm)Equal to Fluconazole (ZOI 19mm)
Standard Fluconazole C. albicans0.5 - 64.0Benchmark (High resistance variance)
Table 2: Efficacy Against Phytopathogens (Botrytis, Phomopsis)

Note: Higher Inhibition Rate (%) indicates higher potency.

Compound ClassDerivative IDTarget StrainInhibition Rate (%)Comparison to Standard
Amide-Pyrimidine Compound 5oPhomopsis sp.100% Superior to Pyrimethanil (85.1%)
Amide-Pyrimidine Compound 5lB. cinerea100% Superior to Tebuconazole (96.5%)
Standard Pyrimethanil Phomopsis sp.85.1%Commercial Standard

Key Insight: Compound 5d (Triazolo-fused) shows exceptional promise against non-albicans Candida species, which are notoriously resistant to standard azoles.

Mechanism of Action (MoA)

The primary target of these derivatives is Lanosterol 14α-demethylase (CYP51) . The trifluoromethyl group facilitates entry into the fungal cell, while the nitrogen-rich scaffold coordinates with the heme iron in the enzyme's active site.

Molecular Pathway Visualization

MoA_Pathway Drug Trifluoromethyl Pyrimidine (Compound 5d/5o) Entry Cell Membrane Permeation Drug->Entry Target Target: CYP51 Enzyme (Lanosterol 14α-demethylase) Entry->Target High Affinity Binding Inhibition Inhibition of Demethylation Target->Inhibition Block Blockade of Ergosterol Synthesis Inhibition->Block Accumulation Accumulation of Toxic 14α-methylsterols Block->Accumulation Death Membrane Rupture & Cell Death Accumulation->Death

Figure 2: Mechanism of Action. The derivative binds CYP51, halting ergosterol production and causing toxic sterol buildup.[4][5]

Validation: Molecular docking studies (PDB ID: 3LD6) confirm that the pyrimidine nitrogen coordinates with the heme iron, while the -CF3 substituted phenyl ring occupies the hydrophobic pocket, stabilizing the complex (Binding Energy < -9.0 kcal/mol).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for evaluating these derivatives.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M27-A (Yeasts) / M38-A (Molds)

  • Inoculum Preparation:

    • Culture Candida spp.[1][2][6][7][8][9] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Compound Dilution:

    • Dissolve test compound (e.g., Compound 5d) in DMSO to create a stock solution.

    • Perform serial 2-fold dilutions in a 96-well microtiter plate (Final range: 0.03 – 64 µg/mL).

    • Control: Include Fluconazole as a positive control and DMSO as a solvent control.

  • Incubation & Reading:

    • Add 100 µL of inoculum to each well.

    • Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

    • Endpoint: MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Protocol B: Poisoned Food Technique (Mycelial Growth)

Target: Phytopathogenic fungi (e.g., B. cinerea)

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Treatment: Aseptically add the test compound (dissolved in acetone/DMSO) to the molten agar to achieve final concentrations (e.g., 50 µg/mL). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug from a fresh fungal culture into the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Calculation: Measure colony diameter (

    
    ) vs. control (
    
    
    
    ).

References

  • Design, Synthesis, and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Source: PMC - NIH [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: PMC - NIH [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Source: Frontiers in Chemistry [Link][10][11]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Source: ACS Omega [Link]

  • Antifungal Susceptibility Testing: A Practical Guide. Source: PMC - NIH [Link]

Sources

Comparative Guide: Anticancer Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone in oncology drug discovery due to its bioisosteric similarity to endogenous nucleic acid bases (cytosine, thymine, uracil) and ATP.[1] While traditional agents like 5-Fluorouracil (5-FU) function primarily as antimetabolites, the next generation of pyrimidine derivatives has evolved into targeted inhibitors of specific oncogenic drivers.

This guide objectively compares two emerging classes of novel pyrimidine derivatives: EGFR-Targeting 5-Trifluoromethylpyrimidines and Tubulin-Destabilizing Pyrimidine Hybrids . We analyze their performance against standard-of-care (SoC) alternatives (Erlotinib, Temozolomide) and provide validated experimental protocols for their evaluation.

Mechanistic Landscape & Target Validation

Novel pyrimidine derivatives generally diverge into two distinct mechanisms of action (MoA). Understanding this bifurcation is critical for selecting the appropriate experimental assays.

Visualization: Pyrimidine MoA Divergence

The following diagram illustrates the dual-pathway efficacy of modern pyrimidine scaffolds, distinguishing between kinase inhibition and cytoskeletal disruption.

Pyrimidine_MOA Scaffold Novel Pyrimidine Scaffold Kinase_Path ATP Binding Pocket Competition Scaffold->Kinase_Path 5-CN / 5-CF3 Substitution Tubulin_Path Colchicine Site Binding Scaffold->Tubulin_Path Fused Heterocycles (e.g., Thienopyrimidine) EGFR EGFR/VEGFR-2 Inhibition Kinase_Path->EGFR Signal_Block Blockade of Ras/Raf/MEK/ERK EGFR->Signal_Block Apoptosis_K Apoptosis (G2/M Arrest) Signal_Block->Apoptosis_K Polymerization Inhibition of Tubulin Polymerization Tubulin_Path->Polymerization Mitotic_Catastrophe Mitotic Catastrophe Polymerization->Mitotic_Catastrophe Apoptosis_T Cell Death (Glioblastoma/Breast) Mitotic_Catastrophe->Apoptosis_T

Figure 1: Mechanistic bifurcation of novel pyrimidine derivatives. Path 1 targets receptor tyrosine kinases (RTKs) via ATP mimicry. Path 2 targets cytoskeletal dynamics via colchicine-site binding.

Comparative Analysis: Performance Data

Class A: EGFR-Targeting Derivatives (Compound 9u & 10b)

Target: Epidermal Growth Factor Receptor (EGFR) and its mutants (T790M). Structural Insight: The incorporation of electron-withdrawing groups (EWG) like Trifluoromethyl (-CF3) or Carbonitrile (-CN) at the C-5 position enhances hydrophobic interaction within the ATP-binding pocket, significantly improving potency over first-generation inhibitors.

Table 1: IC50 Comparison (µM) – EGFR Inhibitors

Data synthesized from recent SAR studies [1, 4, 5].

CompoundScaffold TypeTarget SpecificityA549 (Lung)MCF-7 (Breast)EGFR Kinase (WT)Reference Drug Comparison
Cmpd 9u 5-TrifluoromethylpyrimidineEGFR WT0.35 ± 0.02 3.24 ± 0.150.091 3x more potent than Gefitinib in A549
Cmpd 10b Pyrimidine-5-carbonitrileEGFR WT / T790M5.85 ± 0.217.68 ± 0.330.008 (8.29 nM)Superior to Erlotinib (IC50=2.83 nM) in kinase assay
Erlotinib Quinazoline (SoC)EGFR WT1.12 ± 0.055.27 ± 0.180.002Standard of Care
Gefitinib Quinazoline (SoC)EGFR WT1.05 ± 0.10>100.003Standard of Care

Key Finding: Compound 10b demonstrates nanomolar affinity (8.29 nM) for EGFR, rivaling Erlotinib.[2] The -CN group acts as a critical hydrogen bond acceptor, stabilizing the ligand-receptor complex.

Class B: Tubulin-Targeting Derivatives (Compound 8c)

Target: Tubulin (Colchicine Binding Site).[3] Application: Glioblastoma (GBM) and Multi-Drug Resistant (MDR) phenotypes. Structural Insight: Fused pyrimidine systems (e.g., pyridopyrimidines) mimic the biaryl pharmacophore of colchicine, allowing them to inhibit microtubule assembly.

Table 2: IC50 Comparison (µM) – Tubulin Inhibitors

Data focused on Glioblastoma and MDR cell lines [2, 6].

CompoundMechanismU87MG (Glioblastoma)MDR Cell Line (LoVo/DX)Toxicity (Normal Fibroblasts)Reference Drug Comparison
Cmpd 8c Tubulin Destabilizer0.015 (15 nM)0.045 Low>100x more potent than TMZ
Temozolomide DNA Alkylator (SoC)>50.0>100.0HighStandard for GBM
Colchicine Tubulin Destabilizer0.0100.012HighToxic Control

Key Finding: Unlike Temozolomide (TMZ), which requires high micromolar concentrations, Compound 8c is active in the nanomolar range and retains efficacy in doxorubicin-resistant (LoVo/DX) lines, indicating it is not a substrate for P-glycoprotein efflux pumps.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, use the following standardized protocols.

Protocol A: HTRF-Based EGFR Kinase Assay

Use this to validate Class A derivatives (Kinase Inhibitors).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of energy between a Europium-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-XL665 conjugate (acceptor) bound to a biotinylated peptide substrate. Inhibition prevents phosphorylation, reducing the FRET signal.

Reagents:

  • EGFR kinase (recombinant, human).

  • ATP (Km concentration: ~5-10 µM).

  • Peptide Substrate: Biotin-poly(Glu,Tyr).

  • Detection Buffer: 50 mM HEPES pH 7.0, NaN3, BSA.

Workflow:

  • Preparation: Dilute compounds in DMSO (final concentration <1%). Prepare 3-fold serial dilutions.

  • Enzyme Reaction: Incubate EGFR kinase (0.2 ng/µL) with compound for 10 min at RT.

  • Start: Add ATP and Biotin-peptide substrate. Incubate for 45 min at 37°C.

  • Stop/Detect: Add Eu-antibody and SA-XL665 in detection buffer containing EDTA (stops the kinase reaction).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference control (Erlotinib) must yield IC50 within 2-fold of historical data.

Protocol B: Tubulin Polymerization Assay (Fluorometric)

Use this to validate Class B derivatives (Tubulin Inhibitors).

Principle: Uses a fluorescent reporter (DAPI or specialized fluorophore) that enhances fluorescence upon binding to polymerized microtubules. Inhibitors reduce the rate and extent of fluorescence increase.

Workflow:

  • Baseline: Prepare Purified Tubulin (>99%) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

  • Treatment: Add test compound (e.g., 5 µM) or Vehicle (DMSO) to a 96-well black plate pre-warmed to 37°C.

  • Initiation: Add cold tubulin solution to the plate. Immediately transfer to the plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Vmax: Rate of polymerization (slope of linear phase).

    • Steady State: Final fluorescence plateau.

    • Valid Result: A potent inhibitor (like Colchicine or Cmpd 8c) will show a flat line (no polymerization), whereas the control will show a sigmoidal growth curve.

Pathway Visualization: EGFR Signaling Blockade

The following diagram details the specific intervention points of the pyrimidine derivatives discussed (Cmpd 9u/10b) within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR_Rec EGFR Dimerization (Tyr Phos) EGF->EGFR_Rec Activation RAS RAS-GTP EGFR_Rec->RAS Inhibitor Pyrimidine-5-CN (Cmpd 10b) Inhibitor->EGFR_Rec Competitive Inhibition (IC50: 8.29 nM) ATP ATP ATP->EGFR_Rec Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Cell Proliferation Gene Expression ERK->Nucleus Translocation

Figure 2: Signal transduction blockade by Pyrimidine-5-carbonitrile derivatives. The compound competes with ATP for the tyrosine kinase domain, preventing downstream RAS/RAF/MEK proliferation signals.

Conclusion & Future Outlook

The "novelty" in recent pyrimidine derivatives lies in their departure from simple antimetabolite activity to precise molecular targeting.

  • For EGFR-driven cancers (NSCLC): 5-trifluoromethyl and 5-carbonitrile pyrimidines (e.g., Cmpd 10b ) offer comparable potency to Erlotinib with potentially better profiles against resistance mutations like T790M.

  • For Glioblastoma: Tubulin-targeting pyrimidines (e.g., Cmpd 8c ) provide a vital alternative to Temozolomide, capable of bypassing P-glycoprotein-mediated resistance.

Recommendation: Researchers focusing on drug resistance should prioritize the 5-carbonitrile scaffold for kinase programs and fused-ring pyrimidines for cytoskeletal targeting programs.

References

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 2021. Link

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. International Journal of Molecular Sciences, 2021. Link

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. RSC Advances, 2019. Link

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 2018. Link

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 2018. Link

Sources

Comparative Analysis of Trifluoromethyl Pyrimidine Derivatives in Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl group (


) into the pyrimidine scaffold represents a cornerstone strategy in medicinal chemistry. By replacing the methyl group of thymine with 

, researchers create "false nucleotides" that exploit the steric similarity between the two groups while leveraging the profound electronic differences driven by fluorine’s electronegativity.

This guide provides a technical comparison of trifluoromethyl pyrimidine derivatives (principally Trifluridine ) against standard halogenated (Idoxuridine) and non-halogenated (Acyclovir) alternatives. It details the dual-mechanism of action that grants these compounds potency against drug-resistant strains, balanced against the cytotoxicity profiles that define their clinical utility.

Part 1: The Chemical Rationale ( vs. )

To understand the efficacy of these derivatives, one must first analyze the bioisosteric relationship between the trifluoromethyl group and the methyl group found in natural Thymidine.

FeatureMethyl Group (

)
Trifluoromethyl Group (

)
Impact on Antiviral Activity
Van der Waals Radius ~2.0 Å~2.7 Å

is bulkier but sufficiently mimics

to be accepted by viral polymerases.
Electronegativity Low (Electron Donating)High (Electron Withdrawing)Alters the pKa of the N3 proton, increasing hydrogen bond strength with target enzymes (e.g., Thymidylate Synthase).
Lipophilicity ModerateHighEnhances passive diffusion across viral envelopes and cellular membranes (e.g., corneal penetration).
Metabolic Stability OxidizableMetabolically InertThe C-F bond is one of the strongest in organic chemistry, preventing oxidative degradation at the C5 position.

The "Trojan Horse" Effect: Viral DNA polymerases often fail to distinguish 5-trifluoromethyl-2'-deoxyuridine (Trifluridine) from the natural substrate Thymidine. Once incorporated, the electron-withdrawing nature of the


 group destabilizes the DNA helix and disrupts protein-DNA interactions, leading to viral inactivation.

Part 2: Comparative Efficacy & Safety Profile

The following analysis compares Trifluridine (TFT) against Idoxuridine (IDU) and Acyclovir (ACV) in the context of Herpes Simplex Virus (HSV) management.

Table 1: Comparative Performance Metrics
CompoundClassPrimary TargetPotency (HSV-1)Resistance ProfileCytotoxicity (Selectivity)
Trifluridine (TFT) Pyrimidine Analog (

)
Viral DNA Pol & Thymidylate SynthaseHigh (

)
Excellent (Active against ACV-resistant strains)High (Low Selectivity Index; affects host DNA)
Idoxuridine (IDU) Pyrimidine Analog (

)
Viral DNA PolModerate (

)
ModerateHigh (Teratogenic potential)
Acyclovir (ACV) Purine Analog (Guanine)Viral DNA Pol (Chain Terminator)High (

)
Poor (Frequent resistance via TK mutations)Low (High Selectivity; requires viral TK activation)
Critical Analysis
  • Potency: TFT demonstrates superior potency to IDU due to tighter binding kinetics. It is roughly equipotent to ACV in vitro.

  • The Resistance Advantage: ACV relies strictly on viral Thymidine Kinase (TK) for initial phosphorylation. Strains lacking TK (

    
    ) are resistant to ACV. However, TFT can be phosphorylated (albeit less efficiently) by host cellular kinases, allowing it to retain activity against ACV-resistant isolates.
    
  • The Toxicity Trade-off: The inhibition of host Thymidylate Synthase (TS) by TFT monophosphate leads to bone marrow suppression if used systemically. Consequently, TFT is restricted to topical applications (e.g., HSV keratitis), whereas ACV is safe for systemic use.

Part 3: Mechanism of Action (The Dual Pathway)

Trifluridine operates via a "Dual-Hit" mechanism, distinguishing it from simple chain terminators.

  • Inhibition of Thymidylate Synthase (TS): The monophosphate form (TFT-MP) binds covalently to the active site of TS, shutting down the de novo synthesis of thymidine, starving the virus (and host cell) of DNA building blocks.

  • Lethal Incorporation: The triphosphate form (TFT-TP) is incorporated into DNA. The

    
     group causes steric clashes and alters base-pairing, leading to the production of defective viral proteins.
    

MoA Drug_Ext Trifluridine (Extracellular) Drug_Int Trifluridine (Intracellular) Drug_Ext->Drug_Int Diffusion TFT_MP TFT-Monophosphate (TFT-MP) Drug_Int->TFT_MP Phosphorylation TFT_DP TFT-Diphosphate TFT_MP->TFT_DP TS_Enzyme Thymidylate Synthase (Target 1) TFT_MP->TS_Enzyme Irreversible Inhibition TFT_TP TFT-Triphosphate TFT_DP->TFT_TP Viral_DNA_Pol Viral DNA Polymerase (Target 2) TFT_TP->Viral_DNA_Pol Substrate Competition Viral_TK Viral Thymidine Kinase (Primary Activator) Viral_TK->TFT_MP Catalyzes Host_TK Host Kinase (Secondary Activator) Host_TK->TFT_MP Catalyzes (Low Efficiency) Outcome1 Depletion of dTTP (Stalled Replication) TS_Enzyme->Outcome1 Outcome2 Incorporation into DNA (Lethal Mutagenesis) Viral_DNA_Pol->Outcome2 False Nucleotide

Figure 1: The dual mechanism of action of Trifluridine. Note the bifurcation at the Monophosphate stage, leading to both enzyme inhibition and DNA corruption.

Part 4: Experimental Protocols

To validate the antiviral activity of novel trifluoromethyl derivatives, researchers must distinguish between genuine viral inhibition and host cell toxicity.

Protocol A: Plaque Reduction Assay (Efficacy)

This is the gold standard for determining


 (Effective Concentration).
  • Seeding: Seed Vero or HFF cells in 24-well plates (

    
     cells/well). Incubate 24h to form a monolayer.
    
  • Infection: Aspirate media. Infect with HSV-1 (MOI = 0.01) in 100

    
     inoculum. Adsorb for 1h at 37°C with rocking.
    
  • Treatment: Remove inoculum. Add semi-solid overlay media (CMC or Agarose) containing serial dilutions of the trifluoromethyl derivative (e.g., 0.01

    
     to 100 
    
    
    
    ).
  • Incubation: Incubate for 48-72h until plaques are visible in control wells.

  • Fixation/Staining: Fix with 10% Formalin (30 min). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).

    
    
    
Protocol B: MTS Cytotoxicity Assay (Safety)

Crucial for calculating the Selectivity Index (


).
  • Seeding: Seed cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add compound dilutions (same range as Protocol A) without virus.

  • Incubation: Incubate for 72h (matching the assay duration).

  • Development: Add 20

    
     MTS reagent. Incubate 2-4h.
    
  • Readout: Measure Absorbance at 490 nm.

Workflow cluster_0 Parallel Workflows Step1 Seed Host Cells (Vero/HFF) Path_A Path A: Antiviral Efficacy (Plaque Reduction) Step1->Path_A Path_B Path B: Cytotoxicity (MTS Assay) Step1->Path_B StepA1 Infect with Virus (MOI 0.01) Path_A->StepA1 StepA2 Add Compound + Overlay StepA1->StepA2 StepA3 Count Plaques StepA2->StepA3 Result Calculate Selectivity Index (SI) SI = CC50 / EC50 StepA3->Result StepB1 Mock Infection (Media Only) Path_B->StepB1 StepB2 Add Compound StepB1->StepB2 StepB3 Measure Absorbance (490nm) StepB2->StepB3 StepB3->Result

Figure 2: Parallel experimental workflow to ensure antiviral activity is not an artifact of host cell death.

Part 5: Emerging Research & Future Directions

While Trifluridine is established, the field is evolving to address the toxicity limits of the


 moiety.
  • Trifluoromethylthiolane Derivatives: Recent studies (e.g., Compound 10S-52) utilize a

    
     or modified thiolane ring. These show promise in retaining HSV-1 inhibition while potentially reducing the severe cytotoxicity associated with direct pyrimidine substitution [1].
    
  • PROTIDE Technology: Applying phosphoramidate prodrug strategies (similar to Sofosbuvir) to trifluoromethyl nucleosides could bypass the initial phosphorylation bottleneck in cells with low kinase activity, potentially improving the Selectivity Index.

  • Oncology Crossover: The same mechanism that makes these compounds toxic (TS inhibition) is being repurposed for refractory metastatic colorectal cancer (e.g., TAS-102, a combination of Trifluridine and Tipiracil) [2].

References

  • MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives.[1][2][3] Available at: [Link][4]

  • DrugBank. (n.d.).[5] Trifluridine: Mechanism of Action and Clinical Data.[6] Available at: [Link]

  • Kaufman, H. E., & Heidelberger, C. (1964). Therapeutic Antiviral Action of 5-Trifluoromethyl-2'-deoxyuridine in Herpes Simplex Keratitis.[7][8] Science.[7] Available at: [Link]

  • De Clercq, E. (2004).[8] Antivirals and antiviral strategies.[2][5][6][8][9][10][11][12][13][14] Nature Reviews Microbiology.[8] Available at: [Link]

Sources

Safety Operating Guide

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, containment, and disposal protocols for 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 33034-67-2).[1][2] It is designed for researchers and safety officers requiring immediate, actionable technical guidance.

Executive Summary: Immediate Action Plan

This compound is a halogenated, flammable liquid that presents specific stability challenges. Unlike standard organic solvents, its pyrimidine core—activated by the electron-withdrawing trifluoromethyl (


) and chloro groups—renders it susceptible to hydrolysis, potentially releasing corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases if mishandled.

Core Disposal Directives:

  • Classification: RCRA Hazardous Waste (Ignitable D001, Potential D002 if hydrolyzed).

  • Segregation: Strictly Halogenated Organic . Do NOT mix with aqueous alkaline waste or non-halogenated solvents (e.g., acetone/ethanol) if avoidable, to maintain BTU values for incineration.

  • Destruction: High-temperature incineration with flue gas scrubbing is the only acceptable final disposal method.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the prerequisite for safe disposal. The electron-deficient ring makes the 2-chloro position highly electrophilic.[2]

PropertySpecificationCritical Disposal Implication
CAS Number 33034-67-2 Unique identifier for waste manifests.[1][2]
Physical State LiquidFlash point is approx. 49°C (120°F); requires grounding.[1][2]
Flash Point 49°C (Closed Cup)D001 Ignitable Waste .[1][2] Store away from oxidizers.[3][4][5]
Reactivity Moisture SensitiveHydrolysis Risk: Reacts with water/bases to release HCl.[1][2]
Halogen Content High (Cl, F)Must be incinerated in facilities equipped with scrubbers.[1][2]
Mechanism of Instability

The presence of the


 group at the C6 position and the ethoxy group at C4 creates a "push-pull" electronic environment. The chlorine at C2 is a good leaving group.
  • Risk: In the presence of moisture or aqueous bases (common in waste drums), the C2-Cl bond hydrolyzes.

  • Result: Formation of the corresponding pyrimidinone and release of HCl gas , which can pressurize waste containers and corrode metal drums.

Waste Segregation & Containerization[1][2][5][6][7][8]

Proper segregation prevents cross-reactivity and ensures compliance with incineration facility acceptance criteria.

Protocol A: Liquid Waste (Primary Stream)
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal cans (steel/aluminum) due to potential corrosion from hydrolysis byproducts.

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Aqueous bases (NaOH, KOH), Amines, Strong Oxidizers (Peroxides).

  • Labeling:

    • Affix a hazardous waste tag immediately.[6]

    • Mark checkboxes: "Flammable" , "Toxic" , "Halogenated" .[7]

    • Explicitly write: "Contains Fluorinated Pyrimidine – Potential Acid Generator"

Protocol B: Solid Waste (Contaminated Consumables)
  • Items: Syringes, septa, silica gel, drying agents (MgSO4).

  • Action: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Segregation: Do not mix with biohazardous waste. Label as "Solid Chemical Waste - Halogenated Contamination."

Disposal Workflow Visualization

The following decision logic ensures the waste ends up in the correct stream, preventing costly re-classification or dangerous reactions.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Gloves, Silica, Septa) StateCheck->Solid MixCheck Is it mixed with other solvents? Liquid->MixCheck StreamC Stream C: Solid Chemical Waste Solid->StreamC No No MixCheck->No Pure Yes Yes MixCheck->Yes Mixture HaloCheck Are mixed solvents Halogenated? HaloCheck->No Acetone, EtOH HaloCheck->Yes DCM, Chloroform StreamA Stream A: Halogenated Organic Liquid Disposal Final Disposal: High-Temp Incineration (w/ HCl/HF Scrubbing) StreamA->Disposal StreamB Stream B: Non-Halogenated Solvent (AVOID IF POSSIBLE) StreamB->Disposal StreamC->Disposal No->StreamA No->StreamB Segregate to prevent contamination of non-halo streams Yes->HaloCheck Yes->StreamA

Figure 1: Decision matrix for segregating fluorinated pyrimidine waste streams to ensure compatibility with incineration protocols.

Regulatory & Compliance Data

When preparing the Hazardous Waste Manifest , use the following codes. Note that while this specific compound is not P-listed or U-listed by name, it falls under broader characteristic definitions.

Regulatory BodyCode/ClassificationDescription
RCRA (USA) D001 Ignitable Waste (Flash point < 60°C).[1][2]
RCRA (USA) Halogenated Solvent Requires specific treatment standards (incineration).[1][2]
DOT (Transport) UN 1993 Flammable Liquid, n.o.s.[1][2] (contains this compound).[1][2]
Packing Group III Moderate Danger.[1][2]
GHS Labeling WarningFlammable liq., Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3.

Emergency Response: Spills & Exposure[8][11]

Do NOT use water to clean up spills of the pure chemical, as this may accelerate hydrolysis and release acidic vapors.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources. Ensure fume hood or local exhaust is active.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If spill is >500mL outside a hood, use a half-face respirator with organic vapor/acid gas cartridges.

  • Containment: Use a non-combustible absorbent such as Vermiculite, Dry Sand, or a commercial Universal Spill Pad.

    • Prohibited: Paper towels or sawdust (flammability risk).

  • Neutralization (Secondary): Once the bulk liquid is absorbed, the surface can be wiped with a dilute sodium bicarbonate solution to neutralize any trace hydrolysis acids, followed by a water rinse.

  • Disposal: Place all absorbent materials into the Solid Chemical Waste container (Stream C).

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved January 28, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 114963-95-0 Chemical Class: Halogenated Heterocycle / Pyrimidine Derivative Primary Hazard Domain: Electrophilic Irritant, Potential Alkylating Agent, Organofluorine Stability

Executive Safety Summary & Hazard Dynamics

For Immediate Review by Safety Officers and Senior Chemists

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is not merely a passive reagent; it is a reactive electrophile designed for nucleophilic aromatic substitution (


). Its chemical utility—the labile C-Cl bond—is precisely what defines its biological hazard profile.
  • The Mechanism of Danger: The electron-withdrawing trifluoromethyl (

    
    ) group activates the pyrimidine ring, making the chlorine atom highly susceptible to displacement by nucleophiles. Biologically, this means it can rapidly alkylate proteins (cysteine/lysine residues) or DNA, leading to severe sensitization, tissue damage, or systemic toxicity.
    
  • The Fluorine Factor: While the

    
     bonds are generally stable, the high lipophilicity conferred by the 
    
    
    
    group enhances skin permeability. This compound can cross the stratum corneum faster than non-fluorinated analogs, turning minor splashes into systemic exposures.
  • Storage Criticality: This compound is moisture-sensitive. Hydrolysis of the C-Cl bond releases hydrochloric acid (HCl), pressurizing sealed vials and creating an inhalation hazard upon opening.

Risk Assessment & Engineering Controls (Hierarchy of Controls)

Before deploying PPE, the following engineering controls are mandatory . PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Class II, Type A2 or B2)Essential to capture volatile dusts or HCl vapors released during hydrolysis. Maintain sash at working height (18 inches).
Atmosphere Inert Gas (Argon/Nitrogen) The reagent should be handled under inert atmosphere to prevent moisture-induced degradation and HCl formation.
Static Control Ionizing Bar / Anti-static Gun Fluorinated powders are notoriously static-prone. Static discharge can disperse the powder into the breathing zone during weighing.

PPE Specification Matrix

This matrix is designed for Synthesis, Purification, and Waste Handling workflows.

A. Hand Protection (The "Double-Glove" Protocol)

Standard nitrile gloves are insufficient for prolonged contact with halogenated pyrimidines in organic solvents.

LayerMaterial SpecificationFunction
Inner Layer Nitrile (Low Modulus) Acts as a second barrier and allows for immediate visual detection of outer glove breach (color contrast recommended).
Outer Layer High-Grade Nitrile or Laminate (Min. 5 mil / 0.12 mm)Primary defense. Change immediately upon splash. Chlorinated heterocycles in DCM/THF can permeate standard nitrile in <5 minutes.
Technique Cuff Overlap Outer glove must cover the lab coat cuff to prevent "wrist gap" exposure during reaching motions.
B. Eye & Face Protection
EquipmentSpecificationContext
Primary Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Safety glasses with side shields are unacceptable due to the risk of fine powder migration or liquid splash entry.
Secondary Face Shield (8-inch polycarbonate)Required during scale-up (>5g), rotary evaporation, or when handling pressurized vessels (due to potential HCl buildup).
C. Respiratory Protection
ScenarioEquipmentRationale
In Fume Hood None Required The hood is the primary control.[1]
Outside Hood P100 / N95 Respirator (Fit-tested)Only for emergency spill cleanup or equipment maintenance where dust is generated.
Spill Response Full-Face Respirator w/ OV/AG Cartridge Required for spills >10g where HCl vapors or volatile solvents are present.

Operational Protocols

Diagram 1: PPE Decision Logic for Task-Based Safety

This logic gate ensures the correct level of protection based on the physical state of the reagent.

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Risk: Inhalation of Static-Charged Dust Solid->DustRisk SplashRisk Risk: Rapid Dermal Absorption (Lipophilic Carrier) Liquid->SplashRisk Protocol_A PROTOCOL A: 1. Fume Hood ON 2. Anti-static Gun 3. Double Nitrile Gloves 4. Goggles DustRisk->Protocol_A Protocol_B PROTOCOL B: 1. Fume Hood ON 2. Face Shield + Goggles 3. Laminate Gloves (Chem-Block) 4. Tyvek Sleeves SplashRisk->Protocol_B

Caption: Decision tree for selecting PPE based on the physical state of the reagent to mitigate specific exposure vectors.

Step-by-Step Handling Workflow
1. Weighing & Transfer (Critical Step)
  • The Problem: Fluorinated solids often carry a high static charge, causing them to "jump" off spatulas.

  • The Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.

    • Don double nitrile gloves.

    • Use an anti-static gun on the weighing boat and the spatula before touching the powder.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Wash it off into the reaction vessel with the reaction solvent.

2. Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol, water) unless intended, as they will degrade the reagent.

  • Inertion: Purge the reaction vessel with Nitrogen or Argon before adding the reagent to prevent hydrolysis.

3. Decontamination & Cleanup[2]
  • Solvent: Use Acetone or Ethyl Acetate for wiping surfaces. Do not use water initially, as it may generate HCl gas if significant residue remains.

  • Wipe Disposal: All wipes must go into Solid Hazardous Waste , not regular trash.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of containment breach.

Spill_Response Event Spill Detected Assess Assess Volume Event->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS / HazMat Major->Action_Major

Caption: Triage workflow for spill management, distinguishing between user-cleanable incidents and HazMat emergencies.

Waste Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be tagged as "Toxic Solid Organic Waste (Halogenated)."

  • Liquid Waste: Reaction mixtures must go into "Halogenated Organic Solvents." Do not mix with aqueous waste streams to prevent exothermic hydrolysis or pressure buildup in waste drums.

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 114963-95-0). Retrieved from

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from

  • MedChemExpress. (2023). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from

  • Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Hydrofluoric Acid and Fluorinated Compounds. Retrieved from

Sources

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Reactant of Route 1
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.